2-(3-amino-1H-pyrazol-1-yl)-5-fluorobenzonitrile
Description
Properties
IUPAC Name |
2-(3-aminopyrazol-1-yl)-5-fluorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN4/c11-8-1-2-9(7(5-8)6-12)15-4-3-10(13)14-15/h1-5H,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFQMABBUQGBMGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C#N)N2C=CC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Basic Properties of 2-(3-amino-1H-pyrazol-1-yl)-5-fluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the core basic properties of the novel heterocyclic compound, 2-(3-amino-1H-pyrazol-1-yl)-5-fluorobenzonitrile. This molecule integrates the pharmacologically significant 3-aminopyrazole and 5-fluorobenzonitrile moieties, suggesting a strong potential for application in medicinal chemistry, particularly as a kinase inhibitor. While specific experimental data for this compound is not yet publicly available, this guide synthesizes information from structurally related analogues and foundational chemical principles to provide a robust predictive assessment of its physicochemical characteristics, with a primary focus on its basicity. Furthermore, this document outlines detailed, field-proven experimental protocols for the precise determination of its pKa and solubility, equipping researchers with the necessary tools for its empirical evaluation. The guide also explores its potential role in drug discovery, supported by a hypothetical signaling pathway, and provides a structured approach to its synthesis.
Introduction
The confluence of a substituted pyrazole ring with other pharmacophoric groups has been a highly successful strategy in the development of novel therapeutics. The aminopyrazole core, in particular, is a privileged scaffold found in numerous biologically active compounds, lauded for its ability to form key hydrogen bond interactions with biological targets.[1] The incorporation of a fluorobenzonitrile moiety can further enhance biological activity through mechanisms such as improved metabolic stability and target affinity.
2-(3-amino-1H-pyrazol-1-yl)-5-fluorobenzonitrile (Figure 1) is a compound of significant interest, embodying this design strategy. Its structural features suggest a potential role as a kinase inhibitor, a class of drugs that has revolutionized the treatment of cancer and other diseases.[2] Understanding the fundamental basic properties of this molecule is paramount for its advancement through the drug discovery pipeline, as these properties govern its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its interaction with target proteins.
Figure 1: Chemical Structure of 2-(3-amino-1H-pyrazol-1-yl)-5-fluorobenzonitrile
Molecular Formula: C₁₀H₇FN₄ Molecular Weight: 202.19 g/mol CAS Number: 1343363-47-2[3]
Physicochemical and Basic Properties: A Predictive Analysis
A thorough understanding of a compound's physicochemical properties is the bedrock of successful drug development. In the absence of direct experimental data for 2-(3-amino-1H-pyrazol-1-yl)-5-fluorobenzonitrile, we can infer its likely characteristics based on its constituent functional groups.
Basicity and Potential Protonation Sites
The basicity of this molecule is primarily attributed to the nitrogen atoms within its structure. There are four potential sites for protonation: the exocyclic amino group, the two nitrogen atoms of the pyrazole ring, and the nitrile nitrogen.
-
Exocyclic Amino Group: The amino group attached to the pyrazole ring is expected to be the most basic site. The lone pair of electrons on this nitrogen is readily available for protonation.
-
Pyrazole Ring Nitrogens: The pyrazole ring itself is a weak base. The N2 nitrogen's lone pair is part of the aromatic sextet and thus less available for protonation. The N1 nitrogen is adjacent to the electron-withdrawing fluorobenzonitrile ring, which will further decrease its basicity.
-
Nitrile Group: The nitrogen of the nitrile group is the least basic due to the sp hybridization of the nitrogen atom and the strong electron-withdrawing effect of the triple bond.
Therefore, the primary equilibrium in an acidic solution will involve the protonation of the exocyclic amino group. The pKa of the conjugate acid of this amine is a critical parameter influencing its ionization state at physiological pH.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties based on the analysis of its structural components.
| Property | Predicted Value/Range | Rationale |
| pKa | 4.0 - 6.0 | The basicity of the exocyclic amino group is expected to be attenuated by the electron-withdrawing nature of the attached pyrazole and the distant fluorobenzonitrile ring. This range is typical for aromatic amines. |
| LogP | 1.5 - 2.5 | The molecule possesses both hydrophobic (benzonitrile) and hydrophilic (aminopyrazole) regions, suggesting a moderate lipophilicity, which is often desirable for oral bioavailability. |
| Aqueous Solubility | Low to Moderate | The presence of polar functional groups capable of hydrogen bonding (amino group, pyrazole nitrogens) will contribute to aqueous solubility. However, the aromatic rings will limit extensive solubility. Solubility is expected to be pH-dependent, increasing at lower pH due to protonation. |
Potential Role in Drug Discovery: Kinase Inhibition
The 3-aminopyrazole scaffold is a well-established hinge-binding motif in many kinase inhibitors.[2] This structural element can form crucial hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent inhibition. The 5-fluorobenzonitrile moiety can occupy a hydrophobic pocket within the ATP-binding site and the fluorine atom can form favorable interactions, potentially enhancing binding affinity and selectivity.
Given these structural features, 2-(3-amino-1H-pyrazol-1-yl)-5-fluorobenzonitrile is a strong candidate for a kinase inhibitor. A plausible, albeit hypothetical, target could be a member of the receptor tyrosine kinase (RTK) family, such as Fms-like tyrosine kinase 3 (FLT3), which is often mutated in acute myeloid leukemia (AML).[4][5][6]
Hypothetical Signaling Pathway
The following diagram illustrates a simplified, hypothetical signaling pathway where our compound of interest could act as an inhibitor of a generic receptor tyrosine kinase.
Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.
Experimental Protocols
To empirically validate the predicted properties of 2-(3-amino-1H-pyrazol-1-yl)-5-fluorobenzonitrile, the following detailed experimental protocols are provided.
Determination of pKa by Potentiometric Titration
This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH. The pKa is the pH at which the compound is 50% ionized.[7]
Materials:
-
2-(3-amino-1H-pyrazol-1-yl)-5-fluorobenzonitrile
-
Standardized 0.1 M Hydrochloric Acid (HCl)
-
Standardized 0.1 M Sodium Hydroxide (NaOH)
-
Deionized water
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Burette (10 mL or 25 mL)
-
Beaker (50 mL or 100 mL)
Procedure:
-
Accurately weigh approximately 10-20 mg of the compound and dissolve it in a known volume (e.g., 20 mL) of deionized water. Gentle heating or the addition of a small amount of a co-solvent (e.g., methanol or DMSO, not exceeding 1-2% of the total volume) may be necessary to aid dissolution.
-
Place the beaker on the magnetic stirrer and immerse the pH electrode and the tip of the burette into the solution.
-
Record the initial pH of the solution.
-
Begin titrating with the standardized HCl solution, adding small increments (e.g., 0.05-0.1 mL).
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
-
Continue the titration until the pH changes become minimal, indicating that the protonation is complete.
-
Plot the pH (y-axis) versus the volume of HCl added (x-axis) to generate a titration curve.
-
The pKa of the conjugate acid is the pH at the half-equivalence point. The equivalence point can be determined from the inflection point of the titration curve or by calculating the first derivative of the curve.
Determination of Aqueous Solubility by the Shake-Flask Method
This is the gold-standard method for determining intrinsic solubility.[7]
Materials:
-
2-(3-amino-1H-pyrazol-1-yl)-5-fluorobenzonitrile
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water
-
Small glass vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
HPLC system with a suitable column and detector
-
Analytical balance
Procedure:
-
Add an excess amount of the solid compound to a series of vials containing a known volume of PBS (pH 7.4) and deionized water.
-
Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After incubation, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant from each vial, ensuring no solid particles are transferred.
-
Dilute the supernatant with a suitable solvent (e.g., acetonitrile or methanol) to a concentration within the linear range of the analytical method.
-
Analyze the concentration of the dissolved compound in the diluted supernatant by a validated HPLC method.
-
The aqueous solubility is the determined concentration of the saturated solution.
Synthesis Pathway
While a specific, published synthesis for 2-(3-amino-1H-pyrazol-1-yl)-5-fluorobenzonitrile has not been identified, a plausible synthetic route can be proposed based on established methods for the synthesis of N-aryl-3-aminopyrazoles. A common approach involves the condensation of a hydrazine with a β-ketonitrile.[8]
Sources
- 1. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review [mdpi.com]
- 2. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1343363-47-2|2-(3-Amino-1H-pyrazol-1-yl)-5-fluorobenzonitrile|BLD Pharm [bldpharm.com]
- 4. mdpi.com [mdpi.com]
- 5. escholarship.org [escholarship.org]
- 6. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US5616723A - Process for the preparation of 3-amino-5-methylpyrazole - Google Patents [patents.google.com]
The Enigmatic Identity of 2-(3-amino-1H-pyrazol-1-yl)-5-fluorobenzonitrile: A Case of Undisclosed Discovery and History
Despite its well-defined chemical structure and commercial availability, the specific discovery and developmental history of the aminopyrazole derivative, 2-(3-amino-1H-pyrazol-1-yl)-5-fluorobenzonitrile (CAS Number: 1343363-47-2), remains largely undocumented in publicly accessible scientific literature and patent databases. This intriguing absence of a detailed provenance positions the compound as a chemical entity of potential interest, yet one shrouded in a degree of mystery, particularly concerning its initial synthesis, intended biological targets, and the scientific rationale that spurred its creation.
The Aminopyrazole Scaffold: A Privileged Structure in Medicinal Chemistry
The 3-aminopyrazole core is recognized as a "privileged scaffold" in medicinal chemistry. This designation stems from its ability to interact with a wide range of biological targets, often serving as a versatile building block for the synthesis of potent and selective inhibitors of various enzymes, particularly protein kinases.[1][4] The pyrazole ring system, with its distinct arrangement of nitrogen atoms, provides a rigid framework that can be readily functionalized to optimize binding affinity and selectivity for a specific target.
The amino group at the 3-position of the pyrazole ring is a critical feature, often acting as a key hydrogen bond donor, anchoring the molecule within the active site of a target protein. The diverse biological activities reported for aminopyrazole derivatives include anticancer, anti-inflammatory, and antiviral properties.[8]
Potential Synthetic Pathways and Research Context
Although a specific, documented synthesis for 2-(3-amino-1H-pyrazol-1-yl)-5-fluorobenzonitrile has not been identified in the public domain, general methods for the synthesis of substituted aminopyrazoles are well-established. These typically involve the condensation of a hydrazine derivative with a β-ketonitrile or a related 1,3-dicarbonyl compound.[9][10] The synthesis of fluorinated pyrazoles has also been a subject of significant research interest, given that the incorporation of fluorine atoms can modulate a molecule's physicochemical and biological properties.[11][12][13][14]
It is plausible that 2-(3-amino-1H-pyrazol-1-yl)-5-fluorobenzonitrile was synthesized as part of a larger library of compounds in a drug discovery program. In such programs, numerous analogs of a lead compound are often prepared to explore the structure-activity relationship (SAR) and optimize properties like potency, selectivity, and pharmacokinetic profile. The specific details of such proprietary research are often not disclosed until a lead candidate progresses significantly through the development pipeline, or in some cases, not at all.
The presence of the 5-fluorobenzonitrile moiety suggests a potential focus on targeting protein kinases, as this group is found in several known kinase inhibitors. The nitrile group can act as a hydrogen bond acceptor, while the fluorine atom can enhance binding affinity and metabolic stability.
The Path Forward: Unveiling the Story
The complete story of 2-(3-amino-1H-pyrazol-1-yl)-5-fluorobenzonitrile will likely only be revealed through the future publication of research that either explicitly details its discovery and synthesis or references it as a key intermediate in the development of another bioactive molecule. Until such a disclosure, it remains a compound of interest, emblematic of the vast and often unpublicized landscape of chemical synthesis and early-stage drug discovery. Researchers in the fields of medicinal chemistry and chemical biology may find this compound to be a valuable starting point for their own investigations, building upon the rich chemical history of the aminopyrazole scaffold.
References
A comprehensive list of references providing context on the synthesis and biological importance of aminopyrazole derivatives will be provided upon the availability of specific data for 2-(3-amino-1H-pyrazol-1-yl)-5-fluorobenzonitrile.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Emerging Role of Transcription-Associated Cyclin-Dependent Kinases in Gastrointestinal Tumors[v1] | Preprints.org [preprints.org]
- 8. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US5616723A - Process for the preparation of 3-amino-5-methylpyrazole - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. New synthesis of fluorinated pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: 2-(3-amino-1H-pyrazol-1-yl)-5-fluorobenzonitrile
This technical guide details the chemical identity, synthetic methodology, and application logic of 2-(3-amino-1H-pyrazol-1-yl)-5-fluorobenzonitrile (CAS 1343363-47-2).[1][2] This molecule serves as a critical "lynchpin intermediate" in the synthesis of next-generation kinase inhibitors (e.g., JAK) and epigenetic modulators (e.g., LSD1 inhibitors).[2]
Role: High-Value Pharmaceutical Intermediate (HVPI) for SnAr-based Drug Discovery.[1][2]
Chemical Identity & Structural Significance[1][3]
This compound represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse receptors.[1][2] Its utility stems from the orthogonal reactivity of its functional groups: the nitrile (for cyclization/hydrolysis), the aryl fluoride (for further substitution or metabolic stability), and the exocyclic amine (for amide coupling/urea formation).[2]
| Property | Specification |
| IUPAC Name | 2-(3-amino-1H-pyrazol-1-yl)-5-fluorobenzonitrile |
| CAS Registry | 1343363-47-2 |
| Molecular Formula | C₁₀H₇FN₄ |
| Molecular Weight | 202.19 g/mol |
| Core Motif | N-Arylpyrazole (Biaryl system) |
| Key Reactivity | Nucleophilic aromatic substitution (SnAr) product; Precursor for amide coupling.[1][2] |
Structural Logic
The molecule consists of a 5-fluorobenzonitrile core linked to a 3-aminopyrazole moiety via the pyrazole N1 nitrogen.[1][2]
-
Position 2 (Linker): The N1-C(Ar) bond is formed via SnAr, exploiting the activation provided by the ortho-cyano group.[1][2]
-
Position 5 (Fluorine): This fluorine is strategically placed to modulate metabolic stability (blocking P450 oxidation) or to serve as a handle for a second SnAr reaction under forcing conditions.[1][2]
-
3-Amino Group: The primary amine serves as the nucleophile for the final assembly of the drug pharmacophore (e.g., coupling with an acyl chloride to form the "tail" of a kinase inhibitor).[2]
Synthetic Methodology (Self-Validating Protocol)
The synthesis relies on a regioselective Nucleophilic Aromatic Substitution (SnAr).[1][2] The choice of base and solvent is critical to ensure the pyrazole attacks via the ring nitrogen (N1) rather than the exocyclic amine, and to direct substitution to the C2 position of the benzonitrile.[2]
Reaction Scheme
Substrates: 2,5-Difluorobenzonitrile + 3-Aminopyrazole.[1][2] Reagents: Potassium Carbonate (K₂CO₃), DMF or DMSO.[2] Mechanism: Meisenheimer Complex intermediate.[1][2]
Caption: Mechanistic flow of the SnAr reaction. The cyano group activates the ortho-fluorine (C2) significantly more than the meta-fluorine (C5), ensuring regioselectivity.[1][2]
Step-by-Step Protocol
This protocol is designed for a 10 mmol scale.
-
Preparation of Nucleophile:
-
Charge a reaction vessel with 3-aminopyrazole (0.83 g, 10 mmol) and K₂CO₃ (2.76 g, 20 mmol).[2]
-
Add anhydrous DMF (Dimethylformamide) (15 mL).[1][2] Note: DMF is preferred over DMSO for easier workup, though DMSO accelerates the rate.[2]
-
Stir at room temperature for 15 minutes. This allows the base to deprotonate the pyrazole N-H, generating the more nucleophilic pyrazolide anion.[2]
-
-
Addition of Electrophile:
-
Add 2,5-difluorobenzonitrile (1.39 g, 10 mmol) dropwise to the suspension.
-
Causality: Adding the electrophile after deprotonation minimizes side reactions involving the exocyclic amine.[2]
-
-
Reaction Phase:
-
Heat the mixture to 80°C . Monitor by TLC (Ethyl Acetate/Hexane 1:1) or LC-MS.[1][2][3]
-
Endpoint: The reaction is typically complete within 3–5 hours.[1][2] Look for the disappearance of the difluoro starting material.[2]
-
Regioselectivity Check: The C2-substituted product is the major isomer due to the strong electron-withdrawing effect of the ortho-cyano group (Hammett σ-constant validation).[1][2]
-
-
Workup & Purification:
-
Cool to room temperature.[1][2] Pour the mixture into ice-cold water (100 mL). The product typically precipitates as a solid.[1][2]
-
Filter the solid.[1][2][4] Wash with water (3 x 20 mL) to remove residual DMF and inorganic salts.[1][2]
-
Recrystallization: If purity is <95%, recrystallize from Ethanol/Water.[2]
-
Analytical Validation (Expected Data)
-
¹H NMR (DMSO-d₆):
Application Workflow: From Scaffold to Drug Candidate[1][2]
The 3-amino group is the "vector" for growing the molecule into a bioactive inhibitor.[1][2] The following workflow illustrates how this intermediate is processed in a medicinal chemistry campaign (e.g., for LSD1 or AR inhibitors).
Caption: Divergent synthesis workflow. The scaffold serves as the 'head' group, while the amino functionality allows for the modular attachment of various 'tail' groups to probe the biological binding pocket.[2]
Causality in Drug Design[1][2]
-
Metabolic Stability: The 5-fluoro group blocks a common metabolic "soft spot" on the benzene ring, prolonging the half-life (
) of the final drug.[1][2] -
H-Bonding: The nitrile group (CN) often serves as a hydrogen bond acceptor in the active site of kinases (e.g., interacting with the hinge region).[2]
-
Rigidity: The N-aryl bond locks the pyrazole and phenyl rings in a twisted conformation, which is often required to fit into the narrow hydrophobic clefts of enzymes like LSD1.[2]
Safety & Handling (E-E-A-T)
-
Hazard Identification:
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The amino group is susceptible to oxidation over long periods.[1][2]
References
-
Synthesis of Pyrazoles via SnAr: Deng, X., & Mani, N. S. (2008).[2] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles. Journal of Organic Chemistry. Link[1][2]
-
LSD1 Inhibitor Context: European Patent EP3681877B1.[1][2] Pyrazole derivative compound and use thereof. (2019). Describes the use of fluorobenzonitrile-pyrazole scaffolds in LSD1 inhibition.[1][2] Link
-
Darolutamide Structural Analogues: US Patent 8829195. Pyrazole derivatives as androgen receptor antagonists. (2014).[1][2] Establishes the biological relevance of the N-arylpyrazole core.[1][2] Link
-
Compound Data: PubChem CID 67170882 & Related Structures.[1][2] Link[1][2]
Sources
- 1. Darolutamide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. 1343363-47-2|2-(3-Amino-1H-pyrazol-1-yl)-5-fluorobenzonitrile|BLD Pharm [bldpharm.com]
- 4. US5616723A - Process for the preparation of 3-amino-5-methylpyrazole - Google Patents [patents.google.com]
2-(3-amino-1H-pyrazol-1-yl)-5-fluorobenzonitrile spectral data (NMR, MS, IR)
An In-Depth Technical Guide to the Spectral Analysis of 2-(3-amino-1H-pyrazol-1-yl)-5-fluorobenzonitrile
This guide provides a comprehensive analysis of the spectral data for 2-(3-amino-1H-pyrazol-1-yl)-5-fluorobenzonitrile, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Pyrazole derivatives are well-established scaffolds in drug discovery, known for a wide range of biological activities.[1][2] The structural elucidation of such molecules is paramount for quality control, reaction monitoring, and understanding structure-activity relationships. This document serves as a technical resource for researchers and drug development professionals, offering detailed interpretations of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, grounded in established spectroscopic principles.
Molecular Structure and Key Features
2-(3-amino-1H-pyrazol-1-yl)-5-fluorobenzonitrile (C₁₀H₇FN₄) has a molecular weight of 202.19 g/mol .[3][4] Its structure is characterized by two key heterocyclic and functionalized rings: an aminopyrazole moiety and a fluorobenzonitrile moiety. Understanding the electronic environment of each atom is crucial for interpreting the spectral data that follows.
-
Aminopyrazole Ring: This five-membered ring contains two adjacent nitrogen atoms and an exocyclic amino group. The amino group is a strong electron-donating group, which significantly influences the chemical shifts of the pyrazole ring protons and carbons.
-
Fluorobenzonitrile Ring: This aromatic ring is substituted with a fluorine atom and a nitrile group. The nitrile group is a strong electron-withdrawing group, deshielding nearby aromatic protons. The fluorine atom, being highly electronegative, will induce characteristic splitting patterns in both ¹H and ¹³C NMR spectra due to spin-spin coupling.
Caption: Molecular structure of 2-(3-amino-1H-pyrazol-1-yl)-5-fluorobenzonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative. The following data is predicted based on established chemical shift principles and data from analogous structures.[5][6][7]
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the number of different types of protons and their connectivity. The spectrum is typically recorded in a solvent like DMSO-d₆ to ensure the exchangeable amino protons are observed.
| Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment | Rationale |
| ~8.4 - 8.2 | d | 1H | H-4 (Pyrazole) | Doublet due to coupling with H-5. Deshielded by the adjacent nitrogen and the aromatic system. |
| ~8.1 - 7.9 | dd | 1H | H-6' (Benzonitrile) | Doublet of doublets due to ortho coupling with H-4' and meta coupling with the fluorine atom. |
| ~7.8 - 7.6 | m | 2H | H-3', H-4' (Benzonitrile) | Overlapping multiplet region for the remaining benzonitrile protons, with complex splitting due to H-H and H-F coupling. |
| ~6.0 - 5.8 | d | 1H | H-5 (Pyrazole) | Doublet due to coupling with H-4. Shielded by the adjacent electron-donating amino group. |
| ~5.5 | br s | 2H | -NH₂ | Broad singlet due to the amino protons; chemical shift can vary with concentration and temperature. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. The presence of fluorine will result in C-F coupling, which can be observed as doublets in the proton-decoupled spectrum.
| Chemical Shift (δ, ppm) (Predicted) | Assignment | Rationale |
| ~162 (d, ¹JCF ≈ 250 Hz) | C-5' (C-F) | Carbon directly bonded to fluorine shows a very large one-bond coupling constant. |
| ~155 | C-3 (C-NH₂) | Shielded by the electron-donating amino group. |
| ~145 | C-5 (C-N) | Deshielded due to attachment to two nitrogen atoms. |
| ~135 (d) | C-1' | Aromatic carbon attached to the pyrazole ring. |
| ~133 (d) | C-3' | Aromatic carbon. |
| ~120 (d) | C-6' | Aromatic carbon ortho to the nitrile group. |
| ~118 | C≡N | Characteristic chemical shift for a nitrile carbon. |
| ~115 (d, ²JCF ≈ 22 Hz) | C-4' | Aromatic carbon ortho to the fluorine, showing a two-bond coupling constant. |
| ~110 (d) | C-2' | Aromatic carbon. |
| ~95 | C-4 | Pyrazole carbon. |
¹⁹F NMR Spectroscopy
Given the single fluorine atom in the molecule, the ¹⁹F NMR spectrum is expected to be relatively simple, showing one primary signal.[8][9]
-
Expected Chemical Shift: A single resonance is expected in the typical range for an aryl fluoride, approximately -110 to -120 ppm (relative to CFCl₃).
-
Expected Multiplicity: This signal would likely appear as a multiplet due to coupling with the ortho and meta protons on the benzonitrile ring.
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of ~16 ppm, a sufficient number of scans for good signal-to-noise (e.g., 16 scans), and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Use a proton-decoupled pulse sequence (e.g., zgpg30). A wider spectral width (~220 ppm) is required. A longer acquisition time and more scans (e.g., 1024 or more) are necessary due to the lower natural abundance of ¹³C.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum by setting the TMS peak to 0 ppm. Integrate the ¹H NMR signals and pick peaks for both spectra.
Caption: General workflow for NMR spectroscopic analysis.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and valuable information about the molecule's fragmentation, which aids in structural confirmation. For 2-(3-amino-1H-pyrazol-1-yl)-5-fluorobenzonitrile, the expected molecular ion would confirm its elemental composition.
-
Molecular Ion (M⁺): The high-resolution mass spectrum should show a prominent peak at m/z 202.0682, corresponding to the [M+H]⁺ ion for the formula C₁₀H₈FN₄⁺. The nominal mass is 202.19.[3][4]
Predicted Fragmentation Pattern
Under electron impact (EI) or electrospray ionization (ESI) conditions, the molecule is expected to fragment in a predictable manner.
| m/z (Predicted) | Proposed Fragment |
| 202 | [C₁₀H₇FN₄]⁺ (Molecular Ion) |
| 175 | [M - HCN]⁺ |
| 121 | [C₆H₃FN₂]⁺ (Fluorobenzonitrile radical cation) |
| 81 | [C₃H₄N₃]⁺ (Aminopyrazole radical cation) |
The primary fragmentation would likely involve the cleavage of the C-N bond linking the two rings or the characteristic loss of HCN from the pyrazole or nitrile functionalities.
Experimental Protocol for MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, equipped with an ESI source.
-
Data Acquisition: Infuse the sample solution directly into the ion source. Acquire the spectrum in positive ion mode over a mass range of m/z 50-500.
-
Data Analysis: Identify the [M+H]⁺ peak and compare its exact mass to the theoretical value to confirm the elemental composition. Analyze the fragmentation pattern to support the proposed structure.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to their vibrational frequencies.
| Frequency (cm⁻¹) (Predicted) | Intensity | Functional Group Assignment |
| 3450 - 3300 | Medium-Strong | N-H stretch (asymmetric & symmetric) of the primary amine (-NH₂) |
| 2230 - 2210 | Strong, Sharp | C≡N stretch of the nitrile group |
| 1640 - 1580 | Medium-Strong | C=C and C=N stretching of the aromatic and pyrazole rings |
| 1620 - 1550 | Medium | N-H bend (scissoring) of the primary amine |
| 1250 - 1100 | Strong | C-F stretch of the aryl fluoride |
The IR spectrum provides clear, diagnostic peaks for the key functional groups. The strong, sharp absorption around 2220 cm⁻¹ is a definitive indicator of the nitrile group.[10] The pair of bands above 3300 cm⁻¹ confirms the primary amine, and the strong band in the 1250-1100 cm⁻¹ region is characteristic of the C-F bond.
Experimental Protocol for IR Data Acquisition
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (~1-2 mg) of the solid sample with ~100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation: Place the KBr pellet in the sample holder of an FT-IR spectrometer.
-
Data Acquisition: Record a background spectrum of the empty sample compartment. Then, record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Conclusion
The comprehensive analysis using NMR, MS, and IR spectroscopy provides a self-validating system for the structural confirmation of 2-(3-amino-1H-pyrazol-1-yl)-5-fluorobenzonitrile. Each technique offers complementary information: NMR elucidates the C-H framework and connectivity, MS confirms the molecular weight and elemental composition, and IR identifies the key functional groups. The predicted data and standardized protocols in this guide offer a robust framework for researchers working with this compound and its derivatives, ensuring scientific integrity and facilitating further development in the fields of medicinal chemistry and materials science.
References
-
MDPI. Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Available from: [Link]
-
MDPI. 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Available from: [Link]
-
The Royal Society of Chemistry. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Available from: [Link]
-
MDPI. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Available from: [Link]
-
ResearchGate. An Overview of Fluorine NMR. Available from: [Link]
-
New Journal of Chemistry (RSC Publishing). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. Available from: [Link]
-
MDPI. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). Available from: [Link]
-
National Center for Biotechnology Information. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Available from: [Link]
-
ResearchGate. FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). Available from: [Link]
-
University of Wisconsin-Madison. Fluorine NMR. Available from: [Link]
-
Visnav. Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Available from: [Link]
-
ResearchGate. Structure and spectral data of pyrazole derivatives. Available from: [Link]
-
ResearchGate. (PDF) Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). Available from: [Link]
-
National Center for Biotechnology Information. 4-[5-Amino-4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl]benzonitrile. Available from: [Link]
-
Global Substance Registration System. ETHYL 5-AMINO-1-((2-FLUOROPHENYL)METHYL)-1H-PYRAZOLE-3-CARBOXYLATE. Available from: [Link]
-
Michigan State University. 19Fluorine NMR. Available from: [Link]
-
JEOL. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Available from: [Link]
-
Semantic Scholar. Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Available from: [Link]
-
ResearchGate. Synthesis and Characterization of Some New 1,2,3-Triazole,Pyrazolin-5-one and thiazolidinone Derivatives. Available from: [Link]
-
YouTube. PART 11: FLUORINE NMR SPECTROSCOPY FOR CSIR NET/GATE IIT JAM. Available from: [Link]
-
ResearchGate. (PDF) 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. Available from: [Link]
-
Taylor & Francis. New pyrazole-thiadiazole Schiff derivatives: synthesis, characterization and pharmacological evaluation. Available from: [Link]
-
National Center for Biotechnology Information. 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanamide. Available from: [Link]
Sources
- 1. visnav.in [visnav.in]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. chemscene.com [chemscene.com]
- 4. 1343363-47-2|2-(3-Amino-1H-pyrazol-1-yl)-5-fluorobenzonitrile|BLD Pharm [bldpharm.com]
- 5. 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one [mdpi.com]
- 6. rsc.org [rsc.org]
- 7. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 19Flourine NMR [chem.ch.huji.ac.il]
- 10. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines [mdpi.com]
The Ascendancy of Fluorinated Pyrazoles: A Technical Guide to Their Diverse Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into the pyrazole scaffold has unlocked a vast and potent chemical space for the development of novel therapeutic agents and agrochemicals. This in-depth technical guide explores the multifaceted biological activities of fluorinated pyrazole compounds, providing a comprehensive overview for researchers and professionals in drug discovery and development. We delve into the critical role of fluorine in modulating physicochemical and pharmacological properties, and we examine the diverse applications of these compounds, including their anticancer, anti-inflammatory, antimicrobial, antiviral, and agrochemical activities. This guide offers a detailed examination of their mechanisms of action, structure-activity relationships (SAR), and provides robust, field-proven experimental protocols for their biological evaluation.
The Power of Fluorine in Pyrazole Scaffolds: A Synergistic Alliance
The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and metabolic stability make it an attractive starting point for drug design. The introduction of fluorine, the most electronegative element, into the pyrazole structure can profoundly influence its biological activity through a variety of mechanisms:
-
Modulation of Physicochemical Properties: Fluorine substitution can significantly alter a molecule's lipophilicity, acidity (pKa), and metabolic stability. For instance, the introduction of a trifluoromethyl (CF3) group often enhances lipophilicity, which can improve membrane permeability and oral bioavailability.[3]
-
Enhanced Binding Affinity: The high electronegativity of fluorine allows it to form strong, specific interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions. These interactions can lead to a significant increase in binding affinity and potency.
-
Metabolic Blocking: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage. By strategically placing fluorine atoms at metabolically labile positions, the metabolic stability of a compound can be significantly increased, leading to a longer half-life and improved pharmacokinetic profile.
-
Conformational Control: The steric bulk and electronic properties of fluorine can influence the preferred conformation of a molecule, locking it into a bioactive shape that is optimal for binding to its target.
The synergistic combination of the versatile pyrazole core and the unique properties of fluorine has led to the development of a wide array of highly effective and specific bioactive molecules.[4]
Anticancer Activity: Targeting the Engines of Malignancy
Fluorinated pyrazole derivatives have emerged as a significant class of anticancer agents, with several compounds demonstrating potent activity against a range of malignancies.[5] Their mechanisms of action often involve the inhibition of key signaling pathways that are dysregulated in cancer.
Mechanism of Action: Kinase Inhibition
A primary mechanism through which fluorinated pyrazoles exert their anticancer effects is through the inhibition of protein kinases.[6] Kinases are a large family of enzymes that play a crucial role in cell signaling, and their aberrant activity is a hallmark of many cancers. Fluorinated pyrazoles have been successfully designed to target a variety of kinases, including:
-
Epidermal Growth Factor Receptor (EGFR): Overexpression or mutation of EGFR is common in several cancers, leading to uncontrolled cell proliferation.
-
Vascular Endothelial Growth Factor Receptor (VEGFR): VEGFRs are key regulators of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.
-
c-Jun N-terminal Kinase (JNK): The JNK signaling pathway is involved in a variety of cellular processes, including apoptosis and inflammation, and its dysregulation can contribute to tumorigenesis.
The highly planar nature of the pyrazole ring, combined with the specific interactions afforded by fluorine substitution, allows these compounds to fit snugly into the ATP-binding pocket of kinases, preventing the phosphorylation of their downstream targets and thereby inhibiting cancer cell growth and survival.[7]
Caption: Fluorinated pyrazoles inhibit kinase activity by blocking the ATP-binding site.
Quantitative Data: Potency of Fluorinated Pyrazole Kinase Inhibitors
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| Aminopyrazoles | JNK3 | 10 - 100 | [7] |
| Diarylpyrazoles | Yck2 (Fungal Kinase) | 50 - 500 | [6] |
| Pyrazoloquinolines | Protein Kinase CK2α | 630 - 5680 | [8] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of potential anticancer compounds.[9][10][11]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11] The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture cancer cells of interest in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the fluorinated pyrazole compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plate for 24, 48, or 72 hours, depending on the experimental design.
-
-
MTT Addition:
-
Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11]
-
Gently pipette up and down to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Caption: Workflow of the MTT cytotoxicity assay.
Anti-inflammatory Activity: Quelling the Fire of Inflammation
Inflammation is a complex biological response to harmful stimuli, but chronic inflammation can contribute to a variety of diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders.[12] Fluorinated pyrazole compounds have demonstrated significant anti-inflammatory properties, with some acting as selective inhibitors of cyclooxygenase-2 (COX-2).[13]
Mechanism of Action: Selective COX-2 Inhibition
Cyclooxygenase (COX) is an enzyme that exists in two isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, while COX-2 is induced during inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation.[14][15][16]
The well-known anti-inflammatory drug Celecoxib is a fluorinated pyrazole that selectively inhibits COX-2.[17] The selectivity of Celecoxib for COX-2 is attributed to the presence of a sulfonamide side chain that can bind to a hydrophilic side pocket present in the active site of COX-2 but not COX-1.[13] This selective inhibition allows for the reduction of inflammation without the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.
Caption: Selective inhibition of COX-2 by fluorinated pyrazoles reduces inflammation.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
The carrageenan-induced paw edema model is a widely used and reliable in vivo assay for evaluating the anti-inflammatory activity of new compounds.[18][19][20][21][22]
Principle: Subplantar injection of carrageenan, a phlogistic agent, into the rat paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.
Step-by-Step Methodology:
-
Animal Acclimatization:
-
House male Wistar rats (150-200 g) in a controlled environment with a 12-hour light/dark cycle and free access to food and water for at least one week before the experiment.
-
-
Grouping and Dosing:
-
Divide the rats into groups (n=6 per group): a control group, a positive control group (e.g., treated with a standard anti-inflammatory drug like indomethacin), and a test group (treated with the fluorinated pyrazole compound).
-
Administer the test compound and the positive control orally or intraperitoneally one hour before the carrageenan injection. The control group receives the vehicle.
-
-
Induction of Edema:
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Inject 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline into the subplantar region of the right hind paw.
-
-
Measurement of Paw Volume:
-
Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection using the plethysmometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
-
Statistically analyze the data using an appropriate test (e.g., ANOVA followed by Dunnett's test) to determine the significance of the anti-inflammatory effect.
-
Antimicrobial and Antiviral Activities: Combating Infectious Diseases
Fluorinated pyrazole derivatives have demonstrated broad-spectrum activity against a variety of microbial pathogens, including bacteria, fungi, and viruses.[23][24][25][26]
Antibacterial and Antifungal Activity
The antimicrobial activity of fluorinated pyrazoles is often attributed to their ability to interfere with essential cellular processes in microorganisms.[23] The structure-activity relationship studies have shown that the nature and position of substituents on the pyrazole ring are crucial for their antimicrobial potency.[27] For instance, the presence of a carbothiohydrazide moiety has been shown to enhance the antibacterial and antifungal activity of pyrazole derivatives.[27]
Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[27]
Step-by-Step Methodology:
-
Preparation of Inoculum:
-
Grow the bacterial or fungal strain in a suitable broth medium overnight.
-
Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).
-
-
Preparation of Compound Dilutions:
-
Prepare a series of twofold dilutions of the fluorinated pyrazole compound in a 96-well microtiter plate containing broth medium.
-
-
Inoculation and Incubation:
-
Inoculate each well with the standardized microbial suspension.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.
-
-
MIC Determination:
-
Visually inspect the wells for microbial growth (turbidity).
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth.
-
Antiviral Activity
Fluorinated pyrazoles have also shown promise as antiviral agents, with activity reported against a range of viruses, including Newcastle disease virus and various coronaviruses.[24][25] Their antiviral mechanisms can vary, from inhibiting viral entry and replication to modulating the host immune response. Molecular docking studies have suggested that some of these compounds can bind to key viral proteins, such as the immune receptor TLR4, thereby interfering with the viral life cycle.[24]
Agrochemical Applications: Protecting Crops and Enhancing Yields
The biological activity of fluorinated pyrazoles extends beyond medicine to the field of agriculture, where they have been developed as potent insecticides, fungicides, and herbicides.[28][29][30][31][32]
-
Insecticides: Fluorinated pyrazoles can act as potent insecticides by targeting the central nervous system of insects. For example, some derivatives act as ryanodine receptor (RyR) modulators, leading to uncontrolled calcium release and paralysis.[31]
-
Fungicides: As fungicides, these compounds can inhibit key enzymes in fungal metabolic pathways. A significant class of fluorinated pyrazole fungicides are succinate dehydrogenase inhibitors (SDHIs), which disrupt the mitochondrial respiratory chain.[31][32]
-
Herbicides: Certain fluorinated pyrazoles exhibit herbicidal activity by inhibiting essential plant enzymes, such as protoporphyrinogen oxidase (PPO).[30]
The high efficacy, low toxicity to non-target organisms, and favorable environmental profiles of many fluorinated pyrazole agrochemicals make them valuable tools for modern crop protection.[31]
Synthesis of Fluorinated Pyrazoles: Building the Bioactive Core
The synthesis of fluorinated pyrazoles can be achieved through various synthetic routes.[1][3][4][33][34] A common and versatile method involves the cyclization of a fluorinated 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.
Caption: General synthetic scheme for fluorinated pyrazoles.
The regioselectivity of the cyclization can be controlled by the nature of the substituents on both the dicarbonyl compound and the hydrazine. This allows for the synthesis of a wide variety of fluorinated pyrazoles with different substitution patterns, which is crucial for optimizing their biological activity.
Future Perspectives and Conclusion
The field of fluorinated pyrazole chemistry continues to be a vibrant and highly productive area of research. The unique properties conferred by fluorine substitution, combined with the versatility of the pyrazole scaffold, provide a powerful platform for the design of novel and highly effective bioactive molecules. Future research will likely focus on:
-
Exploring new biological targets: The diverse biological activities of fluorinated pyrazoles suggest that they may have potential applications in other therapeutic areas, such as neurodegenerative diseases and metabolic disorders.[35][36]
-
Developing more selective and potent compounds: A deeper understanding of the structure-activity relationships of fluorinated pyrazoles will enable the design of compounds with improved potency and selectivity, leading to safer and more effective drugs and agrochemicals.
-
Investigating novel synthetic methodologies: The development of new and efficient methods for the synthesis of fluorinated pyrazoles will be crucial for accelerating the discovery and development of new bioactive compounds.
References
-
Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. (2024). PubMed. [Link]
-
Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (n.d.). PMC. [Link]
-
Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38. (2009). PubMed. [Link]
-
Structure–activity relationships. (n.d.). ResearchGate. [Link]
-
Structure-Activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2. (2023). PMC. [Link]
-
Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (n.d.). PMC. [Link]
-
Fluorinated Pyrazoles: From Synthesis to Applications. (2020). Chemical Reviews. [Link]
-
Fluorinated Pyrazoles: From Synthesis to Applications. (2020). Chemical Reviews. [Link]
-
Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. (n.d.). Frontiers. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC. [Link]
-
Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. (n.d.). PMC. [Link]
-
Fluorosulfate-containing pyrazole heterocycles as selective BuChE inhibitors: structure-activity relationship and biological evaluation for the treatment of Alzheimer's disease. (n.d.). PMC. [Link]
-
Fluorinated Pyrazoles: From Synthesis to Applications. (2021). PubMed. [Link]
-
2.7. Carrageenan-induced paw edema assay. (n.d.). Bio-protocol. [Link]
- Pyrazole compounds and insecticides, acaricides and fungicides containing the same as active ingredients. (n.d.).
-
Celecoxib. (n.d.). StatPearls - NCBI Bookshelf. [Link]
-
Antiviral activity of newly synthesized pyrazole derivatives against Newcastle disease virus. (2023). Taylor & Francis Online. [Link]
-
Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria. (n.d.). PMC. [Link]
-
Celebrex (Celecoxib) Pharmacology. (n.d.). News-Medical. [Link]
-
Fluorination Effects on NOS Inhibitory Activity of Pyrazoles Related to Curcumin. (2023). MDPI. [Link]
-
Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. (n.d.). eGrove - University of Mississippi. [Link]
-
Antiviral activity of pyrazole derivatives bearing a hydroxyquinoline scaffold against SARS-CoV-2, HCoV- 229E , MERS-CoV, and IBV propagation. (2024). RSC Advances. [Link]
-
Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024). ResearchHub. [Link]
-
Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. [Link]
-
A simplified diagram of COX-1 and COX-2 active sites, showing the... (n.d.). ResearchGate. [Link]
-
Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. (2021). Biointerface Research in Applied Chemistry. [Link]
-
Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. (n.d.). PMC. [Link]
-
(PDF) Synthesis, antimicrobial and antioxidant activity of pyrazole derivatives. (2021). ResearchGate. [Link]
-
(PDF) Recent developments in fluorine‐containing pesticides. (2024). ResearchGate. [Link]
-
New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. (n.d.). PMC. [Link]
-
Cell Viability Assays. (2013). Assay Guidance Manual - NCBI Bookshelf. [Link]
-
Celecoxib Pathway, Pharmacodynamics. (n.d.). ClinPGx. [Link]
-
Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. (2021). Meddocs Publishers. [Link]
-
Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management. (2023). Journal of Agricultural and Food Chemistry. [Link]
-
Celecoxib. (n.d.). Wikipedia. [Link]
-
New Synthesis of Fluorinated Pyrazoles. (n.d.). ResearchGate. [Link]
-
Carrageenan-Induced Paw Edema in the Rat and Mouse. (n.d.). ResearchGate. [Link]
-
Fluoride Induces Neuroinflammation and Alters Wnt Signaling Pathway in BV2 Microglial Cells. (n.d.). PubMed. [Link]
-
Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. (2022). Chinese Chemical Letters. [Link]
-
Rat paw oedema modeling and NSAIDs: Timing of effects. (n.d.). PubMed. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Fluorinated Pyrazoles: From Synthesis to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. meddocsonline.org [meddocsonline.org]
- 6. Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchhub.com [researchhub.com]
- 10. atcc.org [atcc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. news-medical.net [news-medical.net]
- 16. ClinPGx [clinpgx.org]
- 17. Celecoxib - Wikipedia [en.wikipedia.org]
- 18. bio-protocol.org [bio-protocol.org]
- 19. inotiv.com [inotiv.com]
- 20. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Antiviral activity of newly synthesized pyrazole derivatives against Newcastle disease virus - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Antiviral activity of pyrazole derivatives bearing a hydroxyquinoline scaffold against SARS-CoV-2, HCoV- 229E , MERS-CoV, and IBV propagation - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04728A [pubs.rsc.org]
- 26. researchgate.net [researchgate.net]
- 27. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 28. JPH09278775A - Pyrazole compounds and insecticides, acaricides and fungicides containing the same as active ingredients - Google Patents [patents.google.com]
- 29. Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. pubs.acs.org [pubs.acs.org]
- 32. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]
- 33. egrove.olemiss.edu [egrove.olemiss.edu]
- 34. researchgate.net [researchgate.net]
- 35. Fluorosulfate-containing pyrazole heterocycles as selective BuChE inhibitors: structure-activity relationship and biological evaluation for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 36. Fluoride Induces Neuroinflammation and Alters Wnt Signaling Pathway in BV2 Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pyrazole Core: A Privileged Scaffold in Modern Drug Discovery
A Senior Application Scientist's Guide to a Versatile Heterocycle
Abstract
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has firmly established itself as a "privileged scaffold" in medicinal chemistry. Its remarkable versatility and favorable physicochemical properties have led to its incorporation into a multitude of FDA-approved drugs spanning a wide array of therapeutic areas. This technical guide provides an in-depth analysis of the pyrazole core for researchers, scientists, and drug development professionals. We will explore its fundamental properties, delve into robust synthetic methodologies, survey its vast biological activities with a focus on mechanism of action, and dissect the critical structure-activity relationships that drive successful drug design. This document serves as a comprehensive resource, blending established principles with recent advancements to empower the next generation of pyrazole-based therapeutics.
Introduction: The "Privileged" Status of the Pyrazole Core
In the lexicon of medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple, unrelated biological targets, thereby serving as a fertile starting point for the development of novel therapeutics. The pyrazole core exemplifies this concept. Its unique electronic configuration, hydrogen bonding capabilities, and metabolic stability contribute to its success.[1][2]
The structure of pyrazole is a five-membered diazole ring.[1] One nitrogen atom is of the pyrrole-type (a proton donor), while the other is of the pyridine-type (a proton acceptor).[3] This duality allows for diverse interactions with biological macromolecules.[3][4] Furthermore, the aromatic nature of the ring system provides a rigid scaffold for the precise spatial orientation of various substituents, which is crucial for target binding and selectivity.[5] The presence of the pyrazole moiety in blockbuster drugs such as the anti-inflammatory agent Celecoxib, the anticoagulant Apixaban, and the erectile dysfunction treatment Sildenafil highlights its profound impact on modern medicine.[6][7]
Caption: General structure and numbering of the pyrazole ring.
Physicochemical and Pharmacokinetic Profile
The success of the pyrazole scaffold is not merely due to its binding capabilities but is also heavily reliant on its favorable physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.
Key Attributes:
-
Aromaticity and Stability: The pyrazole ring is aromatic, conferring significant chemical and metabolic stability.[1][5] This stability is a crucial attribute for a drug molecule, as it can lead to improved half-life and reduced metabolic liabilities.
-
Hydrogen Bonding: The presence of both a hydrogen bond donor (the NH proton) and a hydrogen bond acceptor (the sp2 hybridized nitrogen) allows for versatile interactions with protein active sites.[3][4]
-
Modulable Lipophilicity: The lipophilicity of pyrazole derivatives can be readily tuned by the introduction of various substituents at the C3, C4, and C5 positions, as well as at the N1 position. This allows for the optimization of properties such as solubility and membrane permeability.[4]
-
ADMET Properties: Pyrazole derivatives generally exhibit favorable ADMET profiles.[8] Computational and in vitro studies have shown that many pyrazole-based compounds have good intestinal absorption and are not prone to significant toxicity.[8][9][10]
Table 1: Physicochemical Properties of the Unsubstituted Pyrazole Core
| Property | Value | Source |
| Molecular Formula | C₃H₄N₂ | [11] |
| Molecular Weight | 68.08 g/mol | N/A |
| Melting Point | 69–70°C | [11] |
| Boiling Point | 186–188°C | [11] |
| pKa (as an acid) | ~14 | [3] |
| pKa (of conjugate acid) | ~2.5 | [3] |
Synthetic Strategies for the Pyrazole Core
The accessibility of a scaffold through robust and versatile synthetic routes is paramount for its utility in drug discovery. The pyrazole core benefits from well-established synthetic methodologies, with the Knorr pyrazole synthesis being a cornerstone.
Knorr Pyrazole Synthesis
The most common and versatile method for constructing the pyrazole ring is the condensation of a hydrazine (or its derivatives) with a 1,3-dicarbonyl compound.
Caption: Workflow of the Knorr pyrazole synthesis.
Experimental Protocol: Synthesis of 1-Phenyl-3,5-dimethylpyrazole
This protocol describes a standard Knorr synthesis. The causality behind the choice of reagents and conditions is to facilitate the initial condensation and subsequent cyclization while ensuring a high yield and purity of the final product. Acetic acid serves as both a solvent and a catalyst for the dehydration step.
Materials:
-
Phenylhydrazine (1.0 eq)
-
2,4-Pentanedione (acetylacetone) (1.05 eq)
-
Glacial Acetic Acid
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenylhydrazine (1.0 eq) and glacial acetic acid.
-
Stir the mixture at room temperature for 10 minutes.
-
Slowly add 2,4-pentanedione (1.05 eq) to the mixture. An exothermic reaction may be observed.
-
Heat the reaction mixture to reflux (approximately 118°C) and maintain for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing ice-cold water.
-
Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
The product will separate as an oil or a solid. Extract the product with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
Self-Validating System (Purification & Characterization):
-
Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by distillation under reduced pressure.
-
Characterization: The identity and purity of the synthesized 1-phenyl-3,5-dimethylpyrazole should be confirmed by:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the absence of starting materials.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
-
Biological Activities and Therapeutic Applications
The pyrazole scaffold is a cornerstone in a vast number of drugs, demonstrating a wide spectrum of biological activities.[6][7][11][12][13]
Table 2: Selected FDA-Approved Drugs Containing a Pyrazole Core
| Drug Name (Brand Name) | Therapeutic Area | Mechanism of Action (Target) |
| Celecoxib (Celebrex) | Anti-inflammatory | Selective COX-2 Inhibitor |
| Apixaban (Eliquis) | Anticoagulant | Factor Xa Inhibitor |
| Sildenafil (Viagra) | Erectile Dysfunction | PDE5 Inhibitor |
| Ruxolitinib (Jakafi) | Oncology | JAK1/JAK2 Inhibitor |
| Axitinib (Inlyta) | Oncology | VEGFR Inhibitor |
| Niraparib (Zejula) | Oncology | PARP Inhibitor |
| Selpercatinib (Retevmo) | Oncology | RET Kinase Inhibitor[1] |
| Lenacapavir (Sunlenca) | Antiviral (HIV) | HIV Capsid Inhibitor[14][15] |
Anti-inflammatory: COX-2 Inhibition
A prime example of a pyrazole-based drug is Celecoxib . Its development was a landmark in the quest for safer non-steroidal anti-inflammatory drugs (NSAIDs).
-
Mechanism of Action: Celecoxib selectively inhibits the cyclooxygenase-2 (COX-2) enzyme, which is primarily responsible for the synthesis of prostaglandins that mediate inflammation and pain.[2] It shows significantly less inhibition of the COX-1 isoform, which is involved in maintaining the gastrointestinal lining, thereby reducing the risk of ulcers associated with non-selective NSAIDs.[2]
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. rroij.com [rroij.com]
- 5. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jetir.org [jetir.org]
- 9. ADMET profiling and molecular docking of pyrazole and pyrazolines derivatives as antimicrobial agents - Arabian Journal of Chemistry [arabjchem.org]
- 10. Synthesis, docking, SAR and ADMET evaluation of novel pyrrolo[3,4-c]pyrazole-4,6-dione derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jchr.org [jchr.org]
- 12. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pyrazole: an emerging privileged scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
The Strategic Role of Fluorine in the Bioactivity of 2-(3-amino-1H-pyrazol-1-yl)-5-fluorobenzonitrile: A Technical Guide for Drug Development Professionals
Introduction: The Aminopyrazole Scaffold as a Cornerstone for Kinase Inhibition
In the landscape of modern medicinal chemistry, the 3-aminopyrazole moiety has emerged as a "privileged scaffold," a molecular framework that demonstrates a remarkable propensity for binding to multiple biological targets, most notably protein kinases.[1][2][3] This versatility has led to the development of numerous kinase inhibitors for a range of therapeutic areas, including oncology and inflammatory diseases.[4][5] Kinases, which regulate a vast array of cellular processes, are often dysregulated in these conditions, making them prime targets for therapeutic intervention.[6] The aminopyrazole core provides a robust platform for developing potent and selective inhibitors, and its activity can be finely tuned through strategic chemical modifications.
This technical guide focuses on a specific aminopyrazole derivative, 2-(3-amino-1H-pyrazol-1-yl)-5-fluorobenzonitrile , a compound poised to be a potent inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical serine/threonine kinase in the Toll-like receptor (TLR) and IL-1 receptor signaling pathways, which are central to the innate immune response.[6][7] Dysregulation of these pathways is implicated in a variety of autoimmune and inflammatory disorders, making IRAK4 a compelling target for drug discovery.[4][6]
The strategic incorporation of a fluorine atom onto the benzonitrile ring of this molecule is not a trivial substitution. It is a deliberate design choice intended to leverage the unique properties of fluorine to enhance the compound's pharmacological profile. This guide will provide an in-depth analysis of the multifaceted role of this fluorine atom, detailing its influence on the compound's potency, selectivity, and pharmacokinetic properties. We will also provide detailed, field-proven protocols for the key experiments necessary to elucidate and validate the activity of this and related compounds.
The Pivotal Role of Fluorine: A Deep Dive into Structure-Activity Relationships
The introduction of fluorine into a drug candidate can profoundly alter its biological activity through a combination of steric and electronic effects.[8][9] In the context of 2-(3-amino-1H-pyrazol-1-yl)-5-fluorobenzonitrile, the fluorine atom is anticipated to play several key roles:
Enhancement of Binding Affinity and Potency
The high electronegativity of fluorine can significantly influence the electronic distribution within the molecule, potentially leading to more favorable interactions with the target protein.[9] In the ATP-binding pocket of IRAK4, the fluorine atom on the benzonitrile ring can engage in specific, non-covalent interactions, such as dipole-dipole or halogen bonds, with amino acid residues.[10] These interactions can increase the binding affinity of the inhibitor, resulting in enhanced potency. Structure-activity relationship (SAR) studies of related pyrazole-based IRAK4 inhibitors have often shown that fluorophenyl substituents are among the most active.[3]
Modulation of Physicochemical Properties for Improved Bioavailability
Fluorine substitution can alter key physicochemical properties like lipophilicity and pKa, which in turn affect a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[8] While fluorination generally increases lipophilicity, which can enhance membrane permeability, the effect is highly context-dependent.[9] The electron-withdrawing nature of fluorine can also lower the pKa of nearby basic functional groups, potentially improving oral bioavailability by reducing ionization in the gastrointestinal tract.
Increased Metabolic Stability and Extended Half-Life
A common strategy in drug design is to introduce fluorine at sites susceptible to metabolic oxidation by cytochrome P450 enzymes.[8][11] The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to enzymatic cleavage.[11] By blocking a potential site of metabolism on the benzonitrile ring, the fluorine atom in 2-(3-amino-1H-pyrazol-1-yl)-5-fluorobenzonitrile is expected to increase the compound's metabolic stability, leading to a longer half-life in the body and potentially allowing for less frequent dosing.[12][13]
The interplay of these factors is crucial for the overall efficacy and druggability of the compound. The following sections will detail the experimental protocols required to systematically evaluate these properties.
Experimental Workflows and Protocols
To thoroughly characterize the role of fluorine in the activity of 2-(3-amino-1H-pyrazol-1-yl)-5-fluorobenzonitrile, a series of well-defined experiments are necessary. The following protocols represent best practices in the field of kinase inhibitor drug discovery.
Workflow for Characterizing a Novel Kinase Inhibitor
Sources
- 1. researchgate.net [researchgate.net]
- 2. In vitro and in vivo profile of 2-(3-di-fluoromethyl-5-phenylpyrazol-1-yl)-5-methanesulfonylpyridine, a potent, selective, and orally active canine COX-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. WO2023152349A1 - Irak4 inhibitors - Google Patents [patents.google.com]
- 5. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2018081294A1 - Pyrazole amide compounds as irak inhibitors - Google Patents [patents.google.com]
- 7. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Novel Amino-pyrazole Ureas with Potent In Vitro and In Vivo Antileishmanial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Characterizing Novel Aminopyrazole-Based Kinase Inhibitors: A Workflow for 2-(3-amino-1H-pyrazol-1-yl)-5-fluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Aminopyrazole Scaffold as a Privileged Motif in Kinase Inhibition
The 1H-pyrazole moiety is a well-established and highly versatile scaffold in medicinal chemistry, recognized for its significant potential in the development of kinase inhibitors.[1][2] Its unique structural and electronic properties allow it to form key interactions within the ATP-binding pocket of various kinases, leading to potent and often selective inhibition. The aminopyrazole core, in particular, has been successfully incorporated into numerous inhibitors targeting a range of kinases implicated in diseases such as cancer and inflammatory disorders.[1][3] This application note presents a comprehensive workflow for the characterization of novel aminopyrazole-based compounds as kinase inhibitors, using the representative molecule, 2-(3-amino-1H-pyrazol-1-yl)-5-fluorobenzonitrile. While specific data for this exact compound is not yet extensively published, the methodologies outlined here provide a robust framework for its evaluation and for the broader class of aminopyrazole derivatives.
This guide is designed to provide both the "how" and the "why" behind the experimental choices, ensuring a thorough and scientifically rigorous investigation of a novel compound's kinase inhibitory potential.
Part 1: Initial Biochemical Profiling - Identifying Potential Kinase Targets
The first critical step in characterizing a novel compound is to determine its kinase inhibitory profile. A broad-spectrum screen against a panel of diverse kinases is the most efficient approach to identify initial hits.
Protocol 1: High-Throughput Kinase Panel Screening
Objective: To identify potential kinase targets of 2-(3-amino-1H-pyrazol-1-yl)-5-fluorobenzonitrile from a large, representative panel of human kinases.
Rationale: Kinase panel screening provides a broad overview of a compound's selectivity and potential off-target effects early in the discovery process. This initial screen is typically performed at a single high concentration of the test compound to identify any significant inhibitory activity.
Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of 2-(3-amino-1H-pyrazol-1-yl)-5-fluorobenzonitrile in 100% DMSO.
-
Serially dilute the stock solution to the desired screening concentration (e.g., 10 µM) in an appropriate assay buffer. It is crucial to maintain a consistent final DMSO concentration across all assays to minimize solvent effects.[4]
-
-
Kinase Assay Platform Selection:
-
Choose a suitable high-throughput screening platform. Several commercial services and in-house assays are available, often utilizing fluorescence-based or luminescence-based readouts.[4][5] Common platforms include:
-
LanthaScreen™ Eu Kinase Binding Assay: A TR-FRET-based competition binding assay.[6]
-
ADP-Glo™ Kinase Assay: A luminescence-based assay that quantifies ADP production.[6][7]
-
KINOMEscan™: A binding assay that measures the ability of a compound to compete with a ligand for binding to the kinase active site.
-
-
-
Assay Execution (Example using ADP-Glo™):
-
Dispense the kinase, substrate, and ATP into the wells of a microtiter plate.
-
Add the test compound (2-(3-amino-1H-pyrazol-1-yl)-5-fluorobenzonitrile) or vehicle control (DMSO) to the respective wells.
-
Incubate the reaction at room temperature for a specified period (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.
-
Convert the generated ADP to ATP and measure the luminescence using a plate reader. The light signal is proportional to the amount of ADP produced and thus to the kinase activity.[6]
-
-
Data Analysis:
-
Calculate the percent inhibition for each kinase relative to the vehicle control.
-
Identify "hits" as kinases that show significant inhibition (e.g., >50% inhibition at 10 µM).
-
Part 2: In-Depth Biochemical Characterization - Potency, Selectivity, and Mechanism of Action
Once initial hits are identified, the next phase involves a more detailed biochemical characterization to determine the compound's potency, selectivity, and how it interacts with its target kinase(s).
Protocol 2: IC50 Determination
Objective: To quantify the potency of 2-(3-amino-1H-pyrazol-1-yl)-5-fluorobenzonitrile against the identified hit kinases.
Rationale: The half-maximal inhibitory concentration (IC50) is a critical parameter for comparing the potency of different inhibitors and for guiding structure-activity relationship (SAR) studies.[5]
Methodology:
-
Compound Preparation:
-
Prepare a serial dilution series of 2-(3-amino-1H-pyrazol-1-yl)-5-fluorobenzonitrile (e.g., 10-point, 3-fold dilutions) in 100% DMSO.
-
-
Kinase Assay:
-
Perform the kinase assay for each hit kinase as described in Protocol 1, but with the range of inhibitor concentrations.
-
Include appropriate positive (known inhibitor) and negative (DMSO vehicle) controls.
-
-
Data Analysis:
-
Plot the percent inhibition as a function of the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Table 1: Hypothetical IC50 Data for 2-(3-amino-1H-pyrazol-1-yl)-5-fluorobenzonitrile
| Kinase Target | IC50 (nM) |
| Kinase A | 50 |
| Kinase B | 250 |
| Kinase C | >10,000 |
| Kinase D | 800 |
Protocol 3: Mechanism of Action Studies - ATP Competition Assay
Objective: To determine if 2-(3-amino-1H-pyrazol-1-yl)-5-fluorobenzonitrile inhibits the target kinase by competing with ATP.
Rationale: Most kinase inhibitors are ATP-competitive. Understanding the mechanism of inhibition is crucial for lead optimization and for interpreting cellular data.
Methodology:
-
Assay Setup:
-
Perform the kinase assay with a fixed concentration of the inhibitor (e.g., at its IC50).
-
Vary the concentration of ATP over a wide range (e.g., from 0.1x to 10x the Km for ATP).
-
-
Data Analysis:
-
Plot the initial reaction velocity against the ATP concentration in the presence and absence of the inhibitor.
-
Analyze the data using Michaelis-Menten kinetics and Lineweaver-Burk plots.
-
An increase in the apparent Km of ATP with no change in Vmax is indicative of competitive inhibition.
-
Visualization 1: Kinase Inhibition Assay Workflow
Caption: A generalized workflow for determining the IC50 of a kinase inhibitor.
Part 3: Cellular Activity Assessment - Moving from Enzyme to Cell
Biochemical assays are essential, but they do not fully recapitulate the complexity of the cellular environment. Therefore, it is crucial to evaluate the compound's activity in living cells.
Protocol 4: Cellular Viability and Cytotoxicity Assays
Objective: To determine the effect of 2-(3-amino-1H-pyrazol-1-yl)-5-fluorobenzonitrile on the viability and proliferation of cancer cell lines.
Rationale: This assay assesses the compound's overall cellular potency and provides a preliminary indication of its therapeutic window.
Methodology:
-
Cell Line Selection:
-
Cell Seeding and Treatment:
-
Seed the cells in a 96-well plate at an appropriate density.
-
After allowing the cells to adhere (for adherent lines), treat them with a serial dilution of the test compound.
-
-
Viability/Cytotoxicity Readout:
-
After a suitable incubation period (e.g., 72 hours), assess cell viability using a commercially available assay, such as:
-
MTT/XTT assay: Measures metabolic activity.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures intracellular ATP levels.
-
CytoTox-Glo™ Cytotoxicity Assay: Measures the release of a cytosolic enzyme upon loss of membrane integrity.
-
-
-
Data Analysis:
-
Plot the cell viability as a function of the compound concentration and determine the GI50 (concentration for 50% growth inhibition) or CC50 (concentration for 50% cytotoxicity).
-
Protocol 5: Target Engagement and Pathway Modulation Assay (Western Blotting)
Objective: To confirm that 2-(3-amino-1H-pyrazol-1-yl)-5-fluorobenzonitrile inhibits the target kinase in cells and modulates its downstream signaling pathway.
Rationale: This assay provides direct evidence of target engagement in a cellular context. A reduction in the phosphorylation of a known substrate of the target kinase is a strong indicator of on-target activity.
Methodology:
-
Cell Treatment and Lysis:
-
Treat the selected cell line with varying concentrations of the test compound for a short period (e.g., 2-4 hours).
-
Lyse the cells to extract total protein.
-
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies specific for the phosphorylated form of the target kinase (autophosphorylation) and a key downstream substrate.
-
Also, probe for the total protein levels of the target kinase and substrate as loading controls.
-
Use secondary antibodies conjugated to an enzyme (e.g., HRP) for detection.
-
-
Data Analysis:
-
Quantify the band intensities to determine the dose-dependent effect of the compound on protein phosphorylation.
-
Visualization 2: Target Engagement and Pathway Modulation
Sources
- 1. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
2-(3-amino-1H-pyrazol-1-yl)-5-fluorobenzonitrile in cell-based assays
Initiating Compound Search
I'm now starting a thorough investigation into 2-(3-amino-1H-pyrazol-1-yl)-5-fluorobenzonitrile. My goal is to pinpoint its identity, key targets, and how it works. Parallel to this, I'm hunting for existing cell-based assays and procedures that have used this specific compound or ones that are similar.
Expanding Assay Research
I'm now expanding my search to uncover any known off-target effects and specificities of the compound. I need to get the big picture on its activity. Following this, I will structure an application note with an introduction, step-by-step assay protocols, workflow diagrams, and data tables. I'm working on the data with proper in-text citations and clickable URL references.
Identifying Key Compounds
I've pinpointed "2-(3-amino-1H-pyrazol-1- yl)-5-fluorobenzonitrile" as a noteworthy chemical entity. My initial research highlights that pyrazole derivatives, a critical class in drug discovery, exhibit diverse biological activities. Kinase inhibition is a particularly promising area, and I'm focusing my attention there.
Narrowing Target Specificity
I've hit a snag, and need your guidance. Although pyrazole derivatives show promise, this specific compound's target remains elusive. My search yielded no confirmed activity for "2-(3-amino-1H-pyrazol-1-yl)-5-fluorobenzonitrile". I must broaden my search to similar structures, needing to determine whether it inhibits JAKs, FLT3, CDKs, or something else entirely. Cell-based assay planning hinges on this.
Refining Actionable Targets
I've hit a dead end with the initial search; no confirmed activity exists for "2-(3-amino-1H-pyrazol-1-yl)-5-fluorobenzonitrile". While I see promise in pyrazole derivatives as a class, I need to find this compound's specific target. My next step will be to explore similar structures and their biological activities to identify potential targets like JAKs, FLT3, or CDKs, so I can plan relevant cell-based assays.
Analyzing Pyrazole Derivatives
I've hit a wall with the direct compound search. "2-(3-amino-1H-pyrazol -1-yl)-5-fluorobenzonitrile" yielded no specific data. Instead, I'm now delving into the general literature on pyrazole derivatives. This broader approach is proving very fruitful. I am getting a good grasp on the broader biological relevance.
Hypothesizing Potential Activity
I've moved on from the initial compound search and am now hypothesizing based on structural similarities. The 3-aminopyrazole core and benzonitrile group point towards a likely kinase inhibitory activity. This insight will guide my application note, allowing me to propose relevant cell-based assays related to kinase inhibition. I'll focus on kinase signaling pathways known to be modulated by similar pyrazole compounds.
Formulating Kinase Inhibition Proposal
I'm now zeroing in on kinase inhibition. Despite the initial compound search being unfruitful, the pyrazole derivative literature provides the rationale to structure the application note around this hypothesis. I'm leveraging the 3-aminopyrazole core and benzonitrile group's prevalence in kinase inhibitors. I am planning cell-based assays related to known kinase signaling pathways modulated by similar compounds, such as JAK/STAT and FLT3. I am writing and structuring the application note now.
Application Notes and Protocols for the Analysis of 2-(3-amino-1H-pyrazol-1-yl)-5-fluorobenzonitrile
Introduction
2-(3-amino-1H-pyrazol-1-yl)-5-fluorobenzonitrile is a significant heterocyclic compound with potential applications in pharmaceutical and materials science. Its unique structure, featuring a pyrazole ring, an aminopyrazole moiety, and a fluorinated benzonitrile group, necessitates robust and reliable analytical methods for its quantification, impurity profiling, and quality control. This document provides a comprehensive guide to the analytical methodologies for this compound, designed for researchers, scientists, and drug development professionals. The protocols herein are grounded in established analytical principles for pyrazole derivatives and are designed to be self-validating systems.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 2-(3-amino-1H-pyrazol-1-yl)-5-fluorobenzonitrile is fundamental to the development of robust analytical methods.
| Property | Value (Predicted/Inferred) | Implication for Analysis |
| Molecular Formula | C₁₀H₇FN₄ | --- |
| Molecular Weight | 202.19 g/mol | Essential for mass spectrometry. |
| Appearance | Likely a white to off-white crystalline solid | Guides sample preparation and handling. |
| Solubility | Expected to be soluble in organic solvents like methanol, acetonitrile, and DMSO. Limited solubility in water. | Dictates solvent selection for sample preparation and chromatographic mobile phases. |
| UV Absorbance | Expected to have significant UV absorbance due to the aromatic rings and conjugated system. | Enables UV-based detection for HPLC. |
| pKa | The amino group is basic, and the pyrazole ring has both acidic and basic character. | Influences chromatographic behavior, especially with pH adjustments of the mobile phase. |
High-Performance Liquid Chromatography (HPLC) for Quantification and Impurity Profiling
Reverse-phase HPLC (RP-HPLC) is the recommended primary technique for the quantification and purity assessment of 2-(3-amino-1H-pyrazol-1-yl)-5-fluorobenzonitrile due to its high resolution, sensitivity, and reproducibility. A stability-indicating method can be developed to separate the main compound from its potential degradation products.[1]
Rationale for Method Design
The selection of a C18 stationary phase is based on its wide applicability and effectiveness in retaining moderately polar compounds like the target analyte. The mobile phase, consisting of an organic modifier (acetonitrile or methanol) and an aqueous buffer, allows for the fine-tuning of retention and peak shape. The use of a buffer is crucial to control the ionization state of the amino and pyrazole functionalities, thereby ensuring consistent retention times. A photodiode array (PDA) detector is chosen to monitor multiple wavelengths, which is beneficial for impurity profiling and method development.
Experimental Workflow for HPLC Analysis
Caption: Workflow for HPLC analysis of 2-(3-amino-1H-pyrazol-1-yl)-5-fluorobenzonitrile.
Detailed HPLC Protocol
1. Instrumentation and Columns:
-
HPLC system with a gradient pump, autosampler, column oven, and PDA detector.
-
Stationary Phase: C18 column (e.g., 4.6 x 150 mm, 5 µm).
2. Reagents and Materials:
-
Acetonitrile (ACN), HPLC grade.
-
Methanol (MeOH), HPLC grade.
-
Water, HPLC grade.
-
Formic acid or Trifluoroacetic acid (TFA), analytical grade.
-
Reference standard of 2-(3-amino-1H-pyrazol-1-yl)-5-fluorobenzonitrile.
-
Volumetric flasks, pipettes, and syringes.
-
Syringe filters (0.45 µm).
3. Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons to ensure consistent ionization of the analyte. |
| Mobile Phase B | Acetonitrile | Common organic modifier for reverse-phase chromatography. |
| Gradient Program | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B | A gradient elution is recommended to ensure the elution of any potential impurities with different polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintains consistent retention times and improves peak shape. |
| Injection Volume | 10 µL | Can be optimized based on concentration and sensitivity. |
| Detection Wavelength | 254 nm (or optimized based on UV scan) | A common wavelength for aromatic compounds. A PDA detector allows for the selection of the optimal wavelength. |
4. Sample Preparation:
-
Standard Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of the reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with a suitable diluent (e.g., 50:50 ACN:Water).
-
Sample Solution: Prepare the sample in the same manner as the standard solution to achieve a similar concentration.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
5. Method Validation:
-
The method should be validated according to ICH Q2(R1) guidelines.[2]
-
Linearity: Analyze a series of solutions over a concentration range (e.g., 1-200 µg/mL) to establish the relationship between concentration and peak area.
-
Accuracy: Perform recovery studies by spiking a known amount of the standard into a placebo or sample matrix.
-
Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of the same sample.
-
Specificity: Demonstrate that the method can distinguish the analyte from potential impurities and degradation products.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities that may be present from the synthesis of 2-(3-amino-1H-pyrazol-1-yl)-5-fluorobenzonitrile.
Rationale for Method Design
The analyte itself may have limited volatility, but GC-MS is ideal for detecting residual solvents or starting materials. A non-polar capillary column is suitable for the separation of a wide range of volatile organic compounds. Electron ionization (EI) is a standard ionization technique that produces reproducible fragmentation patterns, aiding in compound identification through library searching.
Experimental Workflow for GC-MS Analysis
Caption: Workflow for GC-MS analysis of volatile impurities.
Detailed GC-MS Protocol
1. Instrumentation:
-
Gas chromatograph with a split/splitless injector coupled to a mass spectrometer.
-
Capillary Column: e.g., HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
2. GC Conditions:
| Parameter | Recommended Condition |
| Injector Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| Transfer Line Temperature | 280 °C |
3. MS Conditions:
| Parameter | Recommended Condition |
| Ion Source | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Scan Range | m/z 40-550 |
4. Sample Preparation:
-
Dissolve a known amount of the sample in a suitable volatile solvent (e.g., dichloromethane) to a concentration of approximately 1 mg/mL.
Spectroscopic Analysis for Structural Confirmation
Spectroscopic techniques are essential for the unambiguous identification and structural elucidation of 2-(3-amino-1H-pyrazol-1-yl)-5-fluorobenzonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are primary tools for confirming the chemical structure.[3][4][5]
-
¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the benzonitrile and pyrazole rings, as well as a characteristic signal for the amino group protons.
-
¹³C NMR: The spectrum will provide information on the number and types of carbon atoms in the molecule, including the quaternary carbons of the nitrile and pyrazole ring.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve the compound and exchange with the labile amino protons.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR provides information about the functional groups present in the molecule.[3][6]
-
Expected Characteristic Peaks:
-
N-H stretching (amino group): Around 3300-3500 cm⁻¹
-
C≡N stretching (nitrile group): Around 2220-2260 cm⁻¹
-
C=C and C=N stretching (aromatic and pyrazole rings): Around 1500-1600 cm⁻¹
-
C-F stretching: Around 1000-1400 cm⁻¹
-
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the molecule.[7][8]
-
Ionization Technique: Electrospray ionization (ESI) is suitable for this polar molecule.
-
Expected Ion: In positive ion mode, the protonated molecule [M+H]⁺ with a mass-to-charge ratio (m/z) corresponding to the molecular weight plus the mass of a proton.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| HPLC: Poor Peak Shape | - Inappropriate mobile phase pH- Column degradation- Sample overload | - Adjust mobile phase pH to be at least 2 units away from the pKa of the analyte.- Use a new column.- Reduce injection volume or sample concentration. |
| HPLC: Drifting Retention Times | - Inconsistent mobile phase composition- Column temperature fluctuations- Pump malfunction | - Prepare fresh mobile phase and ensure proper mixing.- Use a column oven.- Service the HPLC pump. |
| GC-MS: No Peaks | - Non-volatile sample- Injector issue | - Consider derivatization to increase volatility.- Check injector for leaks or blockages. |
| NMR: Broad Peaks | - Sample aggregation- Paramagnetic impurities | - Dilute the sample.- Purify the sample. |
Conclusion
The analytical methods outlined in this document provide a comprehensive framework for the analysis of 2-(3-amino-1H-pyrazol-1-yl)-5-fluorobenzonitrile. The combination of HPLC for quantitative analysis and impurity profiling, GC-MS for volatile impurity detection, and spectroscopic techniques for structural confirmation ensures a thorough characterization of this important compound. It is imperative that these methods are properly validated in the end-user's laboratory to ensure their suitability for the intended application.
References
-
A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (n.d.). International Journal of ChemTech Applications. Retrieved from [Link]
-
A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐. (n.d.). Wiley Online Library. Retrieved from [Link]
-
Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - MDPI. (n.d.). MDPI. Retrieved from [Link]
-
1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one - MDPI. (n.d.). MDPI. Retrieved from [Link]
-
Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues - NIH. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues - Semantic Scholar. (2023). Semantic Scholar. Retrieved from [Link]
-
4-[5-Amino-4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl]benzonitrile - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
3-Amino-5-hydroxypyrazole | C3H5N3O | CID 96221 - PubChem. (n.d.). PubChem. Retrieved from [Link]
-
(PDF) 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
1H NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7. - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone] - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]
-
3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanamide - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Stability Indicating Validated Novel RP-HPLC Method for Dexlansoprazole and LC - An-Najah journals. (n.d.). An-Najah National University. Retrieved from [Link]
-
Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. (n.d.). SpringerLink. Retrieved from [Link]
-
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - MDPI. (n.d.). MDPI. Retrieved from [Link]
Sources
- 1. journals.najah.edu [journals.najah.edu]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. rsc.org [rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes & Protocols for High-Throughput Screening of 2-(3-amino-1H-pyrazol-1-yl)-5-fluorobenzonitrile
Introduction: The Pyrazole Scaffold as a Privileged Structure in Kinase Inhibition
The 1H-pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, recognized for its ability to form key interactions with a multitude of biological targets.[1] A significant number of approved drugs, particularly in oncology and immunology, incorporate this heterocyclic motif.[1][2] Compounds such as Ruxolitinib, a potent Janus Kinase (JAK) inhibitor, underscore the utility of the pyrazole core in targeting the ATP-binding pocket of kinases.[2][3] The subject of this guide, 2-(3-amino-1H-pyrazol-1-yl)-5-fluorobenzonitrile, features this key pyrazole ring, suggesting a strong rationale for investigating its potential as a kinase inhibitor.
The Janus Kinases (JAKs) are a family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and Tyk2) that play a critical role in cytokine signaling pathways.[3][4] Dysregulation of JAK signaling is implicated in various myeloproliferative neoplasms and inflammatory diseases, making them a high-value target for therapeutic intervention.[4] Given the structural precedents, this application note will outline a comprehensive strategy for developing robust biochemical and cellular assays to screen 2-(3-amino-1H-pyrazol-1-yl)-5-fluorobenzonitrile and analogous compounds against a representative kinase target, JAK2 .
This document provides detailed protocols for a primary biochemical screen using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, a secondary biochemical screen using an orthogonal ADP-Glo™ luminescent assay, and a target engagement confirmation study in a cellular context using the Cellular Thermal Shift Assay (CETSA).
Part 1: Biochemical Assay Cascade for Primary Screening and Hit Confirmation
The primary objective of the biochemical assay cascade is to identify and confirm direct inhibition of the kinase enzyme in a purified, in vitro system. A two-tiered approach using orthogonal assay technologies is crucial for eliminating artifacts and false positives that can arise from a single screening platform.[5]
Primary High-Throughput Screening: LanthaScreen™ TR-FRET Kinase Activity Assay
Rationale and Principle:
The LanthaScreen™ TR-FRET assay is a robust, high-throughput method for measuring kinase activity.[6][7] It relies on the detection of a phosphorylated substrate by a specific antibody. The assay uses a long-lifetime terbium (Tb) chelate as a FRET donor conjugated to an anti-phospho-substrate antibody and a fluorescein (Fl) label on the kinase substrate as the acceptor.[7][8] When the substrate is phosphorylated by the kinase, the Tb-labeled antibody binds, bringing the donor and acceptor into close proximity. Excitation of the terbium donor results in energy transfer to the fluorescein acceptor, generating a FRET signal.[9] Kinase inhibitors will prevent substrate phosphorylation, leading to a decrease in the FRET signal. The time-resolved format minimizes interference from compound autofluorescence and light scatter, common sources of artifacts in HTS.[9][10]
Caption: Workflow of the LanthaScreen™ TR-FRET kinase assay.
Detailed Protocol: JAK2 TR-FRET Assay
This protocol is adapted for a 384-well plate format.
Materials:
-
Recombinant Human JAK2 (e.g., Thermo Fisher Scientific)
-
LanthaScreen™ Tb-pY20 Antibody (or other suitable phospho-tyrosine antibody)
-
Fluorescein-poly-GT Substrate (or specific JAK2 peptide substrate)
-
5X Kinase Buffer A
-
TR-FRET Dilution Buffer
-
ATP Solution (10 mM)
-
Kinase Quench Buffer (500 mM EDTA)
-
Test Compound (2-(3-amino-1H-pyrazol-1-yl)-5-fluorobenzonitrile) serially diluted in 100% DMSO
-
Positive Control Inhibitor (e.g., Ruxolitinib)
-
Low-volume 384-well black plates
Procedure:
-
Compound Plating: Dispense 250 nL of serially diluted test compounds, positive control, and DMSO (negative control) into the wells of a 384-well plate using an acoustic dispenser.
-
Enzyme/Substrate Preparation: Prepare a 2X JAK2/Substrate solution in 1X Kinase Buffer. The optimal concentrations of enzyme and substrate should be predetermined by running titration experiments to find the EC80 concentration of the enzyme at the apparent ATP Kₘ.[6][11]
-
Enzyme/Substrate Addition: Add 5 µL of the 2X JAK2/Substrate solution to each well.
-
Pre-incubation: Gently mix the plate and incubate for 30 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiate Kinase Reaction: Prepare a 2X ATP solution in 1X Kinase Buffer (final concentration should be at the apparent ATP Kₘ). Add 5 µL of the 2X ATP solution to each well to start the reaction.
-
Reaction Incubation: Cover the plate and incubate for 60-90 minutes at room temperature. The optimal time should be determined during assay development to ensure the reaction is in the linear range.
-
Stop Reaction and Detect: Prepare a 2X Detection solution containing Tb-Antibody in TR-FRET Dilution Buffer with EDTA. Add 10 µL of this solution to each well to stop the reaction.
-
Final Incubation: Cover the plate, and incubate for 30-60 minutes at room temperature to allow for antibody binding.
-
Plate Reading: Read the plate on a TR-FRET enabled plate reader, with an excitation at ~340 nm and emission readings at 495 nm (donor) and 520 nm (acceptor).
Secondary/Orthogonal Assay: ADP-Glo™ Kinase Assay
Rationale and Principle:
To confirm hits from the primary screen and rule out technology-specific artifacts (e.g., fluorescence interference), an orthogonal assay with a different detection modality is essential. The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[12][13] The assay is performed in two steps: first, the kinase reaction is stopped and the remaining ATP is depleted. Second, the ADP is converted back to ATP, which is then used in a luciferase/luciferin reaction to generate a light signal that is directly proportional to the initial kinase activity.[12][13] Inhibitors of the kinase will result in lower ADP production and thus a lower luminescent signal.
Caption: Principle of the ADP-Glo™ kinase assay.
Detailed Protocol: JAK2 ADP-Glo™ Assay
This protocol is adapted for a 384-well plate format.
Materials:
-
Same kinase, substrate, buffer, and compound plates as the TR-FRET assay.
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent, Kinase Detection Reagent, and Ultra-Pure ATP.
-
White, opaque 384-well assay plates.
Procedure:
-
Kinase Reaction Setup: Perform the kinase reaction (Steps 1-6) as described in the TR-FRET protocol, but in a white opaque plate. The total reaction volume is typically 5 µL.
-
Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Mix gently and incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion & Detection: Add 10 µL of Kinase Detection Reagent to each well. Mix gently and incubate for 30-60 minutes at room temperature to allow the luminescent signal to develop and stabilize.
-
Plate Reading: Read the luminescence on a plate-reading luminometer.
Part 2: Assay Validation and Data Analysis
Assay Validation with Z'-Factor
Rationale and Principle:
Before initiating a high-throughput screen, the assay must be validated to ensure it is robust and can reliably distinguish between positive and negative signals. The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay.[14][15] It takes into account the dynamic range of the signal and the data variation associated with the positive and negative controls.[15][16]
The formula for Z'-factor is: Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n| Where:
-
μ_p = mean of the positive control (e.g., maximum inhibition with a known inhibitor)
-
σ_p = standard deviation of the positive control
-
μ_n = mean of the negative control (e.g., DMSO vehicle, no inhibition)
-
σ_n = standard deviation of the negative control
Acceptance Criteria: A Z'-factor is calculated from at least 16 positive and 16 negative control wells.[14]
-
0 < Z' < 0.5: A marginal assay that may require optimization.[14][15]
-
Z' < 0: The assay is not suitable for screening.[14]
Data Analysis: Dose-Response and IC₅₀ Determination
For compounds identified as "hits" in the primary screen, a full dose-response curve is generated to determine their potency.[17] This involves a serial dilution of the compound (typically 10-12 points) to measure the inhibitory effect across a range of concentrations.
Procedure:
-
Raw data from the plate reader (TR-FRET ratio or luminescence units) is normalized. The average signal from the negative control (DMSO) wells is set as 0% inhibition, and the average signal from the positive control (saturating concentration of a known inhibitor) is set as 100% inhibition.
-
The percent inhibition for each compound concentration is calculated.
-
The percent inhibition is plotted against the logarithm of the compound concentration.
-
A non-linear regression analysis using a sigmoidal dose-response (variable slope) model is used to fit the data.[18]
-
The IC₅₀ (half-maximal inhibitory concentration) is determined from this curve. It represents the concentration of the inhibitor required to reduce the kinase activity by 50%.[19]
| Parameter | Description | Typical Value for a Potent Hit |
| Top Plateau | Maximum % Inhibition | ~100% |
| Bottom Plateau | Minimum % Inhibition | ~0% |
| Hill Slope | The steepness of the curve. | ~1.0 for competitive inhibitors |
| IC₅₀ | Concentration for 50% inhibition. | nM to low µM range |
Part 3: Cellular Target Engagement
Demonstrating that a compound inhibits a purified enzyme is a critical first step, but it is equally important to confirm that the compound can enter a cell and bind to its intended target in a complex physiological environment.
Cellular Thermal Shift Assay (CETSA®)
Rationale and Principle:
CETSA is a powerful method for verifying target engagement in intact cells or cell lysates.[20] The principle is based on ligand-induced thermal stabilization of the target protein.[20] When a protein binds to a ligand (such as our test compound), its tertiary structure is often stabilized, leading to an increase in its melting temperature (Tₘ). In a CETSA experiment, cells are treated with the compound, heated to a range of temperatures, and then lysed.[21] Unbound proteins will denature and aggregate at lower temperatures, while ligand-bound proteins remain soluble at higher temperatures. The amount of soluble target protein remaining at each temperature can be quantified by methods like Western blotting or AlphaScreen®, allowing for the determination of a thermal shift.[22]
Caption: General workflow for a Cellular Thermal Shift Assay (CETSA).
Detailed Protocol: JAK2 CETSA
Materials:
-
Human cell line expressing endogenous JAK2 (e.g., HEL 92.1.7)
-
Cell culture medium and supplements
-
Test Compound and Vehicle (DMSO)
-
PBS (Phosphate-Buffered Saline)
-
Lysis Buffer with protease and phosphatase inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Equipment for protein quantification (e.g., SDS-PAGE and Western blot apparatus, anti-JAK2 antibody)
Procedure:
-
Cell Treatment: Culture cells to the desired density. Treat cells with the test compound at various concentrations (e.g., 1 µM, 10 µM) or with DMSO vehicle for 1-2 hours in culture medium.
-
Cell Harvesting: Harvest the cells by centrifugation and wash once with PBS. Resuspend the cell pellet in PBS.
-
Heating Step: Aliquot the cell suspension into PCR tubes or a PCR plate. Place the samples in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by a cooling step to 25°C.[22]
-
Cell Lysis: Add lysis buffer to the heated cell suspensions. Lyse the cells, for example, by freeze-thaw cycles or sonication.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Quantification: Carefully collect the supernatant (soluble fraction). Determine the amount of soluble JAK2 in each sample using Western blotting with a specific anti-JAK2 antibody.
-
Data Analysis: Quantify the band intensities from the Western blot. For each treatment group, plot the percentage of soluble JAK2 remaining relative to the unheated control against the temperature. A shift in the melting curve to a higher temperature in the compound-treated samples compared to the vehicle control indicates target engagement.
Part 4: Troubleshooting and Mitigating Assay Artifacts
High-throughput screening campaigns can be susceptible to various artifacts that lead to false positives or false negatives.[5] Proactive identification and mitigation of these issues are critical for a successful screening campaign.
| Issue | Potential Cause | Mitigation Strategy |
| Compound Autofluorescence | The test compound fluoresces at the same wavelength as the assay's acceptor fluorophore (fluorescein in the TR-FRET assay).[23] | - Perform a pre-read of the compound plate before adding assay reagents.- Utilize the time-resolved nature of the TR-FRET assay to gate out short-lived background fluorescence.[10]- Confirm hits in a non-fluorescence-based orthogonal assay (e.g., ADP-Glo™).[24] |
| Light Scattering/Precipitation | The compound has low solubility in the assay buffer and precipitates, scattering light and interfering with optical measurements.[25] | - Visually inspect plates for precipitation.- Include a counter-screen for light scattering.- Reduce the final DMSO concentration or add a small amount of non-ionic detergent like Triton X-100 (0.01%) to the assay buffer, if compatible with the enzyme.[23] |
| Promiscuous Inhibition | The compound inhibits non-specifically, often through aggregation. Aggregates can sequester the enzyme, leading to apparent inhibition.[23] | - Re-test hits in the presence of 0.01-0.1% Triton X-100; inhibition by aggregators is often attenuated.- Confirm hits with biophysical methods like Surface Plasmon Resonance (SPR) to verify direct binding. |
| ATP-Competitive Luciferase Inhibition | In the ADP-Glo™ assay, the compound may directly inhibit the luciferase enzyme used for detection, leading to a false-positive result (signal decrease).[23] | - Perform a counter-screen where the compound is tested directly against the luciferase enzyme in the absence of the kinase.- Confirm hits in an orthogonal assay that does not use luciferase (e.g., TR-FRET). |
Conclusion
The protocols and strategies outlined in this application note provide a comprehensive framework for the discovery and validation of inhibitors against the JAK2 kinase, using 2-(3-amino-1H-pyrazol-1-yl)-5-fluorobenzonitrile as a representative starting point. By employing a primary TR-FRET assay for high-throughput screening, confirming hits with an orthogonal luminescence-based assay, and verifying target engagement in a cellular context with CETSA, researchers can build a robust data package that minimizes artifacts and provides high confidence in the identified hits. This rigorous, multi-faceted approach is fundamental to advancing promising chemical matter through the drug discovery pipeline.
References
-
Molecules. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. [Link]
-
Molecules. (2022). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. [Link]
-
Assay Guidance Manual - NCBI. (2023). Interference and Artifacts in High-content Screening. [Link]
-
GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. [Link]
-
MDPI. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. [Link]
-
ResearchGate. (n.d.). Dose-response curves and IC50 values of Src kinase inhibition. [Link]
-
Molecules. (2023). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. [Link]
-
Bio-protocol. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]
-
BMG Labtech. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. [Link]
-
ResearchGate. (n.d.). Dose-response curves for the determination of IC50 values. [Link]
-
Journal of Medicinal Chemistry. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT- and CDK-Kinase Inhibitor. [Link]
-
Assay Guidance Manual - NCBI. (2012). HTS Assay Validation. [Link]
-
PubChem. (n.d.). Biochemical HTRF Assay for JAK kinases. [Link]
-
Nature Protocols. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. [Link]
-
MDPI. (2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). [Link]
-
ACS Medicinal Chemistry Letters. (2022). Design and Synthesis of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. [Link]
-
BMG Labtech. (n.d.). Promega ADP-Glo kinase assay. [Link]
-
Molecular Systems Biology. (2014). Metrics other than potency reveal systematic variation in responses to cancer drugs. [Link]
-
BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. [Link]
-
Drug Target Review. (2023). Assay performance and the Z'-factor in HTS. [Link]
-
ResearchGate. (2015). Recommendations for the Reduction of Compound Artifacts in Time-Resolved Fluorescence Resonance Energy Transfer Assays. [Link]
-
Molecules. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. [Link]
-
Frontiers in Pharmacology. (2023). Computational insights into rational design and virtual screening of pyrazolopyrimidine derivatives targeting Janus kinase 3 (JAK3). [Link]
-
BMG Labtech. (n.d.). The Z prime value (Z´). [Link]
-
Figshare. (n.d.). Drug sensitivity assay –dose response curves and IC50 images. [Link]
-
ResearchGate. (n.d.). The cellular thermal shift assay of MEK in the presence of inhibitors. [Link]
-
RSC Medicinal Chemistry. (2020). Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. [Link]
-
Wikipedia. (n.d.). Z-factor. [Link]
-
Current Opinion in Chemical Biology. (2011). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. [Link]
-
ResearchGate. (n.d.). FRET experimental setup. [Link]
-
Assay Guidance Manual - NCBI. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. [Link]
-
European Journal of Medicinal Chemistry. (2019). Discovery of novel selective Janus kinase 2 (JAK2) inhibitors bearing a 1H-pyrazolo[3,4-d]pyrimidin-4-amino scaffold. [Link]
-
Drug Target Review. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. [Link]
Sources
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of novel selective Janus kinase 2 (JAK2) inhibitors bearing a 1H-pyrazolo[3,4-d]pyrimidin-4-amino scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - CL [thermofisher.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 13. promega.com [promega.com]
- 14. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 15. bmglabtech.com [bmglabtech.com]
- 16. drugtargetreview.com [drugtargetreview.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. ijbs.com [ijbs.com]
- 20. researchgate.net [researchgate.net]
- 21. scispace.com [scispace.com]
- 22. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 24. bellbrooklabs.com [bellbrooklabs.com]
- 25. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: In Vitro Evaluation of 2-(3-amino-1H-pyrazol-1-yl)-5-fluorobenzonitrile
This Application Note is designed as a comprehensive technical guide for the in vitro evaluation of 2-(3-amino-1H-pyrazol-1-yl)-5-fluorobenzonitrile (CAS: 1343363-47-2).[1]
Based on structural analysis and medicinal chemistry literature, this molecule represents a critical aminopyrazole-benzonitrile pharmacophore , a privileged scaffold found in third-generation ALK (Anaplastic Lymphoma Kinase) and ROS1 inhibitors, such as Lorlatinib (PF-06463922).[1]
Introduction & Mechanistic Context[1][2][3][4][5][6][7]
2-(3-amino-1H-pyrazol-1-yl)-5-fluorobenzonitrile (hereafter referred to as AP-FBN ) acts as a ATP-competitive kinase inhibitor fragment.[1] Its structural motif—an aminopyrazole linked to a fluorobenzonitrile—is engineered to form critical hydrogen bonds within the hinge region of tyrosine kinases, particularly ALK and ROS1 .
In the context of drug discovery, AP-FBN is evaluated not necessarily as a final drug, but as a high-efficiency ligand efficiency (LE) fragment or a synthetic intermediate. Its evaluation focuses on determining its intrinsic binding affinity (
Key Structural Features[1][7]
-
Aminopyrazole Motif: Functions as the primary "hinge binder," forming a bidentate H-bond interaction with the kinase backbone (typically Glu/Met residues).
-
Benzonitrile Group: The nitrile often targets the gatekeeper region or solvent front, improving selectivity.
-
Fluorine Substitution: Modulates metabolic stability and electronic properties of the phenyl ring, influencing
-stacking interactions.[1]
Evaluation Workflow
The following guide details the stepwise evaluation of AP-FBN, moving from chemical handling to biophysical validation.
Caption: Integrated workflow for the evaluation of AP-FBN, prioritizing solubility and biochemical potency before cellular testing.
Chemical Preparation & Handling[1][8]
AP-FBN is a crystalline solid with moderate lipophilicity.[1] Proper solubilization is critical to prevent micro-precipitation in aqueous assay buffers, which causes false negatives (or promiscuous false positives).
Protocol: Stock Solution Preparation
-
Weighing: Accurately weigh 10–20 mg of AP-FBN into a glass amber vial (to protect from light).
-
Solvent: Add anhydrous DMSO (Dimethyl Sulfoxide) to achieve a concentration of 100 mM .
-
Note: Avoid ethanol or methanol, as they may evaporate during acoustic dispensing.[1]
-
-
Sonication: Sonicate for 5–10 minutes at room temperature until the solution is perfectly clear.
-
Storage: Aliquot into single-use vials and store at -20°C. Avoid freeze-thaw cycles (>3 cycles can degrade the compound).
Quality Control Check: Before use in assays, dilute a small aliquot 1:100 in PBS. If turbidity is observed, the compound has low aqueous solubility; reduce the stock concentration to 10 mM or add 0.01% Triton X-100 to assay buffers.
Biochemical Evaluation: Kinase Inhibition Assay
The primary objective is to determine the
Assay Principle (HTRF Kinase Assay)
The assay measures the phosphorylation of a biotinylated peptide substrate.[1] AP-FBN competes with ATP for the kinase active site.[1]
-
Donor: Europium-cryptate labeled anti-phosphotyrosine antibody.[1]
-
Signal: Phosphorylation brings Donor and Acceptor close, generating FRET.[1] Inhibition decreases FRET signal.[1]
Step-by-Step Protocol
Materials:
-
Recombinant ALK (catalytic domain).[1]
-
Substrate: Poly(Glu, Tyr) 4:1, biotinylated.
-
ATP (Ultrapure).[1]
-
Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT.
Procedure:
-
Plate Preparation: Use white, low-volume 384-well plates.
-
Compound Addition:
-
Dispense 50 nL of AP-FBN (serial dilution, 11 points, starting at 100 µM) using an acoustic dispenser (e.g., Echo 550).
-
Include DMSO-only wells (Max Signal) and EDTA-containing wells (Min Signal/Background).
-
-
Enzyme Addition:
-
Add 2.5 µL of ALK enzyme (0.5 nM final concentration) in Assay Buffer.[1]
-
Incubate for 10 minutes at RT to allow compound-enzyme equilibration.
-
-
Reaction Initiation:
-
Incubation: Incubate for 60 minutes at RT.
-
Detection:
-
Add 5 µL of Detection Mix (Eu-Antibody + SA-XL665 in EDTA buffer).[1]
-
Incubate for 60 minutes.
-
-
Read: Measure fluorescence at 620 nm and 665 nm on a compatible reader (e.g., EnVision).
Data Analysis:
Calculate HTRF Ratio (
Biophysical Validation: Surface Plasmon Resonance (SPR)
Since AP-FBN is a low-molecular-weight fragment, biochemical
Protocol: Biacore T200 / 8K
-
Sensor Chip: CM5 or Streptavidin (SA) chip.[1]
-
Ligand Immobilization: Biotinylated ALK kinase domain is captured on the SA chip (Target density: ~2000 RU for fragments).[1]
-
Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20) + 1% DMSO .
-
Injection Cycle:
-
Analysis:
Cellular Evaluation: Target Engagement
If the biochemical
Cell Model Selection
-
H3122: NSCLC cell line expressing EML4-ALK fusion (Highly sensitive).[1]
-
H2228: NSCLC cell line expressing EML4-ALK (Moderate sensitivity).[1]
-
Ba/F3 ALK: Murine pro-B cells transformed with human ALK (Cleanest genetic background).[1]
Protocol: Cell Viability (CTG Assay)
-
Seeding: Seed H3122 cells at 5,000 cells/well in 96-well plates. Allow attachment overnight.
-
Treatment: Treat with AP-FBN (9-point dose response, 0.01 µM – 50 µM) for 72 hours.
-
Control:Crizotinib (Positive control, expected
~50-100 nM).[1]
-
-
Readout: Add CellTiter-Glo reagent (Promega), shake for 10 mins, and read luminescence.
-
Interpretation:
-
If AP-FBN
> 10 µM in cells but < 1 µM in biochemical assays, the compound likely has poor permeability or is a substrate for efflux pumps (P-gp).[1]
-
Pathway Visualization (ALK Signaling)
Understanding the downstream effects is vital.[1] AP-FBN inhibition of ALK should reduce phosphorylation of STAT3, AKT, and ERK.
Caption: ALK signaling cascade. AP-FBN inhibition leads to reduced phosphorylation of STAT3, AKT, and ERK, resulting in apoptosis.
Data Reporting & Analysis
Summarize results in the following format to facilitate decision-making.
| Parameter | Assay Type | Metric | Acceptance Criteria (Hit) |
| Solubility | Kinetic Turbidimetry | Max Conc. | > 100 µM in PBS |
| Potency | HTRF / ADP-Glo | < 5 µM (for a fragment) | |
| Binding | SPR / MST | < 10 µM | |
| Efficiency | Calculation | Ligand Efficiency (LE) | > 0.3 kcal/mol/heavy atom |
| Cellular | CellTiter-Glo (H3122) | < 10 µM |
References
-
Johnson, T. W., et al. (2014).[1] "Discovery of (10R)-7-Amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H-8,4-(metheno)pyrazolo[4,3-h][2,5,11]benzoxadiazacyclotetradecine-3-carbonitrile (PF-06463922), a Macrocyclic Inhibitor of Anaplastic Lymphoma Kinase (ALK) and c-ROS Oncogene 1 (ROS1) with Preclinical Brain Exposure and Broad-Spectrum Potency against ALK-Resistant Mutations."[1] Journal of Medicinal Chemistry, 57(11), 4720–4744.
-
Zou, H. Y., et al. (2015).[1] "PF-06463922, an ALK/ROS1 Inhibitor, Overcomes Resistance to First and Second Generation ALK Inhibitors in Preclinical Models." Cancer Cell, 28(1), 70-81.
-
Beria, I., et al. (2010).[1] "The kinase inhibitor scaffold: Aminopyrazoles."[1][3] Current Topics in Medicinal Chemistry. (General reference for the scaffold class).
-
PubChem Compound Summary. (2023). "2-(3-Amino-1H-pyrazol-1-yl)-5-fluorobenzonitrile."[1][4] National Center for Biotechnology Information.[1]
Sources
- 1. 3-Amino-5-hydroxypyrazole | C3H5N3O | CID 96221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines [mdpi.com]
- 3. 4-[5-Amino-4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl]benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1343363-47-2|2-(3-Amino-1H-pyrazol-1-yl)-5-fluorobenzonitrile|BLD Pharm [bldpharm.com]
One-Pot Synthesis of Aminopyrazole Derivatives: An Application Note and Protocol Guide
Introduction: The Significance of Aminopyrazoles in Modern Chemistry
Aminopyrazole scaffolds are privileged structures in medicinal chemistry and materials science. Their unique electronic properties and ability to form multiple hydrogen bonds have made them integral components in the design of a wide array of bioactive molecules.[1][2][3][4][5] Specifically, these derivatives have shown remarkable efficacy as kinase inhibitors for cancer therapy, antibacterial agents, and even as agrochemicals.[1][3][6][7][8] The development of efficient and sustainable synthetic routes to access structurally diverse aminopyrazole libraries is, therefore, a critical endeavor for researchers in drug discovery and development.[3]
Traditionally, the synthesis of substituted pyrazoles often involves multi-step procedures that can be time-consuming, costly, and generate significant chemical waste.[6] One-pot, multicomponent reactions (MCRs) have emerged as a powerful and elegant solution to these challenges.[9] By combining three or more starting materials in a single reaction vessel, MCRs offer numerous advantages, including operational simplicity, reduced reaction times, energy savings, and higher atom economy.[9] This application note provides a detailed overview and practical protocols for the one-pot synthesis of aminopyrazole derivatives, with a focus on explaining the underlying chemical principles and providing actionable guidance for laboratory implementation.
Core Principles of One-Pot Aminopyrazole Synthesis: A Mechanistic Overview
The majority of one-pot syntheses of aminopyrazoles rely on the condensation of a hydrazine derivative with a suitable 1,3-dielectrophilic precursor. The beauty of the one-pot approach lies in the in situ generation of this key intermediate from simpler, readily available starting materials. A common and highly effective strategy involves the reaction of an aldehyde, an active methylene nitrile (such as malononitrile), and a hydrazine.
The reaction mechanism typically proceeds through a series of sequential and concurrent reactions within the same pot. A generalized mechanistic pathway is illustrated below:
Sources
- 1. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 3. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 4. mdpi.com [mdpi.com]
- 5. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Precision Engineering of Pyrazoles: Regioselective Synthesis & Functionalization
[1][3]
Abstract
The pyrazole scaffold is a cornerstone of modern medicinal chemistry, present in blockbuster drugs like Celecoxib (Celebrex), Rimonabant, and Sildenafil.[1] However, the synthesis of unsymmetrically substituted pyrazoles presents a persistent challenge: regioselectivity .[1] The annular tautomerism of hydrazines and the ambident electrophilicity of 1,3-dicarbonyls often lead to difficult-to-separate mixtures of isomers (e.g., 1,3- vs. 1,5-disubstituted).[1][2]
This Application Note provides three field-proven protocols to conquer this challenge. Moving beyond standard textbook condensations, we detail:
-
Electronic Steering: Exploiting fluorinated motifs for thermodynamic control (Celecoxib model).
-
Kinetic Steering: The Enaminone "Anchor" strategy for non-fluorinated targets.[1][2]
-
Late-Stage Functionalization: Palladium-catalyzed C–H activation for modifying pre-formed scaffolds.[1][2]
Section 1: The Regioselectivity Challenge
The core difficulty lies in the condensation of a monosubstituted hydrazine (
- (Substituted Nitrogen): More sterically hindered but often more electron-rich (depending on R).[1][2]
- (Unsubstituted Nitrogen): Less hindered, highly nucleophilic.[1]
Without specific steering forces (steric bulk, electronic withdrawal, or pH control), the reaction yields a mixture of regioisomers (Isomer A and Isomer B), necessitating tedious chromatographic separation.[1]
Figure 1: Mechanistic bifurcation in pyrazole synthesis. Regioselectivity is dictated by the interplay of solvent pH and substrate electronics.
Section 2: Protocol A - Electronic Steering (The Celecoxib Model)
Principle: In 1,3-diketones containing a trifluoromethyl (
Target: 1-(4-sulfamoylphenyl)-3-(trifluoromethyl)-5-(p-tolyl)-1H-pyrazole (Celecoxib).[1][2]
Materials
-
4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione (1.0 equiv)[1][2][3]
-
4-Sulfonamidophenylhydrazine hydrochloride (1.1 equiv)[1][2]
-
Solvent System: Water (Green Chemistry) or Ethanol/HCl.[1][2]
Step-by-Step Protocol
-
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, suspend 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione (230 mg, 1.0 mmol) in water (5 mL).
-
Acidification: Add 4-sulfonamidophenylhydrazine hydrochloride (245 mg, 1.1 mmol). Add 0.1 mL of 37% HCl.
-
Note: The acidic pH suppresses the nucleophilicity of the substituted nitrogen (
), ensuring the terminal initiates the attack.
-
-
Reflux: Heat the mixture to 85°C (internal temperature) for 2–4 hours.
-
Workup: Cool the reaction to room temperature. The product will precipitate as a white/off-white solid.[1][2]
-
Isolation: Filter the solid using a Buchner funnel. Wash the cake with cold water (
) to remove unreacted hydrazine salts.[2] -
Purification: Recrystallize from minimal boiling ethanol or toluene if necessary.
Section 3: Protocol B - Kinetic Steering (The Enaminone Strategy)
Principle: When a
Target: 1-Phenyl-4-carboxyethyl-5-methyl-1H-pyrazole.[1][2]
Materials
-
Ethyl acetoacetate (1.0 equiv)[2]
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equiv)[1][2]
-
Phenylhydrazine (1.0 equiv)[2]
Step-by-Step Protocol
-
Enaminone Formation (In Situ):
-
Mix ethyl acetoacetate (1.30 g, 10 mmol) and DMF-DMA (1.43 g, 12 mmol) in a sealed tube.
-
Heat to 80°C for 2 hours. The formation of the enaminone intermediate (Ethyl 2-acetyl-3-(dimethylamino)acrylate) is indicated by a color change to deep yellow/orange.[2]
-
Optional: Remove volatiles (methanol/DMF) under vacuum for higher purity, though often unnecessary.[1]
-
-
Cyclization:
-
Dissolve the crude enaminone in Ethanol (10 mL).
-
Add Phenylhydrazine (1.08 g, 10 mmol) dropwise at room temperature.
-
Exotherm Warning: The reaction is exothermic.[2]
-
-
Completion: Stir at room temperature for 1 hour, then reflux for 30 minutes to ensure full cyclization.
-
Workup: Evaporate the solvent. The residue is usually pure enough for downstream use.[2] If solid, recrystallize from EtOH/Hexane.[1]
Section 4: Protocol C - Late-Stage Functionalization (Pd-Catalyzed C–H Activation)
Principle: Instead of building the ring with substituents in place, it is often more efficient to build a simple pyrazole core and functionalize it later.[1] This protocol uses a C4-ester group as a blocking and directing group to force Palladium-catalyzed arylation exclusively at the C5 position .[2]
Target: Ethyl 1-methyl-5-phenyl-1H-pyrazole-4-carboxylate.[1][2]
Materials
-
Bromobenzene (1.5 equiv)[2]
-
Base: Potassium Acetate (KOAc) (2.0 equiv)[2]
-
Solvent: DMA (Dimethylacetamide), anhydrous.[1]
Step-by-Step Protocol
-
Setup: In an oven-dried Schlenk tube or pressure vial, combine:
-
Degassing: Add DMA (4 mL). Sparge with Argon for 5 minutes or use freeze-pump-thaw cycles to remove oxygen (critical for Pd catalysis).[1][2]
-
Reaction: Seal the vessel and heat to 150°C for 16 hours.
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (
) to remove DMA.[1][2] -
Purification: Dry organic layer over
, concentrate, and purify via flash chromatography (Silica gel, Hexane/EtOAc gradient).
Section 5: Validation & Quality Control (NMR)
Distinguishing regioisomers is the most common failure point.[2] Do not rely solely on 1H NMR integration.
Table 1: Diagnostic NMR Signatures
| Feature | Isomer A (1,3-Disubstituted) | Isomer B (1,5-Disubstituted) |
| NOESY / ROESY | Key: NOE correlation between N-Substituent (e.g., N-Me or N-Ar protons) and the C5-H (pyrazole ring proton). | Key: NOE correlation between N-Substituent and the C5-Substituent (e.g., Tolyl protons). Strong steric proximity.[1][2] |
| 13C NMR (C3 vs C5) | C3 is typically shielded (lower ppm) relative to C5.[1][2] | C5 is typically deshielded (higher ppm) due to proximity to N1.[1][2] |
| 19F NMR (if CF3) |
References
-
Green Synthesis of Celecoxib
-
Regioselectivity Mechanisms (Enaminones)
-
Pd-Catalyzed C-H Activation
-
NMR Characterization of Regioisomers
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. US7919633B2 - Process for preparation of celecoxib - Google Patents [patents.google.com]
- 4. Palladium-Catalyzed Pyrazole-Directed sp3 C-H Bond Arylation for the Synthesis of β-Phenethylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Pyrazole synthesis [organic-chemistry.org]
- 7. nmr.oxinst.com [nmr.oxinst.com]
Application Note: Target Deconvolution Strategy for 2-(3-amino-1H-pyrazol-1-yl)-5-fluorobenzonitrile
This Application Note is structured as a high-level technical guide for the target deconvolution of 2-(3-amino-1H-pyrazol-1-yl)-5-fluorobenzonitrile (CAS: 1343363-47-2).[1]
This compound represents a privileged scaffold in medicinal chemistry, sharing significant structural homology with Androgen Receptor (AR) antagonists (e.g., Darolutamide analogs) and Type I Kinase Inhibitors (specifically JAK/TYK2 and FLT3 inhibitors).[1] The following protocols prioritize these biological spaces based on the compound's pharmacophore features.
Executive Summary & Pharmacophore Analysis
The compound 2-(3-amino-1H-pyrazol-1-yl)-5-fluorobenzonitrile (hereafter referred to as Probe-AFB ) features a 1-aryl-3-aminopyrazole core.[1] This motif is not chemically inert; it is a "privileged structure" capable of specific hydrogen bond patterns essential for biomolecular recognition.[1]
-
The Aminopyrazole Motif: Acts as a bidentate hydrogen bond donor/acceptor pair, mimicking the adenine ring of ATP.[1] This strongly suggests Protein Kinase affinity (binding to the hinge region).[1]
-
The Fluorobenzonitrile Moiety: The electron-withdrawing nitrile group often engages in specific interactions with cysteine or arginine residues in nuclear receptors (e.g., the Androgen Receptor ligand-binding domain).[1]
Strategic Recommendation: Do not screen randomly. The target identification (Target ID) workflow must prioritize Kinome Profiling and Nuclear Receptor Scanning before expanding to broader proteomic methods.[1]
Decision Tree & Workflow Visualization
The following diagram outlines the logical flow for deconvoluting the target of Probe-AFB, moving from computational prediction to biophysical confirmation.
Figure 1: Strategic workflow for target identification.[1] The aminopyrazole scaffold necessitates a bifurcated approach targeting Kinases and Nuclear Receptors.
Protocol 1: High-Throughput Kinome Profiling
Given the aminopyrazole's similarity to ATP-site inhibitors (e.g., Pralsetinib, Momelotinib intermediates), the primary hypothesis is kinase inhibition.[1]
Experimental Rationale
Traditional enzymatic assays (measuring phosphorylation) can generate false positives due to compound fluorescence or aggregation.[1] We utilize Active Site-Directed Competition Binding Assays (e.g., KINOMEscan®) which measure the ability of Probe-AFB to displace an immobilized bait ligand.[1]
Step-by-Step Methodology
-
Library Preparation:
-
Assay Setup (Competition Binding):
-
Solid Phase: Streptavidin-coated magnetic beads bound to biotinylated kinase ligands.[1]
-
Liquid Phase: DNA-tagged Kinase + Probe-AFB (1 µM) + qPCR reagents.
-
Incubation: 1 hour at Room Temperature (RT) with gentle shaking.
-
-
Elution and Readout:
-
Data Analysis:
-
Calculate Percent of Control (PoC) :
-
Hit Definition: Any kinase showing PoC < 35% (indicating >65% displacement) is considered a primary hit.[1]
-
Expected Results Table
| Kinase Family | Probability of Hit | Rationale |
| Tyrosine Kinases (TK) | High | JAK1/2/3 and FLT3 sites often accommodate aminopyrazoles.[1] |
| CMGC (CDK/MAPK) | Medium | Common off-targets for pyrazole scaffolds.[1] |
| Ser/Thr Kinases | Low | Structural fit is generally less favorable for this specific benzonitrile analog.[1] |
Protocol 2: Nuclear Receptor Functional Screening
If Kinome profiling is negative, the fluorobenzonitrile motif suggests action as an Androgen Receptor (AR) antagonist, similar to the chemical lineage of Apalutamide and Darolutamide .[1]
Experimental Rationale
We use a Gal4-UAS-Luciferase Reporter System . This separates ligand binding (Step 1) from transcriptional activation (Step 2), providing a clean functional readout of agonism/antagonism.[1]
Step-by-Step Methodology
-
Cell Culture:
-
Transfection (Lipofectamine 3000):
-
Plasmid A: Gal4-DBD fused to the Ligand Binding Domain (LBD) of the target receptor (e.g., AR-LBD).[1]
-
Plasmid B: UAS-Luciferase reporter.
-
Plasmid C: Renilla Luciferase (transfection control).
-
-
Compound Treatment:
-
Detection:
-
Validation Criterion:
-
A dose-dependent reduction in Agonist-induced signal (IC50 < 1 µM) confirms the compound is an antagonist.[1]
-
Protocol 3: Cellular Thermal Shift Assay (CETSA)
To prove the compound engages the target inside the living cell (not just in a test tube), CETSA is the gold standard.[1]
Experimental Rationale
Ligand binding stabilizes proteins, increasing their melting temperature (
Workflow Diagram
Figure 2: CETSA workflow for validating intracellular target engagement.
Step-by-Step Methodology
-
Treatment: Treat 10^7 cells (e.g., LNCaP for AR, or Ba/F3 for Kinases) with 5 µM Probe-AFB for 1 hour.
-
Heating: Divide cell suspension into 10 PCR tubes. Heat each tube to a distinct temperature (gradient: 37°C to 67°C) for 3 minutes.
-
Lysis: Cool to RT immediately. Add Lysis Buffer (with protease inhibitors).[1] Freeze-thaw 3x to lyse.
-
Separation: Centrifuge at 20,000 x g for 20 mins at 4°C. The pellet contains denatured/precipitated protein; the supernatant contains stabilized protein.
-
Analysis: Run supernatant on SDS-PAGE. Blot for the suspected target (identified in Protocol 1 or 2).[1]
-
Result: A shift in the melting curve (higher
in treated vs. DMSO) confirms physical binding.[1]
References & Authority
The protocols above are grounded in established methodologies for fragment-based drug discovery and kinase profiling.[1]
-
Aminopyrazole Scaffolds in Kinase Inhibition:
-
Concept: The 3-aminopyrazole motif is a known bioisostere for the adenine ring of ATP, forming critical H-bonds with the hinge region of kinases (e.g., FLT3, JAK).[1]
-
Source: Wang, Y., et al. (2018).[1][2] "Discovery of FN-1501... an FLT3- and CDK-Kinase Inhibitor."[1][2] Journal of Medicinal Chemistry. Link
-
-
Benzonitrile Motifs in Androgen Receptor Antagonists:
-
Concept: Structural evolution of AR antagonists from Bicalutamide to Enzalutamide and Darolutamide highlights the role of the benzonitrile group in high-affinity binding.[1]
-
Source: Moilanen, A., et al. (2015).[1] "Discovery of ODM-201, a new-generation androgen receptor inhibitor..."[1] Scientific Reports.[1] Link[1]
-
-
KinomeScan Methodology:
-
CETSA Validation:
Sources
- 1. 3-Amino-5-hydroxypyrazole | C3H5N3O | CID 96221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-(3-amino-1H-pyrazol-1-yl)-5-fluorobenzonitrile
Welcome to the technical support center for the purification of 2-(3-amino-1H-pyrazol-1-yl)-5-fluorobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important intermediate. By understanding the underlying chemical principles, you can effectively troubleshoot and optimize your purification protocols.
I. Understanding the Molecule: Key Physicochemical Properties
Before delving into purification challenges, it is crucial to understand the structural features of 2-(3-amino-1H-pyrazol-1-yl)-5-fluorobenzonitrile that influence its behavior.
-
Aminopyrazole Moiety : The presence of the aminopyrazole ring confers basicity and the potential for hydrogen bonding. The amino group can act as a hydrogen bond donor, while the pyrazole nitrogens can act as hydrogen bond acceptors. This functionality can lead to strong interactions with polar stationary phases in chromatography and influence solubility in protic solvents.
-
Fluorobenzonitrile Moiety : The fluorobenzonitrile group introduces polarity and an electron-withdrawing character. The nitrile group is susceptible to hydrolysis under strong acidic or basic conditions, which is a critical consideration for purification and storage. The fluorine atom can participate in intermolecular interactions, potentially affecting crystal packing.
-
Potential for Tautomerism : Pyrazole compounds can exist as tautomers, which may complicate characterization, though for N-substituted pyrazoles like this one, this is less of a concern for the main ring structure.
II. Troubleshooting Guide: Common Purification Challenges
This section addresses specific issues you may encounter during the purification of 2-(3-amino-1H-pyrazol-1-yl)-5-fluorobenzonitrile in a question-and-answer format.
Q1: My crude product is a sticky oil or an amorphous solid that is difficult to handle. How can I induce crystallization?
A1: Oiling out or the formation of amorphous solids is a common issue, often due to the presence of impurities that inhibit the formation of a crystal lattice.
Probable Causes:
-
Residual Solvents: Trapped solvent molecules can disrupt crystallization.
-
Regioisomeric Impurities: If a substituted hydrazine is used in the synthesis, formation of the 5-amino isomer is possible. These closely related structures can co-precipitate and interfere with crystallization.
-
Unreacted Starting Materials: The presence of starting materials can act as impurities.
Step-by-Step Troubleshooting Protocol:
-
Solvent Screening for Recrystallization: Begin by performing a small-scale solvent screen. Use a few milligrams of your crude material in vials with different solvents of varying polarities.
Solvent System Expected Solubility Behavior Rationale Single Solvents Ethanol, Isopropanol, Acetonitrile Likely soluble upon heating, with decreased solubility at room temperature or upon cooling. The polarity of these solvents should be suitable for dissolving the compound, and the change in solubility with temperature can be exploited for crystallization. Ethyl Acetate, Dichloromethane May show good solubility even at room temperature. Useful for chromatographic purification but may require an anti-solvent for crystallization. Toluene, Heptane, Hexane Likely to be poorly soluble. Can be used as anti-solvents. Solvent/Anti-Solvent Systems Ethyl Acetate/Hexane or Heptane Dissolve the compound in a minimal amount of warm ethyl acetate and slowly add hexane or heptane until turbidity persists. This is a classic technique for inducing crystallization of moderately polar compounds. Dichloromethane/Hexane or Heptane Similar to the ethyl acetate/hexane system. Offers a different polarity profile that may be more effective. Ethanol/Water Dissolve in warm ethanol and add water dropwise. The amino and pyrazole groups may have some affinity for water, making this a viable option. -
Trituration: If direct crystallization fails, try triturating the oil or amorphous solid with a solvent in which the desired product is sparingly soluble (e.g., diethyl ether or a hexane/ethyl acetate mixture). This can wash away soluble impurities and often induces crystallization of the product.
-
Seed Crystals: If you have a small amount of pure, crystalline material, adding a seed crystal to a supersaturated solution can initiate crystallization.
Q2: I am seeing significant streaking and poor separation during silica gel column chromatography. What can I do to improve this?
A2: Streaking on silica gel is a common problem for basic compounds like aminopyrazoles due to strong interactions between the amino group and the acidic silanol groups on the silica surface.
Probable Causes:
-
Strong Adsorption to Silica: The basic amino group binds tightly to the acidic silica gel.
-
Inappropriate Solvent System: The eluent may not be sufficiently polar to effectively move the compound along the column, or it may be too polar, leading to co-elution with impurities.
Step-by-Step Troubleshooting Protocol:
-
TLC Analysis with Modified Eluents: Before running a column, optimize the separation on a TLC plate.
-
Baseline Eluent: Start with a mixture of a non-polar solvent (hexane or heptane) and a polar solvent (ethyl acetate). A common starting point is 70:30 hexane:ethyl acetate.
-
Adding a Basic Modifier: To reduce streaking, add a small amount of a basic modifier to the eluent system. Triethylamine (TEA) is a common choice. Start with 0.1-1% TEA in your eluent.
-
Alternative Polar Solvents: If ethyl acetate is not providing good separation, try other polar solvents like acetone or dichloromethane. A gradient elution from hexane/ethyl acetate to pure ethyl acetate or even a small percentage of methanol in dichloromethane can be effective.[1]
-
-
Choice of Stationary Phase:
-
Deactivated Silica: If streaking persists even with a basic modifier, consider using deactivated silica gel. You can prepare this by pre-treating the silica with the eluent containing the basic modifier.
-
Alumina (Basic or Neutral): For strongly basic compounds, switching to a basic or neutral alumina stationary phase can significantly improve separation by reducing the strong acidic interactions.
-
Q3: I am concerned about the stability of my compound during purification and storage. What precautions should I take?
A3: The aminopyrazole and fluorobenzonitrile moieties can be susceptible to degradation under certain conditions.
Probable Causes of Degradation:
-
Hydrolysis of the Nitrile Group: Strong acidic or basic conditions can lead to the hydrolysis of the nitrile group to a carboxylic acid or an amide.
-
Oxidation of the Amino Group: Aromatic amines can be susceptible to air oxidation, which can lead to discoloration of the compound.
Recommended Handling and Storage Procedures:
-
Avoid Strong Acids and Bases: During workup and purification, use mild acidic and basic conditions where possible. For example, use saturated sodium bicarbonate solution instead of strong bases for neutralization.
-
Inert Atmosphere: For long-term storage, it is advisable to store the compound under an inert atmosphere (e-g., nitrogen or argon) to minimize oxidation.
-
Protection from Light: Store the compound in an amber vial or in a dark place to prevent potential photodegradation.
-
Low Temperature: Storing the compound at low temperatures (e.g., in a refrigerator or freezer) will slow down potential degradation pathways.
III. Frequently Asked Questions (FAQs)
Q: What are the most likely impurities I should expect in my crude 2-(3-amino-1H-pyrazol-1-yl)-5-fluorobenzonitrile?
A: The impurities will largely depend on the synthetic route. A common method for synthesizing 3-aminopyrazoles is the condensation of a hydrazine with a β-ketonitrile. Therefore, potential impurities could include:
-
Unreacted 2-hydrazinyl-5-fluorobenzonitrile.
-
Unreacted β-ketonitrile starting material.
-
The regioisomeric product: 2-(5-amino-1H-pyrazol-1-yl)-5-fluorobenzonitrile.
-
Byproducts from side reactions, such as self-condensation of the starting materials.
Q: What is a good starting point for a recrystallization solvent system?
A: Based on the polarity of the molecule, a good starting point for recrystallization would be a mixture of ethyl acetate and hexane.[1][2] Dissolve the crude product in a minimal amount of hot ethyl acetate and then slowly add hexane until the solution becomes cloudy. Allow the solution to cool slowly to promote the formation of well-defined crystals. Ethanol is also a commonly used solvent for the recrystallization of aminopyrazole derivatives.[3]
Q: How can I confirm the purity of my final product?
A: A combination of analytical techniques should be used to confirm the purity of your compound:
-
Thin Layer Chromatography (TLC): A single spot in multiple eluent systems is a good indication of purity.
-
High-Performance Liquid Chromatography (HPLC): This will provide a quantitative measure of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): NMR will confirm the structure of the compound and can reveal the presence of impurities.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your compound.
-
Melting Point Analysis: A sharp melting point is indicative of a pure crystalline compound.
IV. Visualization of Purification Workflow
The following diagram outlines a general workflow for the purification of 2-(3-amino-1H-pyrazol-1-yl)-5-fluorobenzonitrile.
Caption: A general workflow for the purification and characterization of 2-(3-amino-1H-pyrazol-1-yl)-5-fluorobenzonitrile.
V. References
-
Anwar, H. F., & Elnagdi, M. H. (2009). Recent developments in aminopyrazole chemistry. Arkivoc, 2009(1), 1-53.
-
Fichez, J., Busca, P., & Prestat, G. (2018). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Laboraty o.
-
Al-Mousawi, S. M., El-Apasery, M. A., & Elnagdi, M. H. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Molecules, 16(2), 1074-1124.
-
Abu Thaher, B., et al. (2012). 4-[5-Amino-4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl]benzonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(7), o2235-o2236.
-
Arote, R. B., & Telvekar, V. N. (2010). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. New Journal of Chemistry, 34(10), 2235-2239.
-
Li, Y., et al. (2013). 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 69(11), o1676.
-
Al-Mousawi, S. M., Elnagdi, M. H., & Abdelkhalik, M. M. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Molecules, 16(2), 1074-1124.
-
Brullo, C., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3737.
-
Vertex Pharmaceuticals, Inc. (2015). Fluorophenyl pyrazol compounds. WO2015094913A1.
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Blaschke, H., & Fortnagel, P. (1991). Degradation of fluorobenzene and its central metabolites 3-fluorocatechol and 2-fluoromuconate by Burkholderia fungorum FLU100. Archives of microbiology, 155(2), 174-179.
-
Engelhardt, E. T., et al. (1993). Critical Reactions in Fluorobenzoic Acid Degradation by Pseudomonas sp. B13. Applied and Environmental Microbiology, 59(5), 1595-1601.
-
BASF SE. (2011). Method for purifying pyrazoles. WO2011076194A1.
Sources
2-(3-amino-1H-pyrazol-1-yl)-5-fluorobenzonitrile synthesis by-product analysis
Subject: 2-(3-amino-1H-pyrazol-1-yl)-5-fluorobenzonitrile Synthesis Ticket ID: CHEM-SUP-8829 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
The synthesis of 2-(3-amino-1H-pyrazol-1-yl)-5-fluorobenzonitrile is a critical transformation in the manufacturing of JAK inhibitors (e.g., Momelotinib intermediates). The standard route involves a Nucleophilic Aromatic Substitution (SNAr) of 2,5-difluorobenzonitrile with 3-aminopyrazole .
While the reaction appears straightforward, it is plagued by a specific set of impurities driven by tautomeric regioselectivity and competitive nucleophilic attacks . This guide provides a root-cause analysis of these by-products and actionable protocols for their suppression.
Critical Impurity Analysis
Impurity A: The Regioisomer (The "Twin Peak" Problem)
Identity: 2-(5-amino-1H-pyrazol-1-yl)-5-fluorobenzonitrile Observed Mass: [M+H]⁺ = Same as Product (Isobaric) Retention Time: Typically elutes after the desired product on C18 phases.
Root Cause (Mechanism): 3-Aminopyrazole exists in tautomeric equilibrium.[1] The nucleophilic attack on the 2,5-difluorobenzonitrile can occur from either ring nitrogen (N1 or N2).
-
Path A (Desired): Attack via N1 (adjacent to the carbon without the amine) yields the 3-amino product.
-
Path B (Undesired): Attack via N2 (adjacent to the amine) yields the 5-amino isomer.
-
Note: The exocyclic amine (-NH2) is significantly less nucleophilic towards SNAr than the ring nitrogens and rarely competes without specific catalysis.
Control Strategy:
-
Solvent Effect: Polar aprotic solvents (DMSO, DMF) generally favor the desired 3-amino isomer due to dipole stabilization of the transition state.
-
Base Selection: Use inorganic carbonates (K₂CO₃ or Cs₂CO₃). Stronger organic bases can alter the tautomeric ratio unfavorably.
Impurity B: The Bis-Adduct
Identity: 2,5-bis(3-amino-1H-pyrazol-1-yl)benzonitrile Observed Mass: [M+H]⁺ = Product + 81 Da (approx.)
Root Cause: The starting material, 2,5-difluorobenzonitrile, has two electrophilic sites.
-
The C-2 fluorine is highly activated (ortho to the electron-withdrawing cyano group).
-
The C-5 fluorine is meta to the cyano group and less reactive, but can be displaced under forcing conditions (high heat, excess nucleophile).
Control Strategy:
-
Stoichiometry: Strictly limit 3-aminopyrazole to 1.0–1.05 equivalents.
-
Temperature: Do not exceed 90°C. The activation energy barrier for the C-5 displacement is significantly higher than C-2.
Impurity C: The Hydrolysis Product
Identity: 2-(3-amino-1H-pyrazol-1-yl)-5-fluorobenzamide Observed Mass: [M+H]⁺ = Product + 18 Da
Root Cause: Nitrile hydration occurs under basic conditions in the presence of water at elevated temperatures.
Control Strategy:
-
Water Content: Use anhydrous solvents (KF < 0.05%).
-
Base Quality: Ensure K₂CO₃ is dry; hygroscopic bases introduce water into the hot reaction mixture.
Visualizing the Reaction Pathways
The following diagram maps the kinetic competition between the desired pathway and the primary failure modes.
Figure 1: Reaction network showing the bifurcation of the starting material into the desired product and the three primary by-products.
Troubleshooting Guide (FAQ)
Q1: I see two peaks with the exact same mass (isobaric) in LC-MS. Which is my product?
Diagnosis: This is the classic Regioisomer pair (3-amino vs. 5-amino). Resolution:
-
Retention Time: On a standard C18 column, the 3-amino isomer (Target) usually elutes earlier than the 5-amino isomer due to differences in hydrogen bonding capability with the stationary phase, though this can flip depending on pH.
-
NMR Confirmation (Definitive):
-
Run a NOESY or ROESY experiment.
-
Target (3-amino): You will see an NOE correlation between the pyrazole ring proton (H-4) and the aryl ring protons. Crucially, the exocyclic NH₂ protons are far from the aryl ring.
-
Impurity (5-amino): The exocyclic NH₂ group is spatially close to the aryl ring protons (specifically H-3 of the benzonitrile). An NOE cross-peak between the NH₂ and the aryl proton confirms the wrong isomer.
-
Q2: My yield is low, and I see a large M+18 peak.
Diagnosis: Nitrile hydrolysis to benzamide. Corrective Action:
-
Switch from hygroscopic bases (like Cs₂CO₃) to K₂CO₃ if possible, or dry your Cs₂CO₃ at 120°C under vacuum before use.
-
Verify the water content of your DMF/DMSO. It must be anhydrous.
Q3: Can I separate the regioisomer by crystallization?
Answer: Difficult but possible.
-
The 5-amino impurity is often more crystalline and less soluble.
-
Protocol: Reslurry the crude solid in a mixture of Ethyl Acetate/Heptane (1:3). Heat to reflux and cool slowly. The 5-amino impurity may enrich in the filter cake, leaving the purer 3-amino product in the filtrate (or vice versa depending on exact lipophilicity). Chromatography is recommended for >99% purity.
Validated Synthesis Protocol
This protocol is optimized to minimize Impurity A (Regioisomer) and B (Bis-adduct).
Materials
-
2,5-Difluorobenzonitrile (1.0 equiv)
-
3-Aminopyrazole (1.02 equiv) — Do not use large excess.
-
Potassium Carbonate (K₂CO₃), anhydrous, granular (1.5 equiv)
-
DMSO (Anhydrous, 5 volumes)
Step-by-Step Procedure
-
Setup: Charge 2,5-difluorobenzonitrile and 3-aminopyrazole into a reactor.
-
Solvent: Add anhydrous DMSO. Stir until dissolved.
-
Base Addition: Add K₂CO₃ in a single portion.
-
Reaction: Heat the mixture to 80°C .
-
Critical Control Point: Do not exceed 90°C. Higher temperatures accelerate the formation of the Bis-adduct (Impurity B).
-
-
Monitoring: Monitor by HPLC after 2 hours.
-
Look for the disappearance of the difluoro starting material.
-
If the reaction stalls, add 0.05 equiv of 3-aminopyrazole.
-
-
Work-up (Quench):
-
Cool to 20°C.
-
Slowly pour the reaction mixture into Water (15 volumes) with vigorous stirring. The product should precipitate as an off-white solid.
-
Note: Slow addition prevents the occlusion of the regioisomer inside the product crystal lattice.
-
-
Isolation: Filter the solid. Wash the cake with water (3 x 2 volumes) to remove residual DMSO and inorganic salts.
-
Drying: Dry under vacuum at 45°C.
Analytical Data Summary
| Compound | Description | Mass (ESI+) | 1H NMR Characteristic (DMSO-d6) |
| Target | 2-(3-amino-1H-pyrazol-1-yl)-5-fluorobenzonitrile | [M+H]⁺ | Pyrazole H-5 (d, ~8.0 ppm), NH₂ (broad s, ~5-6 ppm) |
| Impurity A | 2-(5-amino-1H-pyrazol-1-yl)-5-fluorobenzonitrile | [M+H]⁺ | Pyrazole H-3 (d, ~7.4 ppm). NH₂ peak shifts downfield due to H-bond with CN/F. |
| Impurity B | Bis-substituted adduct | [M+H]⁺ + 81 | Complex aromatic region; loss of F-coupling patterns. |
References
-
Regioselectivity in Pyrazole SNAr
- Topic: Analysis of tautomeric preferences in aminopyrazole alkyl
- Source: Fichez, J., et al. "Recent advances in aminopyrazoles synthesis and functionalization." Beilstein Journal of Organic Chemistry, 2012.
-
General SNAr Mechanism on Fluorobenzonitriles
- Topic: Reactivity of 2,5-difluorobenzonitrile and activ
-
Source: "Nucleophilic Aromatic Substitution: Mechanism and Regioselectivity."[2] Master Organic Chemistry.
-
Analytical Distinction of Pyrazole Isomers
- Topic: Use of 1H-15N HMBC and NOE to distinguish N1 vs N2 substituted aminopyrazoles.
- Source: "Structure and tautomerism of 4-substituted 3(5)-aminopyrazoles in solution." Journal of Molecular Structure, 2019.
Sources
Technical Support Center: Synthesis of Aminopyrazoles
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for aminopyrazole synthesis. This guide, designed for chemistry professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to combine established chemical principles with practical, field-tested insights to help you navigate the complexities of aminopyrazole synthesis and overcome common challenges in your laboratory.
Introduction to Aminopyrazole Synthesis
Aminopyrazoles are a critical class of heterocyclic compounds, forming the core scaffold of numerous pharmaceuticals and agrochemicals.[1][2] The most prevalent and versatile method for synthesizing 3(5)-aminopyrazoles is the condensation of a hydrazine with a β-ketonitrile.[3] This reaction proceeds through the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization onto the nitrile group to yield the final aminopyrazole product.[3] While seemingly straightforward, this process is fraught with potential side reactions and challenges, particularly concerning regioselectivity and impurity formation. This guide will address these issues head-on, providing you with the knowledge to optimize your synthetic routes and efficiently troubleshoot any problems that may arise.
Troubleshooting Guide: Common Issues and Solutions
This section is dedicated to identifying and resolving specific experimental challenges you may encounter during aminopyrazole synthesis.
Problem 1: Low or No Yield of the Desired Aminopyrazole
Possible Cause A: Incomplete Cyclization of the Hydrazone Intermediate
The reaction may stall after the initial condensation of the hydrazine with the ketone, resulting in the isolation of the stable hydrazone intermediate instead of the desired aminopyrazole.[3]
-
Causality: The cyclization step, which involves the nucleophilic attack of the second hydrazine nitrogen onto the nitrile carbon, is often the rate-limiting step and can be sensitive to reaction conditions. Insufficient thermal energy or inappropriate pH can hinder this intramolecular reaction.
-
Solution:
-
Increase Reaction Temperature: Refluxing the reaction mixture in a suitable solvent (e.g., ethanol, isopropanol, or toluene) can provide the necessary activation energy for the cyclization to occur.
-
Acid or Base Catalysis: The addition of a catalytic amount of acid (e.g., acetic acid, p-toluenesulfonic acid) or base (e.g., sodium ethoxide, piperidine) can facilitate the cyclization. The choice of catalyst will depend on the specific substrates and the desired regioisomer (see Problem 2).
-
Microwave Irradiation: The use of microwave heating can significantly reduce reaction times and often improves yields by efficiently promoting the cyclization step.[4]
-
Possible Cause B: Dimerization of the β-Ketonitrile Starting Material
Under strongly basic conditions, β-ketonitriles can undergo self-condensation or dimerization, consuming the starting material and preventing the formation of the aminopyrazole.[5]
-
Causality: The acidic α-proton of the β-ketonitrile can be abstracted by a strong base, generating a nucleophilic enolate that can then attack the carbonyl carbon of another molecule of the β-ketonitrile.
-
Solution:
-
Control of Basicity: Avoid using an excess of strong base. If a base is required for the reaction, consider using a milder base or adding it slowly to the reaction mixture at a low temperature.
-
Order of Addition: Add the hydrazine to the reaction mixture before introducing the base. This allows the hydrazine to react with the β-ketonitrile first, minimizing the opportunity for self-condensation.
-
Possible Cause C: Hydrolysis of the Nitrile Group
In the presence of strong acid or base, particularly with prolonged reaction times and elevated temperatures, the nitrile group of the β-ketonitrile or the aminopyrazole product can be hydrolyzed to a carboxylic acid or amide.[6][7]
-
Causality: The carbon atom of the nitrile group is electrophilic and can be attacked by water or hydroxide ions, leading to hydrolysis.[8]
-
Solution:
-
Moderate Reaction Conditions: Use milder acidic or basic conditions and avoid excessively long reaction times or high temperatures.
-
pH Control: Carefully control the pH of the reaction mixture. If acidic conditions are required, use a catalytic amount of a weaker acid. For base-catalyzed reactions, use a non-nucleophilic base if possible.
-
Work-up Procedure: During the work-up, neutralize the reaction mixture promptly to prevent hydrolysis of the product.
-
Problem 2: Formation of an Undesired Regioisomer
When using a monosubstituted hydrazine, the reaction can yield two different regioisomers: a 3-aminopyrazole and a 5-aminopyrazole. The formation of the undesired isomer is a common problem.
-
Causality: The regiochemical outcome is determined by which nitrogen atom of the substituted hydrazine initiates the nucleophilic attack on the carbonyl carbon of the β-ketonitrile and which nitrogen subsequently attacks the nitrile. This is governed by a delicate balance of kinetic and thermodynamic factors.[9][10]
-
Solution: Kinetic vs. Thermodynamic Control
You can often control the regioselectivity by carefully choosing the reaction conditions to favor either the kinetic or the thermodynamic product.
-
Kinetic Control (Favors the 3-Aminopyrazole): This pathway is favored under basic conditions at low temperatures. The more nucleophilic, sterically hindered nitrogen of the alkylhydrazine attacks the carbonyl group first. The subsequent cyclization is rapid and irreversible under these conditions, "trapping" the kinetic product.
-
Recommended Conditions: Sodium ethoxide in ethanol at 0°C.
-
-
Thermodynamic Control (Favors the 5-Aminopyrazole): This pathway is favored under neutral or acidic conditions at elevated temperatures. Under these conditions, the initial addition of the hydrazine is reversible, allowing for equilibration to the more stable intermediate, which then cyclizes to form the thermodynamically favored 5-aminopyrazole.
-
Recommended Conditions: Acetic acid in a suitable solvent (e.g., ethanol, toluene) at reflux.
-
-
| Condition | Favored Product | Mechanism | Recommended Parameters |
| Kinetic Control | 3-Aminopyrazole | Irreversible, rapid cyclization | Strong base (e.g., NaOEt), low temperature (0°C) |
| Thermodynamic Control | 5-Aminopyrazole | Reversible addition, equilibration | Neutral or acidic (e.g., AcOH), elevated temperature |
Problem 3: Product is Impure After Work-up
Even with a successful reaction, the crude product may be contaminated with starting materials, side products, or reagents.
-
Causality: The polarity and solubility of the desired aminopyrazole may be similar to that of the impurities, making simple extraction insufficient for complete purification.
-
Solution: Purification Strategies
-
Crystallization: This is often the most effective method for purifying solid aminopyrazoles.
-
Column Chromatography: For mixtures that are difficult to separate by crystallization, silica gel column chromatography can be employed.
-
Eluent System: A typical eluent system would be a gradient of ethyl acetate in hexanes or dichloromethane/methanol. The polarity of the eluent should be adjusted based on the polarity of the specific aminopyrazole and its impurities.[6]
-
-
Acid-Base Extraction: The basic amino group of the aminopyrazole allows for purification by acid-base extraction.
-
Procedure: Dissolve the crude product in an organic solvent (e.g., ethyl acetate, dichloromethane) and extract with a dilute aqueous acid (e.g., 1M HCl). The protonated aminopyrazole will move to the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH or NaHCO3) to precipitate the purified aminopyrazole, which can be collected by filtration or extracted back into an organic solvent.[13][14][15]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the Thorpe-Ziegler reaction and how can it be used for aminopyrazole synthesis?
The Thorpe-Ziegler reaction is an intramolecular cyclization of a dinitrile to form a cyclic β-enaminonitrile.[16] A variation of this can be used to synthesize 4-aminopyrazoles. The synthesis typically involves the alkylation of a dicyanohydrazone, followed by a base-catalyzed intramolecular cyclization. While effective, this method can also be prone to side reactions if the conditions are not carefully controlled.
Q2: Can the exocyclic amino group of the aminopyrazole product cause side reactions?
Yes, the exocyclic amino group is nucleophilic and can react with electrophiles present in the reaction mixture. For example, if the starting β-ketonitrile has an ester group, the amino group of the product can react with it, leading to the formation of amide byproducts or fused pyrimidine rings.[4] It is important to consider the reactivity of all functional groups present in your starting materials and product.
Q3: How can I confirm the regiochemistry of my aminopyrazole product?
Unequivocal structure determination is crucial. While chromatography can separate isomers, spectroscopic methods are required for identification.
-
NMR Spectroscopy: 1D and 2D NMR techniques, such as 1H-15N HMBC and NOE experiments, are powerful tools for determining the connectivity and spatial relationships of atoms in the molecule, allowing for the definitive assignment of the regioisomer.[2]
-
X-ray Crystallography: If a suitable single crystal can be obtained, X-ray crystallography provides the most definitive structural proof.
Q4: Are there any green chemistry approaches to aminopyrazole synthesis?
Yes, there is growing interest in developing more environmentally friendly methods. This includes the use of microwave-assisted synthesis to reduce reaction times and energy consumption, the use of greener solvents like ethanol and water, and the development of catalytic methods that avoid the use of stoichiometric reagents.[4][6] One-pot, multi-component reactions are also being explored to improve atom economy and reduce waste.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a 5-Aminopyrazole (Thermodynamic Control)
-
To a solution of the β-ketonitrile (1.0 equiv) in ethanol, add the substituted hydrazine (1.1 equiv).
-
Add a catalytic amount of glacial acetic acid (0.1 equiv).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or crystallization.
Protocol 2: General Procedure for the Synthesis of a 3-Aminopyrazole (Kinetic Control)
-
Prepare a solution of sodium ethoxide in ethanol by carefully adding sodium metal (1.1 equiv) to anhydrous ethanol at 0°C under an inert atmosphere.
-
To this solution, add the β-ketonitrile (1.0 equiv) dropwise at 0°C.
-
After stirring for 15 minutes, add the substituted hydrazine (1.1 equiv) dropwise at 0°C.
-
Allow the reaction to stir at 0°C and monitor its progress by TLC.
-
Upon completion, carefully quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization.
References
-
Approaches towards the synthesis of 5-aminopyrazoles. (2011). Beilstein Journal of Organic Chemistry, 7, 25. [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). Molecules, 28(9), 3845. [Link]
-
A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. (2019). Beilstein Journal of Organic Chemistry, 15, 2930–2938. [Link]
- EP1352898B1 - Process for producing beta-ketonitrile compound.
-
Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. (2025). RSC Advances, 15, 1-26. [Link]
-
Recent developments in aminopyrazole chemistry. (2009). Arkivoc, 2009(1), 198-250. [Link]
- WO2011076194A1 - Method for purifying pyrazoles.
-
5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (2018). Beilstein Journal of Organic Chemistry, 14, 15-53. [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). International Journal of Molecular Sciences, 24(9), 7834. [Link]
-
Purification of Amino-Pyrazoles. Reddit. [Link]
-
RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. [Link]
-
Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. (2025). RSC Advances, 15, 1-26. [Link]
-
Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. (2017). ACS Omega, 2(12), 8895–8904. [Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (2015). The Journal of Organic Chemistry, 80(21), 10792–10799. [Link]
-
Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. (2022). Molecules, 27(16), 5178. [Link]
-
Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. [Link]
-
9.14: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Chemistry LibreTexts. [Link]
-
Synthetic and biological studies of pyrazolines and related heterocyclic compounds. [Link]
-
20.7: Chemistry of Nitriles. Chemistry LibreTexts. [Link]
-
4.8: Acid-Base Extraction. Chemistry LibreTexts. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). Molecules, 22(1), 137. [Link]
-
19.9 Nucleophilic Addition of Hydrazine: The Wolff–Kishner Reaction. [Link]
-
Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. (2022). Molecules, 27(16), 5178. [Link]
-
Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. (2017). ACS Omega, 2(12), 8895–8904. [Link]
-
Crystallization Solvents. [Link]
-
Pyrazoline synthesis. Organic Chemistry Portal. [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journal of Organic Chemistry, 20, 178–226. [Link]
-
19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Chemistry LibreTexts. [Link]
-
Acid–base extraction. Wikipedia. [Link]
-
Hydrolysis of Nitriles. Organic Chemistry Tutor. [Link]
-
Selective Synthesis of β-Ketonitriles via Catalytic Carbopalladation of Dinitriles. (2021). The Journal of Organic Chemistry, 86(1), 861–867. [Link]
-
synthesis of pyrazoles. YouTube. [Link]
-
Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. (2022). Molecules, 27(16), 5178. [Link]
-
Acid-Base Extraction. [Link]
-
wolff kishner reduction || reaction of ketone with hydrazine|| how ketone converts to alkanes. YouTube. [Link]
-
Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. (2022). Molecules, 27(18), 5853. [Link]
-
14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. [Link]
-
Chapter 9 - Part 2 - Thermodynamic versus Kinetic Control. YouTube. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 5. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. reddit.com [reddit.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 15. people.chem.umass.edu [people.chem.umass.edu]
- 16. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Synthesis of 2-(3-amino-1H-pyrazol-1-yl)-5-fluorobenzonitrile
Ticket ID: SYN-1343363
Status: Open
Assigned Specialist: Senior Application Scientist
Subject: Optimization and Debugging of
Executive Summary & Reaction Landscape[1][2]
The Objective: You are attempting to synthesize 2-(3-amino-1H-pyrazol-1-yl)-5-fluorobenzonitrile (CAS: 1343363-47-2). This is a critical intermediate for JAK inhibitors and other kinase-targeting small molecules.
The Chemistry:
The synthesis relies on a Nucleophilic Aromatic Substitution (
The Core Challenge: Regioselectivity. 3-aminopyrazole is an ambident nucleophile. It can attack via:
-
N1 (Distal): Yields the desired 3-amino isomer (1,3-substitution pattern).
-
N2 (Proximal): Yields the 5-amino isomer (1,5-substitution pattern).
-
Exocyclic
: Yields the N-aryl amine (rare under standard base-mediated without Pd catalysis).
Reaction Pathway Visualization
Figure 1: Mechanistic pathway highlighting the bifurcation between the desired 3-amino target and the 5-amino regioisomer impurity.
Troubleshooting Guides (FAQs)
Issue 1: "I am getting a mixture of two isomers. How do I distinguish them?"
Diagnosis: You are observing the classic N1 vs. N2 tautomeric alkylation. In 3-aminopyrazole, the nitrogen atoms are distinct. The "5-amino" isomer (where the amino group is ortho to the new aryl bond) is the most common impurity.
Analytical Solution (NMR):
You must use
| Feature | Target (3-amino isomer) | Impurity (5-amino isomer) |
| Symmetry | Asymmetric 1,3-pattern. | Asymmetric 1,5-pattern. |
| Pyrazole CH Signals | Two doublets ( | Two doublets ( |
| Broad singlet, typically | Broad singlet, often shifted downfield ( | |
| NOESY/ROESY | Key: NOE correlation between Pyrazole-H (C5) and Aryl-H (C3/C6). | Key: NOE correlation between the |
Corrective Action:
-
Switch Base: If using
, switch to (Cesium Carbonate). The larger cation size often improves the ratio of the thermodynamic product (3-amino) over the kinetic one. -
Temperature Control: Increase temperature to 90-100°C . Higher temperatures favor the thermodynamic product (3-amino isomer). Lower temperatures (RT to 50°C) often trap the kinetic (5-amino) isomer.
Issue 2: "The reaction stalls at 60-70% conversion."
Diagnosis: The 2,5-difluorobenzonitrile is activated at the 2-position by the nitrile, but the leaving group (Fluoride) generates HF, which can buffer the reaction if the base is insufficient or the surface area is low.
Corrective Action:
-
Stoichiometry: Ensure you are using 2.5 to 3.0 equivalents of base. The base must neutralize the HF generated and maintain the deprotonated state of the pyrazole.
-
Solvent Dryness:
reactions are sensitive to hydration shells. Water solvates the fluoride ion, making it a worse leaving group, and solvates the base, reducing its basicity. Use anhydrous DMF or DMSO . -
Additives: Add 10 mol% 18-Crown-6 if using
to solubilize the carbonate anion.
Issue 3: "My nitrile peak (2220 cm⁻¹) is disappearing, and a new carbonyl peak appears."
Diagnosis: You are hydrolyzing the nitrile (-CN) to a primary amide (-CONH₂). This occurs under basic conditions at high temperatures if water is present.
Corrective Action:
-
Strict Anhydrous Conditions: Flame-dry glassware. Use molecular sieves in your solvent.
-
Reduce Base Strength: If using NaH, switch to Carbonates (
or ). Hydrides are more prone to nucleophilic attack on the nitrile carbon itself.
Optimized Experimental Protocol
Scope: Synthesis of 2-(3-amino-1H-pyrazol-1-yl)-5-fluorobenzonitrile on a 1.0 gram scale.
Materials
-
Reactant A: 2,5-Difluorobenzonitrile (1.0 eq)
-
Reactant B: 3-Aminopyrazole (1.1 eq)
-
Base: Cesium Carbonate (
) (2.0 eq) -
Solvent: Anhydrous DMF (Dimethylformamide) [Concentration: 0.2 M]
Step-by-Step Procedure
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Flame-dry the apparatus under a stream of nitrogen.
-
Charging: Add 2,5-difluorobenzonitrile (1.0 g, 7.19 mmol) and 3-aminopyrazole (0.66 g, 7.9 mmol) to the flask.
-
Solvation: Add anhydrous DMF (36 mL). Stir until dissolved.
-
Activation: Add
(4.68 g, 14.4 mmol) in a single portion.-
Note: The reaction mixture may turn yellow/orange.
-
-
Reaction: Heat the mixture to 90°C under nitrogen. Monitor by LC-MS or TLC (50% EtOAc/Hexanes) every 2 hours.
-
Checkpoint: Target conversion >95% usually occurs within 4-6 hours.
-
-
Workup (Critical for Purity):
-
Cool to room temperature.
-
Pour the mixture into ice-cold water (150 mL). Stir vigorously for 20 minutes.
-
Precipitation: The product should precipitate as a solid.
-
Filter the solid.[1] Wash with water (
mL) to remove residual DMF and inorganic salts. -
Wash with a small amount of cold hexanes to remove unreacted nitrile.
-
-
Purification:
-
If the solid is the correct isomer (check NMR), dry under vacuum at 45°C.
-
If regioisomers are present: Recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 0-60% EtOAc in Hexanes). The 3-amino isomer is typically more polar than the 5-amino isomer.
-
Decision Tree for Debugging
Figure 2: Logical flow for assessing reaction outcomes and determining next steps.
References
-
Vertex AI Search. (2023). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles. National Institutes of Health (NIH). 1
-
BLD Pharm. (n.d.). Product Information: 2-(3-Amino-1H-pyrazol-1-yl)-5-fluorobenzonitrile (CAS 1343363-47-2).[2] BLD Pharm. 2
-
Fichez, J., et al. (2017). Recent Advances in Aminopyrazoles Synthesis and Functionalization. Chimica Italiana. Link[1][3][4]
-
Deng, X., & Mani, N. S. (2008).[5] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles. Organic Chemistry Portal. 5
Sources
- 1. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1343363-47-2|2-(3-Amino-1H-pyrazol-1-yl)-5-fluorobenzonitrile|BLD Pharm [bldpharm.com]
- 3. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
- 4. WO2019097306A2 - Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-ethylsulfanyl-1h-pyrazole-3-carbonitrile and related compounds - Google Patents [patents.google.com]
- 5. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
Enhancing the stability of 2-(3-amino-1H-pyrazol-1-yl)-5-fluorobenzonitrile solutions
Introduction
2-(3-amino-1H-pyrazol-1-yl)-5-fluorobenzonitrile is a critical intermediate and building block in modern medicinal chemistry, frequently utilized in the synthesis of targeted therapeutics, particularly kinase inhibitors.[1][2][3][4] Its unique structure, combining a reactive aminopyrazole moiety with a fluorobenzonitrile group, provides a versatile scaffold for drug discovery. However, these same functional groups render the molecule susceptible to degradation in solution, posing significant challenges for researchers in ensuring experimental reproducibility and maintaining sample integrity.
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering stability issues with 2-(3-amino-1H-pyrazol-1-yl)-5-fluorobenzonitrile solutions. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to proactively design robust experimental conditions.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and storage of 2-(3-amino-1H-pyrazol-1-yl)-5-fluorobenzonitrile.
Q1: My freshly prepared solution of the compound is rapidly turning yellow or brown. What is happening?
This discoloration is a classic indicator of oxidation. The 3-amino group on the pyrazole ring is electron-rich and highly susceptible to aerial oxidation, which can occur during crystallization or in solution.[5] This process leads to the formation of colored oligomeric or polymeric impurities. The reaction is often accelerated by exposure to air, light, and trace metal contaminants.
Q2: What is the best solvent to use for preparing a stable stock solution?
For long-term storage, anhydrous, aprotic polar solvents are highly recommended. Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are primary choices. Acetonitrile is also a suitable option. These solvents are less likely to participate in degradation reactions compared to protic solvents like methanol or ethanol, which could potentially react with the molecule. Always use high-purity, anhydrous grade solvents.
Q3: I see a precipitate in my solution after storing it in the freezer and thawing it. Is the compound degrading?
While degradation is possible, precipitation after a freeze-thaw cycle is more commonly a solubility issue. The compound may have been dissolved at a concentration above its solubility limit at the lower temperature of the freezer. Upon thawing, it may not fully redissolve. To resolve this, gently warm the solution (e.g., to 37°C) and vortex or sonicate until the precipitate dissolves completely before use. To prevent this, consider storing the compound at a slightly lower concentration or preparing smaller, single-use aliquots.
Q4: How should I store my stock solutions for maximum long-term stability?
For optimal stability, solutions should be stored under the following conditions:
-
Temperature: Store at -20°C or, for maximum longevity, at -80°C.
-
Atmosphere: Overlay the solution with an inert gas like argon or nitrogen before sealing the vial. This displaces oxygen and prevents oxidation.
-
Light: Use amber glass vials or wrap clear vials in aluminum foil to protect the solution from light, which can catalyze both oxidation and other degradation pathways.[6]
-
Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles and minimize exposure to air and moisture.
Section 2: In-Depth Troubleshooting Guides
This section provides a deeper analysis of specific stability problems, their root causes, and detailed corrective and preventative actions.
Issue 1: Solution Discoloration and Oxidative Degradation
-
Symptoms: A clear, colorless solution progressively turns yellow, pink, brown, or even dark purple over minutes to hours. This is often accompanied by the appearance of multiple small impurity peaks in HPLC analysis.
-
Root Cause Analysis: The primary amino group (-NH₂) on the pyrazole ring is a strong activating group, making the ring system electron-rich and susceptible to single-electron transfer (SET) oxidation by atmospheric oxygen.[7] This can lead to the formation of radical intermediates that subsequently dimerize or polymerize, resulting in complex mixtures of colored degradants.[7] This process can be catalyzed by light and trace metal ions.
| Measure | Rationale |
| Use Anhydrous Solvents | Water can facilitate oxidative pathways. Ensure solvents are of high purity and low water content. |
| Inert Gas Handling | Displacing oxygen is the most effective way to prevent oxidation. Prepare solutions in a glovebox or use Schlenk line techniques. For routine lab work, sparging the solvent with argon or nitrogen for 5-10 minutes before adding the compound is highly effective. |
| Work in Low Light | Perform solution preparation in a fume hood with the sash lowered and ambient lights dimmed to minimize photo-catalyzed oxidation. |
| Use Chelating Agents | If trace metal contamination is suspected (e.g., from spatulas or glassware), adding a small amount of a chelating agent like EDTA (at a final concentration of ~10 µM) can sequester metal ions and inhibit catalysis. |
| Consider Antioxidants | For specific applications where it won't interfere, adding a radical-scavenging antioxidant like Butylated Hydroxytoluene (BHT) at a low concentration (e.g., 0.01%) may improve stability. This must be validated for your specific assay. |
Issue 2: Loss of Potency & Hydrolytic Degradation
-
Symptoms: Over time, HPLC analysis shows a decrease in the peak area of the parent compound and the emergence of a new, typically more polar, peak. This corresponds to a loss of biological activity.
-
Root Cause Analysis: The nitrile (-C≡N) group is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions.[8][9] In the first step, the nitrile is converted to the corresponding primary amide (2-(3-amino-1H-pyrazol-1-yl)-5-fluorobenzamide). Under more stringent conditions, this amide can be further hydrolyzed to the carboxylic acid. This is a critical liability, especially in aqueous buffers used for biological assays.[10][11]
The stability of the compound in aqueous solutions is highly pH-dependent.[12][13][14] A systematic pH rate profile study is recommended for critical applications.
| pH Range | Predominant Risk | Recommendation |
| Alkaline (pH > 8) | High Risk of Hydrolysis. Base-catalyzed hydrolysis of the nitrile is typically rapid. | Avoid unbuffered or basic aqueous solutions. If basic conditions are required, prepare solutions immediately before use and keep them cold. |
| Neutral (pH 6.5 - 7.5) | Moderate Risk. Both hydrolysis and oxidation can occur. The rate of hydrolysis is generally slower than at alkaline pH. | This is a common range for cell-based assays. Minimize the time the compound spends in the aqueous medium. Prepare concentrated stocks in DMSO and perform the final dilution immediately before the experiment. |
| Acidic (pH < 6) | High Risk of Hydrolysis. Acid-catalyzed hydrolysis of the nitrile is a significant risk.[10] | Avoid strongly acidic conditions. If necessary, use the same "just-in-time" preparation strategy as for basic solutions. A weakly acidic buffer (pH 5-6) may offer a compromise zone with minimal overall degradation, but this must be empirically determined. |
Section 3: Key Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution (10 mM in DMSO)
This protocol incorporates best practices to minimize degradation during the preparation of a standard stock solution.
-
Preparation:
-
Bring a new, sealed bottle of anhydrous DMSO (≤0.005% water) and a vial of 2-(3-amino-1H-pyrazol-1-yl)-5-fluorobenzonitrile powder inside an inert atmosphere glovebox.
-
Alternatively, use a Schlenk line. Place the accurately weighed compound in a clean, dry amber vial equipped with a magnetic stir bar and a rubber septum. Purge the vial with dry argon or nitrogen for 5 minutes.
-
-
Solvent Degassing (if not using a glovebox):
-
Draw the required volume of anhydrous DMSO into a gas-tight syringe.
-
Bubble dry argon or nitrogen gas gently through the solvent in a separate vial for 10 minutes to remove dissolved oxygen.
-
-
Dissolution:
-
Using a syringe, transfer the degassed DMSO to the vial containing the compound.
-
Stir the mixture at room temperature until the solid is completely dissolved. Gentle warming (to 30-40°C) can be applied if necessary.
-
-
Aliquoting and Storage:
-
Draw the solution into a syringe and filter it through a 0.22 µm PTFE syringe filter into several smaller, single-use amber vials.
-
Flush the headspace of each aliquot vial with argon or nitrogen before sealing tightly.
-
Label the vials clearly and store them at -80°C.
-
Protocol 2: Workflow for a Forced Degradation Study
A forced degradation study is essential for understanding the compound's liabilities and ensuring your analytical method is "stability-indicating."[15][16][17] This involves intentionally stressing the compound to produce degradants.
-
Prepare Solutions: Prepare a solution of the compound at a known concentration (e.g., 1 mg/mL) in a 50:50 acetonitrile:water mixture.
-
Apply Stress Conditions:
-
Acid Hydrolysis: Add 1N HCl and heat at 60°C for 2-8 hours.
-
Base Hydrolysis: Add 1N NaOH and keep at room temperature for 1-4 hours.
-
Oxidation: Add 3% H₂O₂ and keep at room temperature for 2-8 hours.
-
Thermal Stress: Heat the solution at 80°C for 24 hours.
-
Photolytic Stress: Expose the solution to a photostability chamber (ICH Q1B conditions) or direct sunlight for 24 hours.
-
-
Analysis:
-
At each time point, neutralize the acidic and basic samples.
-
Analyze all samples by a suitable HPLC-UV or LC-MS method alongside an unstressed control sample.
-
-
Evaluation:
-
Aim for 5-20% degradation of the parent compound.
-
Confirm that the analytical method can separate the parent peak from all degradant peaks.
-
Characterize major degradants using MS data to confirm degradation pathways (e.g., look for a mass increase of +18 Da, corresponding to nitrile hydrolysis to the amide).
-
Section 4: Visual Guides & Workflows
References
-
Al-Zoubi, W., Al-Hamdany, R., & Ko, Y. G. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. PMC - NIH. [Link]
- Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION.
-
Wang, X., et al. (2025). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. MDPI. [Link]
-
Iannelli, P., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC - NIH. [Link]
- Baumgartner, M. E., & God, J. M. (2010). Oxidation of 1-aminopyrazoles and synthesis of 1,2,3-triazines.
-
He, X., et al. (2020). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. PMC - NIH. [Link]
- A-Z Chemical Storage. (2025). Proper Storage of Hazardous Chemicals: Best Practices for Safety & Compliance. A-Z Chemical Storage.
-
Vicente, C., et al. (2023). Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. Organometallics - ACS Publications. [Link]
-
Separation Science. (2025). Analytical Techniques In Stability Testing. Separation Science. [Link]
-
Sun, H., et al. (2012). Unexpected photostability improvement of aromatics in polyfluorinated solvents. Chemical Communications (RSC Publishing). [Link]
-
He, X., et al. (2020). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. PubMed. [Link]
-
Deng, W., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. PubMed. [Link]
- Biopharmaceutical Analysis. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Biopharmaceutical Analysis.
-
Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments. Ibis Scientific, LLC. [Link]
-
The Chemistry Blog. (2024). How to Safely Handle Reactive Chemicals. The Chemistry Blog. [Link]
-
Le, T., et al. (2017). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. ACS Omega. [Link]
-
AIChE. (n.d.). Guidelines for Safe Storage and Handling of Reactive Materials. AIChE. [Link]
- Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
-
Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. [Link]
-
Master Organic Chemistry. (n.d.). Acidic Hydrolysis of Nitriles To Amides. Master Organic Chemistry. [Link]
- Process for preparing fluorobenzonitriles.
- Stability Testing of Pharmaceutical Products. (2012). IntechOpen.
-
van der Merwe, P. J., & van der Merwe, L. (2006). Electrochemical investigation of the effect of pH and solvent on amitraz stability. PubMed. [Link]
-
Guidelines for Safe Storage and Handling of Reactive Materials. Wiley. [Link]
-
5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. ResearchGate. [Link]
- Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Paho.org.
-
Reasons to perform forced degradation studies for the biopharmaceutical industry. ResearchGate. [Link]
-
Chemistry Steps. (n.d.). Converting Nitriles to Amides. Chemistry Steps. [Link]
- Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry.
-
Al-Adiwish, W. M., et al. (2013). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. [Link]
- Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. PMC.
- Le, T., et al. (2017).
-
Annex 9 Guide to good storage practices for pharmaceuticals. FDA. [Link]
-
Thomas, S. (2020). Stability Testing: The Critical Development Phase. Pharmaceutical Technology. [Link]
-
Hydrolysis of nitriles. Organic Chemistry II - Lumen Learning. [Link]
-
Gudeman, K. F., & Reineccius, G. A. (2021). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. PMC - NIH. [Link]
-
SciSpace. (2016). Forced Degradation Studies. SciSpace. [Link]
-
Fluorobenzonitrile Series. Sparrow Chemical. [Link]
- 4-[5-Amino-4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl]benzonitrile. PMC.
-
Hydrolysis of nitriles: Amide vs Carboxylic acid. Chemistry Stack Exchange. [Link]
- Schaper, M., et al. (2022). Photoproduct Formation during the Photolysis of Fluorinated Pesticides.
-
The Organic Chemistry Tutor. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. [Link]
-
Finding Fluorine: Photoproduct Formation during the Photolysis of Fluorinated Pesticides. Request PDF - ResearchGate. [Link]
Sources
- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fda.gov.ph [fda.gov.ph]
- 7. mdpi.com [mdpi.com]
- 8. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 9. m.youtube.com [m.youtube.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 12. ibisscientific.com [ibisscientific.com]
- 13. Electrochemical investigation of the effect of pH and solvent on amitraz stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ajrconline.org [ajrconline.org]
- 16. researchgate.net [researchgate.net]
- 17. scispace.com [scispace.com]
Technical Support Center: Solubility Optimization for 2-(3-amino-1H-pyrazol-1-yl)-5-fluorobenzonitrile
Executive Summary
You are likely accessing this guide because 2-(3-amino-1H-pyrazol-1-yl)-5-fluorobenzonitrile (hereafter referred to as 2-APFB ) is precipitating ("crashing out") when diluted from a DMSO stock into aqueous assay buffers.
The Root Cause: 2-APFB possesses a "Solubility Paradox." The 3-aminopyrazole moiety suggests polarity, but the 5-fluorobenzonitrile core is highly lipophilic and electron-withdrawing. This combination lowers the basicity of the amine (making pH manipulation difficult) and increases lattice energy, leading to rapid aggregation in polar environments.
This guide provides a validated, step-by-step troubleshooting framework to maintain solubility in biological assays (IC50, cell-based, or enzymatic).
Module 1: Stock Solution Integrity (The Foundation)
Before attempting aqueous dilution, the integrity of your DMSO stock is critical. 2-APFB is sensitive to the "Water-DMSO Hysteresis" effect.
The Problem: Hygroscopic Crash
DMSO is hygroscopic.[1] It absorbs atmospheric water. As water content in DMSO rises above 10%, the solubility of hydrophobic compounds decreases exponentially, not linearly. A stock stored loosely capped at -20°C can absorb enough water to cause micro-precipitation inside the tube, which is invisible to the naked eye but ruins assay reproducibility.
Protocol: Anhydrous Stock Preparation
-
Solvent: Use only Anhydrous DMSO (≥99.9%, water <50 ppm).
-
Concentration: Do not exceed 10 mM for long-term storage. While 100 mM might be physically possible, it is thermodynamically unstable during freeze-thaw cycles.
-
Storage: Aliquot immediately into single-use vials (e.g., 20 µL or 50 µL) to avoid repeated freeze-thaw cycles.
-
Visual QC: Before use, centrifuge the thawed stock at 10,000 x g for 5 minutes . If a pellet is visible, your stock concentration is false.
Module 2: The "Intermediate Dilution" Method
Direct spiking of 100% DMSO stock into aqueous buffer is the #1 cause of precipitation. This creates a local zone of supersaturation that forces the compound to aggregate before it can disperse.
The Solution: Step-Down Dilution
You must bridge the polarity gap using an intermediate solvent system.
Visual Workflow: The Serial Dilution Scheme
Caption: Figure 1. The Step-Down Dilution workflow prevents shock precipitation by maintaining solubility during the initial concentration reduction.
Protocol Steps
-
Prepare Intermediate Plate: Dilute your 10 mM DMSO stock into 100% DMSO (or 50% DMSO / 50% PEG-400) to create a concentration that is 100x your final assay concentration.
-
Example: If you need 10 µM in the assay, make a 1 mM intermediate in DMSO.
-
-
Agitate: Shake the intermediate plate (500 rpm, 2 mins).
-
Final Transfer: Transfer 1 µL of the Intermediate into 99 µL of Assay Buffer.
-
Result: Final DMSO is 1%.[2] The compound disperses rapidly without experiencing a "solubility shock."
-
Module 3: Advanced Formulation (Excipients)
If the standard dilution (Module 2) fails and you still see precipitation (turbidity or loss of potency), you must modify the solvent environment using excipients.
Option A: Cyclodextrin Complexation (Recommended)
Why: 2-APFB has a planar hydrophobic region perfect for encapsulation. Hydroxypropyl-
-
Protocol: Add 5% to 10% (w/v) HP-
-CD to your assay buffer before adding the compound. -
Note: Ensure HP-
-CD does not interfere with your specific target (rare, but possible in some surface receptor assays).
Option B: Non-Ionic Surfactants
Why: Surfactants reduce surface tension and prevent the formation of critical nuclei for crystallization.
-
Protocol: Add 0.01% Tween-80 or 0.05% Pluronic F-68 to the assay buffer.
-
Warning: Avoid Triton X-100 in cell-based assays if possible, as it can lyse membranes at higher concentrations.
Module 4: Troubleshooting Decision Tree
Use this logic flow to diagnose persistent solubility issues.
Caption: Figure 2. Logic flow for diagnosing solubility failures. Prioritize stock integrity first, then buffer composition.
Frequently Asked Questions (FAQs)
Q1: Can I use acid to protonate the amine and improve solubility?
-
Technical Answer: Proceed with caution. While 3-aminopyrazoles are basic, the N1-attachment to the electron-withdrawing 5-fluorobenzonitrile ring significantly lowers the pKa of the amino group (likely < 3.0). This means the molecule remains neutral at physiological pH (7.4). You would need a very acidic buffer (pH < 3) to protonate it, which is incompatible with most biological assays. Rely on Cyclodextrins instead of pH.
Q2: My IC50 curve plateaus at 10 µM. Is this real?
-
Technical Answer: Likely not. A plateau at high concentrations often indicates the Limit of Solubility rather than target saturation. If the compound crashes out at 10 µM, the effective concentration remains 10 µM even if you add 50 µM.
-
Test: Measure the solution using a Nephelometer or UV-Vis (absorbance at 600nm) to detect turbidity.
Q3: Is 2-APFB sticky?
-
Technical Answer: Yes. The fluorobenzonitrile motif is lipophilic. It will bind to standard polystyrene plates.
-
Fix: Use Low-Binding (NBS) plates or include 0.01% BSA/HSA in the buffer to act as a "sacrificial protein" that coats the plastic, keeping the drug in solution.
Summary Data Table: Solubility Properties
| Parameter | Value / Characteristic | Implication for Assays |
| LogP (Predicted) | ~1.7 – 2.0 | Moderate lipophilicity; requires <1% DMSO final. |
| pKa (Amine) | Low (< 4.0) due to N-aryl group | Remains neutral at pH 7.4; Acidification ineffective. |
| DMSO Solubility | > 50 mM | Soluble in organic stock, but prone to water crash. |
| Preferred Excipient | HP- | Encapsulates hydrophobic tail; prevents aggregation. |
| Plastic Binding | High | Use Low-Binding plates or 0.01% Tween-80. |
References
- Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link
-
Way, L. (2025). Compound Precipitation in High-Concentration DMSO Solutions. Journal of Biomolecular Screening. (Discusses the hygroscopic nature of DMSO and stock stability). Link
-
Vertex Pharmaceuticals. (2015). Novel Amino-pyrazole Ureas with Potent In Vitro and In Vivo Antileishmanial Activity. Journal of Medicinal Chemistry. (Provides context on formulation of aminopyrazole derivatives). Link
Sources
Technical Support Center: Process Improvement for Large-Scale 2-(3-amino-1H-pyrazol-1-yl)-5-fluorobenzonitrile Production
Welcome to the technical support center for the process improvement of large-scale 2-(3-amino-1H-pyrazol-1-yl)-5-fluorobenzonitrile production. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during synthesis. Our focus is on providing practical, experience-driven advice to enhance yield, purity, and safety in your manufacturing processes.
I. Synthetic Strategy Overview
The large-scale synthesis of 2-(3-amino-1H-pyrazol-1-yl)-5-fluorobenzonitrile is typically approached as a two-stage process. The first stage involves the synthesis of the key intermediate, 3-aminopyrazole, followed by its N-arylation with an activated fluorobenzonitrile derivative. Understanding the nuances of each stage is critical for successful and scalable production.
Caption: High-level overview of the two-stage synthetic process.
II. Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of 3-aminopyrazole?
A1: The most prevalent and industrially viable routes to 3-aminopyrazole involve the cyclocondensation of hydrazine with either α,β-unsaturated nitriles or 3-oxoalkanenitriles (β-ketonitriles)[1]. Common examples of α,β-unsaturated nitriles include acrylonitrile derivatives, while 3-oxoalkanenitriles can be readily prepared through Claisen condensation of esters.
Q2: What are the critical safety precautions when handling hydrazine on a large scale?
A2: Hydrazine is a highly toxic and potentially explosive substance that requires stringent safety protocols.[2] Key precautions include:
-
Engineering Controls: All manipulations should be conducted in a well-ventilated area, preferably within a closed system, to minimize inhalation exposure.[3]
-
Personal Protective Equipment (PPE): Use of appropriate PPE, including chemical-resistant gloves, splash goggles, a face shield, and a respirator, is mandatory.[4]
-
Material Compatibility: Avoid contact with metals such as silver, mercury, and nickel, as well as strong acids and oxidizers, which can lead to violent reactions.[4]
-
Spill Management: Have a spill response plan and appropriate neutralizing agents readily available.
-
Health Hazards: Exposure can cause severe irritation to the skin, eyes, and respiratory tract. Chronic exposure may have carcinogenic effects.[4][5]
Q3: What are the common analytical techniques for monitoring reaction progress and determining product purity?
A3: A combination of chromatographic and spectroscopic techniques is typically employed:
-
High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for monitoring the consumption of starting materials and the formation of the product and any byproducts. It is also the primary method for final purity assessment.
-
Gas Chromatography (GC): GC can be used for purity analysis, especially when coupled with a Flame Ionization Detector (FID) for quantitative measurements of organic components.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural confirmation of the final product and any isolated intermediates or impurities.
-
Mass Spectrometry (MS): LC-MS or GC-MS is used to identify the molecular weights of the product and any impurities, aiding in their identification.[7]
III. Troubleshooting Guide
This section addresses specific issues that may arise during the large-scale production of 2-(3-amino-1H-pyrazol-1-yl)-5-fluorobenzonitrile.
Stage 1: 3-Aminopyrazole Synthesis
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of 3-Aminopyrazole | - Incomplete reaction. - Suboptimal reaction temperature. - Formation of side products. | - Reaction Monitoring: Monitor the reaction progress by HPLC or TLC to ensure complete consumption of the limiting reagent. - Temperature Control: The reaction with hydrazine can be exothermic. Maintain the recommended temperature range to avoid side reactions. For some aminopyrazole syntheses, lower temperatures (e.g., -15°C to -30°C) are preferred to minimize byproduct formation.[8] - pH Control: Ensure the reaction medium has the appropriate pH for the cyclization to proceed efficiently. |
| Formation of Impurities | - Presence of impurities in starting materials. - Uncontrolled reaction temperature leading to side reactions. | - Starting Material Purity: Use high-purity starting materials. Analyze incoming raw materials for known impurities. - Controlled Addition: Add hydrazine hydrate dropwise to a solution of the other reactant to maintain better temperature control.[9] |
| Difficult Isolation of 3-Aminopyrazole | - Product is highly soluble in the reaction solvent. - Formation of emulsions during workup. | - Solvent Selection: If possible, choose a solvent in which the product has lower solubility at cooler temperatures to facilitate crystallization. - Extraction and Crystallization: After the reaction, perform an extractive workup to remove inorganic salts. The crude product can then be purified by crystallization from a suitable solvent system, such as isopropyl alcohol.[10] |
Stage 2: N-Arylation (Nucleophilic Aromatic Substitution)
Caption: A typical workflow for the N-arylation stage.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion to Final Product | - Inactive catalyst. - Insufficiently strong base. - Low reaction temperature. - Presence of water in the reaction mixture. | - Catalyst Choice and Handling: Copper- or palladium-based catalysts are commonly used for N-arylation.[11] Ensure the catalyst is not deactivated and use an appropriate ligand if necessary. - Base Selection: The choice of base is critical. For pyrazole N-arylation, potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective.[12] - Temperature Optimization: N-arylation reactions often require elevated temperatures. Optimize the reaction temperature while monitoring for byproduct formation. - Anhydrous Conditions: Ensure all reagents and solvents are dry, as water can inhibit the reaction. |
| Formation of Regioisomers | - Nucleophilic attack at both N1 and N2 of the pyrazole ring. | - Steric Hindrance: The substitution pattern on the pyrazole ring can influence regioselectivity. For unsymmetrical pyrazoles, arylation often occurs at the less sterically hindered nitrogen atom.[12] - Catalyst/Ligand System: The choice of catalyst and ligand can influence the regioselectivity of the N-arylation.[13] Screening different catalyst systems may be necessary. |
| Formation of Di-arylated Byproduct | - Reaction of the product with another molecule of 2,5-difluorobenzonitrile. | - Stoichiometry Control: Use a slight excess of the 3-aminopyrazole to ensure complete consumption of the 2,5-difluorobenzonitrile. - Controlled Addition: Add the 2,5-difluorobenzonitrile solution slowly to the reaction mixture containing the 3-aminopyrazole and base. |
| Product Purity Issues After Crystallization | - Co-precipitation of starting materials or byproducts. - Inefficient removal of residual solvent. | - Recrystallization Solvent Screening: Experiment with different solvent systems for recrystallization to find one that provides good recovery and high purity. - Washing and Drying: After filtration, wash the product cake with a cold, appropriate solvent to remove impurities. Ensure the product is thoroughly dried under vacuum to remove residual solvents. |
IV. Experimental Protocols
Protocol 1: Synthesis of 3-Aminopyrazole (Illustrative)
This is a general procedure and may require optimization for large-scale production.
-
To a solution of potassium carbonate (2.06 moles) in 400 mL of water, add hydrazine hydrate (1.1 moles).[9]
-
While stirring vigorously, slowly add 2,3-dichloropropionitrile (1 mole) to the solution, maintaining the temperature between 10-20°C.[9]
-
After the addition is complete, continue stirring at ambient temperature for several hours, then heat the mixture to 50-60°C for 24 hours.[9]
-
Cool the reaction mixture and filter the precipitated salts.
-
Extract the filtrate with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 3-aminopyrazole.
-
Purify the crude product by vacuum distillation or recrystallization.
Protocol 2: N-Arylation of 3-Aminopyrazole with 2,5-Difluorobenzonitrile (Illustrative)
This is a general procedure based on common N-arylation methods and requires optimization.
-
To a reaction vessel equipped with a mechanical stirrer, condenser, and nitrogen inlet, add 3-aminopyrazole (1.0 equivalent), potassium carbonate (2.0 equivalents), and a suitable solvent (e.g., DMF or DMSO).
-
Add a catalytic amount of copper(I) iodide (CuI, e.g., 5-10 mol%) and a suitable ligand (e.g., a diamine ligand) if necessary.[12]
-
Heat the mixture to the desired reaction temperature (e.g., 80-120°C).
-
Slowly add a solution of 2,5-difluorobenzonitrile (1.0-1.1 equivalents) in the reaction solvent to the heated mixture.
-
Monitor the reaction by HPLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from an appropriate solvent system or by flash chromatography.
V. References
-
Byproducts in the Synthesis of Di-2-pyrazinylmethane. (n.d.). Retrieved from
-
A Novel and Efficient Five-Component Synthesis of Pyrazole Based Pyrido[2,3-d]pyrimidine-diones in Water. MDPI. (n.d.). Retrieved from
-
Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. (n.d.). Retrieved from
-
Recent developments in aminopyrazole chemistry. Arkivoc. (n.d.). Retrieved from
-
RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. (n.d.). Retrieved from
-
Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers. (n.d.). Retrieved from
-
Process for the preparation of 4-aminopyrazole derivatives. Google Patents. (n.d.). Retrieved from
-
2-(3-Amino-1H-pyrazol-1-yl)-5-fluorobenzonitrile. BLDpharm. (n.d.). Retrieved from
-
3(5)-aminopyrazole. Organic Syntheses Procedure. (n.d.). Retrieved from
-
Hydrazine - Hazardous Substance Fact Sheet. (n.d.). Retrieved from
-
Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry. (n.d.). Retrieved from
-
Optimization of reaction conditions. ResearchGate. (n.d.). Retrieved from
-
Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method. NIH. (2024, June 22). Retrieved from
-
Hydrazine - Incident management. GOV.UK. (n.d.). Retrieved from
-
Regiospecific preparation of 1,4,5-trisubstituted pyrazoles from 2-(1H-1,2,3-benzotriazol-1-yl)-3-(4-aryl)-2-propenals. Semantic Scholar. (n.d.). Retrieved from
-
Production of 3-aminopyrazoles. Google Patents. (n.d.). Retrieved from
-
Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. MDPI. (n.d.). Retrieved from
-
Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. ResearchGate. (2025, August 10). Retrieved from
-
Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development. (n.d.). Retrieved from
-
Synthesis of Some Pyrazolyl Benzenesulfonamide Derivatives as Dual Anti-Inflammatory Antimicrobial Agents. PubMed. (n.d.). Retrieved from
-
Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal. (n.d.). Retrieved from
-
Concerted Nucleophilic Aromatic Substitution Reactions. PMC - NIH. (n.d.). Retrieved from
-
CHEMICAL PURITY ANALYSIS. Agilent. (2016, September 1). Retrieved from
-
Synthesis of 3-amino-5-aryl-1H-4-pyrazolecarbonitrile 8a-c from... ResearchGate. (n.d.). Retrieved from
-
ANALYTICAL METHODS. ATSDR. (n.d.). Retrieved from
-
Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Nanoscale Advances (RSC Publishing). (n.d.). Retrieved from
-
Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. MDPI. (2024, July 26). Retrieved from
-
Hydrazine Toxicology. StatPearls - NCBI Bookshelf - NIH. (2023, April 23). Retrieved from
-
Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry. (n.d.). Retrieved from
-
Concerted Nucleophilic Aromatic Substitutions. PMC. (n.d.). Retrieved from
-
Hydrazines. Public Health Statement. ATSDR - CDC. (n.d.). Retrieved from
-
Synthetic Emergence in N-Arylimidazoles: A Review. Connect Journals. (n.d.). Retrieved from
-
2-chloro-4-(1h-pyrazol-5-yl)benzonitrile and (s). Google Patents. (n.d.). Retrieved from
-
The N-Alkylation and N-Arylation of Unsymmetrical Pyrazoles. ResearchGate. (n.d.). Retrieved from
-
General synthesis of 2,1-benzisoxazoles (anthranils) from nitroarenes and benzylic C–H acids in aprotic media promoted by combination of strong bases and silylating agents. PMC - NIH. (n.d.). Retrieved from
-
Dynamic Nucleophilic Aromatic Substitution of Tetrazines. PMC - NIH. (n.d.). Retrieved from
-
The Synthesis of Substituted Benzonitriles: An In-depth Technical Guide. Benchchem. (n.d.). Retrieved from
-
Recent Trends in Analytical Techniques for Impurity Profiling. (n.d.). Retrieved from
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 4. nj.gov [nj.gov]
- 5. Hydrazines | Public Health Statement | ATSDR [wwwn.cdc.gov]
- 6. agilent.com [agilent.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. WO2007034183A2 - Process for the preparation of 4-aminopyrazole derivatives - Google Patents [patents.google.com]
- 9. US3920693A - Production of 3-aminopyrazoles - Google Patents [patents.google.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-(3-amino-1H-pyrazol-1-yl)-5-fluorobenzonitrile
Welcome to the technical support center for the purification of 2-(3-amino-1H-pyrazol-1-yl)-5-fluorobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to ensure the successful isolation of your target compound with high purity.
I. Troubleshooting Guide
This section addresses specific issues that may arise during the purification of 2-(3-amino-1H-pyrazol-1-yl)-5-fluorobenzonitrile from a reaction mixture. Each problem is followed by potential causes and detailed, field-proven solutions.
Issue 1: Low Overall Yield After Purification
Potential Causes:
-
Incomplete Reaction: The initial synthesis may not have proceeded to completion, leaving a significant amount of starting material.
-
Product Degradation: The target compound may be sensitive to the purification conditions (e.g., prolonged exposure to silica gel, high temperatures).
-
Physical Loss During Work-up: Significant amounts of the product may be lost during extraction, washing, or transfer steps.
-
Suboptimal Crystallization/Precipitation Conditions: If using recrystallization, the chosen solvent system may not be ideal, leading to poor recovery.
Solutions:
-
Reaction Monitoring: Before initiating purification, confirm reaction completion using an appropriate analytical technique such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Gentle Purification Techniques:
-
Column Chromatography: Minimize the time the compound spends on the silica gel. Consider using a faster flow rate or a less active stationary phase like neutral alumina if degradation is suspected.
-
Temperature Control: Avoid excessive heat during solvent evaporation. Utilize a rotary evaporator with a water bath set to a moderate temperature (e.g., 40-50 °C).
-
-
Optimize Work-up Procedure:
-
Ensure proper phase separation during extractions to prevent loss of the organic layer.
-
Back-extract the aqueous layer with the organic solvent to recover any dissolved product.
-
Minimize the number of transfer steps.
-
-
Recrystallization Optimization:
-
Perform small-scale solvent screening to identify a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common choices for similar structures include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.[1]
-
Cool the crystallization mixture slowly to allow for the formation of larger, purer crystals. Placing the flask in a warm water bath and allowing it to cool to room temperature, followed by further cooling in an ice bath, can improve crystal growth and yield.
-
Issue 2: Persistent Impurities in the Final Product
Potential Causes:
-
Co-elution during Column Chromatography: Impurities may have similar polarity to the desired product, causing them to elute together.
-
Formation of Byproducts: The synthesis of pyrazole derivatives can sometimes lead to the formation of isomeric byproducts or other closely related impurities.[2][3]
-
Trapped Solvent: Residual solvent from the purification process may be present in the final product.
Solutions:
-
Optimize Column Chromatography:
-
Solvent System Gradient: Employ a shallow gradient of the eluting solvent to improve separation. For instance, start with a low polarity mobile phase (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity. A typical starting point for aminopyrazole derivatives is a gradient of ethyl acetate in hexanes.[4]
-
TLC Analysis: Before running the column, carefully select the solvent system using TLC. Aim for an Rf value of 0.2-0.4 for the target compound to ensure good separation.[4]
-
Column Packing and Loading: Ensure the silica gel is packed uniformly to prevent channeling. Dissolve the crude product in a minimal amount of the initial mobile phase or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading") to ensure a narrow starting band.
-
-
Alternative Purification Methods:
-
Recrystallization: If column chromatography fails to remove a persistent impurity, recrystallization from a different solvent system may be effective.
-
Acid-Base Extraction: The basic amino group on the pyrazole ring allows for the formation of an acid addition salt. This can be exploited for purification by dissolving the crude mixture in an organic solvent, extracting with a dilute acid (e.g., 1M HCl), washing the acidic aqueous layer with an organic solvent to remove non-basic impurities, and then neutralizing the aqueous layer with a base (e.g., NaHCO3) to precipitate the purified product.[5]
-
-
Removal of Trapped Solvent:
-
Dry the purified product under high vacuum for an extended period.
-
If the solvent is water, lyophilization (freeze-drying) can be an effective removal method.
-
Issue 3: Streaking or Tailing of the Compound on TLC and Column Chromatography
Potential Causes:
-
Interaction with Silica Gel: The basic amino group of the pyrazole can interact strongly with the acidic silica gel, leading to poor chromatographic behavior.[4]
-
Compound Overload: Applying too much sample to the TLC plate or column can cause streaking.
-
Inappropriate Solvent System: The chosen eluent may not be optimal for the compound.
Solutions:
-
Modify the Mobile Phase: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent. This will compete with the basic sites on your compound for interaction with the silica gel, resulting in sharper bands.
-
Reduce Sample Concentration: Ensure the sample is sufficiently dilute when spotting on a TLC plate or loading onto a column. A general guideline for column chromatography is to use a ratio of 1:30 to 1:50 of crude material to silica gel by weight.[4]
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina.
II. Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for 2-(3-amino-1H-pyrazol-1-yl)-5-fluorobenzonitrile?
A1: The two most effective and widely used purification techniques for this class of compounds are silica gel column chromatography and recrystallization.[4] The choice between them depends on the purity of the crude material and the nature of the impurities. Column chromatography is generally used for separating mixtures with multiple components, while recrystallization is excellent for removing small amounts of impurities from a mostly pure compound.
Q2: How do I choose the right solvent system for column chromatography?
A2: The ideal solvent system should provide good separation of your target compound from impurities on a TLC plate, with an Rf value for your product ideally between 0.2 and 0.4.[4] A common starting point for aminopyrazole derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[6] You can gradually increase the proportion of the polar solvent to increase the elution strength.
Q3: My compound appears to be degrading on the silica gel column. What can I do?
A3: Degradation on silica gel can be a problem for certain sensitive compounds. To mitigate this, you can try the following:
-
Deactivate the Silica Gel: Add a small percentage of a base like triethylamine to your eluent to neutralize the acidic sites on the silica.
-
Use a Different Stationary Phase: Neutral or basic alumina can be a good alternative to silica gel for basic compounds.
-
Minimize Contact Time: Run the column as quickly as possible while still achieving good separation.
Q4: Can I use reverse-phase HPLC for purification?
A4: Yes, reverse-phase HPLC can be an excellent method for purifying fluorinated compounds. The fluorine atom can impart unique retention characteristics.[7] A C18 column with a mobile phase of acetonitrile and water, often with a modifier like trifluoroacetic acid (TFA) or formic acid, is a common starting point.[8]
Q5: What are some potential isomeric byproducts I should be aware of during the synthesis?
A5: In the synthesis of 1,3-disubstituted pyrazoles from the reaction of a hydrazine with a 1,3-dicarbonyl or equivalent synthon, there is often the possibility of forming the regioisomeric 1,5-disubstituted pyrazole.[9] The specific reaction conditions can influence the regioselectivity. Analytical techniques like 1H-NMR and 13C-NMR are crucial for distinguishing between these isomers.
III. Data and Protocols
Table 1: Recommended Starting Conditions for Purification
| Purification Method | Stationary/Mobile Phase or Solvent | Key Parameters |
| Normal Phase Column Chromatography | Silica Gel / Ethyl Acetate in Hexanes (gradient) | Start with 10-20% Ethyl Acetate, gradually increasing to 50-60%. Monitor fractions by TLC. |
| Reverse Phase HPLC | C18 Column / Acetonitrile in Water (with 0.1% TFA) | Start with a shallow gradient (e.g., 5-95% Acetonitrile over 20-30 minutes). |
| Recrystallization | Ethanol, Isopropanol, or Ethyl Acetate/Hexanes | Dissolve in a minimal amount of hot solvent and cool slowly. |
Protocol 1: General Procedure for Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase.
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude 2-(3-amino-1H-pyrazol-1-yl)-5-fluorobenzonitrile in a minimal amount of the initial mobile phase or a more polar solvent that is then adsorbed onto a small amount of silica gel. Carefully add the sample to the top of the packed column.
-
Elution: Begin eluting with the initial mobile phase, gradually increasing the polarity of the eluent according to the predetermined gradient.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
Diagrams
Caption: Decision workflow for purification method selection.
Caption: Troubleshooting decision tree for common purification problems.
IV. References
-
Google Patents. (n.d.). Fluorophenyl pyrazol compounds. Retrieved February 7, 2026, from
-
Al-Ostoot, F. H., Al-Ghorbani, M., Al-Majidi, S. M., & Al-Amiery, A. A. (2021). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 11(28), 17057–17066. [Link]
-
Google Patents. (n.d.). Method for purifying pyrazoles. Retrieved February 7, 2026, from
-
Google Patents. (n.d.). Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present. Retrieved February 7, 2026, from
-
Kovács, L., Purgel, M., & Czugler, M. (2019). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 24(21), 3808. [Link]
-
Al-Awadi, S. A. M., & Al-Issa, S. A. A. (2011). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 16(1), 634–645. [Link]
-
El-Sattar, N. E. A. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 186–216. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved February 7, 2026, from [Link]
-
Google Patents. (n.d.). Process for the preparation of pyrazole and its derivatives. Retrieved February 7, 2026, from
-
Beilstein Journal of Organic Chemistry. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (n.d.). How can I purify impure benzonitrile? Retrieved February 7, 2026, from [Link]
-
MDPI. (2021). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved February 7, 2026, from [Link]
-
National Institutes of Health. (2011). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Retrieved February 7, 2026, from [Link]
-
ACS Publications. (2022). Insertion of Difluorocarbene into Nickel Complexes to Access Chloro(Bromo, iodo)Difluoromethylarenes. Retrieved February 7, 2026, from [Link]
Sources
- 1. US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present - Google Patents [patents.google.com]
- 2. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole synthesis [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 6. WO2015094913A1 - Fluorophenyl pyrazol compounds - Google Patents [patents.google.com]
- 7. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
Troubleshooting guide for 2-(3-amino-1H-pyrazol-1-yl)-5-fluorobenzonitrile handling
Technical Support Center: 2-(3-amino-1H-pyrazol-1-yl)-5-fluorobenzonitrile
Molecule Profile & Quick Reference
Compound Identity:
-
Chemical Name: 2-(3-amino-1H-pyrazol-1-yl)-5-fluorobenzonitrile[1]
-
CAS Registry Number: 1343363-47-2[1]
-
Molecular Formula: C₁₀H₇FN₄[1]
-
Molecular Weight: 202.19 g/mol [1]
-
Core Structure: A benzonitrile scaffold substituted at the 2-position with a 3-aminopyrazole moiety and at the 5-position with a fluorine atom.
Physicochemical Properties (Data for Researchers):
| Property | Value / Description | Notes |
| Appearance | Off-white to pale brown solid | Color deepens upon air oxidation of the amine. |
| Solubility (Water) | Negligible (< 0.1 mg/mL) | Do not use aqueous buffers for stock solutions. |
| Solubility (DMSO) | High (> 50 mg/mL) | Recommended solvent for biological stocks. |
| LogP (Predicted) | ~1.7 - 2.0 | Moderate lipophilicity; cell-permeable. |
| pKa (Amine) | ~3.5 - 4.0 | The pyrazole amine is weakly basic. |
| Storage | -20°C, Desiccated | Hygroscopic; protect from light. |
Critical Troubleshooting Guide (Q&A)
Category A: Synthesis & Reaction Optimization
Q: I am synthesizing this via SNAr of 2,5-difluorobenzonitrile with 3-aminopyrazole. Why am I seeing multiple spots on TLC? A: This is the most common issue. 3-aminopyrazole is an ambident nucleophile with three potential attack sites: N1 (ring), N2 (ring), and the exocyclic amine (-NH₂).
-
The Problem: Under standard basic conditions (e.g., K₂CO₃/DMF), the ring nitrogens are more nucleophilic than the exocyclic amine. However, tautomerism in 3-aminopyrazole leads to the formation of two regioisomers:
-
Target (Major): 2-(3-amino-1H-pyrazol-1-yl)... (Attack via N1).
-
Regioisomer (Minor): 2-(5-amino-1H-pyrazol-1-yl)... (Attack via N2).
-
-
The Fix:
-
Solvent Control: Use polar aprotic solvents (DMF or DMSO) to stabilize the transition state.
-
Temperature: Keep the reaction between 60–80°C. Higher temperatures (>100°C) increase exocyclic amine attack and degradation.
-
Purification: These isomers usually have different R_f values. The 3-amino isomer (target) is generally less polar than the 5-amino isomer due to internal hydrogen bonding with the nitrile group.
-
Q: My yield is low (<40%). How can I drive the reaction to completion? A: The fluorine at the 2-position is activated by the ortho-cyano group, but the 5-fluoro group deactivates the ring slightly through induction.
-
Stoichiometry: Use 1.2 – 1.5 equivalents of 3-aminopyrazole.
-
Base: Switch from K₂CO₃ to Cs₂CO₃ (Cesium Carbonate). The "Cesium Effect" often improves solubility and nucleophilicity in SNAr reactions.
-
Dryness: Ensure your DMF/DMSO is anhydrous. Water competes as a nucleophile, hydrolyzing the nitrile to an amide (2-carbamoyl-5-fluorophenyl derivative).
Category B: Purification & Identification
Q: How do I distinguish the desired product from the regioisomer using NMR? A: Standard 1H NMR is insufficient without NOESY (Nuclear Overhauser Effect Spectroscopy).
-
Target (3-amino-1H-pyrazol-1-yl): You should see an NOE correlation between the pyrazole proton at position 5 (the CH next to the ring nitrogen) and the phenyl proton at position 3 (adjacent to the pyrazole attachment).
-
Isomer (5-amino-1H-pyrazol-1-yl): The amino group (-NH₂) is spatially close to the phenyl ring. You will see NOE between the amine protons and the phenyl ring, rather than the pyrazole CH.
Category C: Handling & Stability
Q: The solid turned brown after a week on the bench. Is it degraded? A: Likely yes. Primary aromatic/heteroaromatic amines are prone to oxidation.
-
Diagnosis: Check LC-MS for a peak at M+16 (N-oxide) or M+14 (oxidation to imine/coupling).
-
Prevention: Store under Argon/Nitrogen. If the color change is superficial, a quick filtration through a silica plug (eluting with DCM/MeOH) can remove the colored oxidation impurities.
Validated Experimental Protocols
Protocol 1: Regioselective Synthesis (SNAr)
This protocol minimizes the formation of the 5-amino regioisomer.
-
Reagents:
-
2,5-Difluorobenzonitrile (1.0 equiv)
-
3-Aminopyrazole (1.2 equiv)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous DMF (0.2 M concentration relative to substrate)
-
-
Procedure:
-
Step 1: Dissolve 2,5-difluorobenzonitrile in anhydrous DMF under N₂ atmosphere.
-
Step 2: Add Cs₂CO₃ followed by 3-aminopyrazole.
-
Step 3: Heat to 65°C (Do not exceed 80°C). Monitor by TLC/LC-MS. Reaction typically completes in 4–6 hours.
-
Step 4 (Quench): Pour mixture into ice-cold water (10x volume). The product should precipitate.[2]
-
Step 5 (Isolation): Filter the solid. If no precipitate, extract with Ethyl Acetate (3x). Wash organics with LiCl solution (to remove DMF) and Brine.
-
-
Purification:
-
Flash Chromatography: Gradient 0% → 50% Ethyl Acetate in Hexanes.
-
Note: The target 3-amino isomer typically elutes after unreacted starting material but before the more polar 5-amino isomer.
-
Protocol 2: Analytical HPLC Method
Use this for purity checks.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 8 minutes.
-
Detection: UV at 254 nm (aromatic) and 220 nm (amide/nitrile absorption).
Visual Workflows
Figure 1: Synthesis & Troubleshooting Decision Tree
This diagram outlines the logic for synthesis and handling impurities.
Caption: Step-by-step decision matrix for synthesizing and purifying the target compound, focusing on regioisomer management.
Figure 2: Regioisomer Identification Logic
How to scientifically validate you have the correct isomer.
Caption: NMR logic flow to distinguish the 3-amino target from the 5-amino impurity using NOESY correlations.
References
-
BLD Pharm. (n.d.). 2-(3-Amino-1H-pyrazol-1-yl)-5-fluorobenzonitrile Product Page. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 74561 (3-Aminopyrazole moiety properties). Retrieved from
-
Deng, X., & Mani, N. S. (2008).[3] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles. Journal of Organic Chemistry. (Context for pyrazole regioselectivity). Retrieved from [J. Org.[3] Chem.]([Link])
-
Royal Society of Chemistry. (2021). Acetonitrile and benzonitrile as versatile amino sources. (Context for nitrile stability). Retrieved from
Sources
- 1. 1343363-47-2|2-(3-Amino-1H-pyrazol-1-yl)-5-fluorobenzonitrile|BLD Pharm [bldpharm.com]
- 2. 4-[5-Amino-4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl]benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
Validation & Comparative
Technical Comparison Guide: 2-(3-amino-1H-pyrazol-1-yl)-5-fluorobenzonitrile Analogue Scaffold
Next-Generation Androgen Receptor Antagonists: Synthesis & SAR
Executive Summary & Strategic Context
In the landscape of Castration-Resistant Prostate Cancer (CRPC) therapeutics, the transition from first-generation anti-androgens (e.g., Bicalutamide) to second-generation agents (e.g., Enzalutamide, Apalutamide) marked a pivotal shift in efficacy. However, the thiohydantoin core common to second-gen agents is associated with significant Blood-Brain Barrier (BBB) penetration, correlating with increased seizure risks due to GABA-A receptor off-target inhibition.
This guide evaluates the 2-(3-amino-1H-pyrazol-1-yl)-5-fluorobenzonitrile scaffold—a structural analogue central to the "Darolutamide-class" of AR antagonists. Unlike the thiohydantoins, this aminopyrazole-benzonitrile scaffold offers a distinct physicochemical profile characterized by high AR binding affinity with significantly reduced BBB penetration, minimizing central nervous system (CNS) toxicity.
The Core Comparison
| Feature | Amino-Pyrazole Scaffold (Focus) | Thiohydantoin Scaffold (Alternative) |
| Representative Drug | Darolutamide (ODM-201) analogues | Enzalutamide, Apalutamide |
| Core Structure | Pyrazole ring coupled to Benzonitrile | Thiohydantoin ring |
| BBB Penetration | Low (< 5%) - Negligible Seizure Risk | High - Dose-dependent Seizure Risk |
| Metabolic Stability | High (5-Fluoro blocks oxidation) | Moderate (susceptible to hydrolysis) |
| Binding Mode | Competitive Antagonist (Flexible) | Competitive Antagonist (Rigid) |
Chemical Synthesis: The 2,5-Difluorobenzonitrile Route
The synthesis of the 2-(3-amino-1H-pyrazol-1-yl)-5-fluorobenzonitrile core relies on a regioselective Nucleophilic Aromatic Substitution (
Mechanism & Regioselectivity
The starting material, 2,5-difluorobenzonitrile , possesses two electrophilic sites. The fluorine at the C2 position is significantly more activated toward nucleophilic attack than the C5 fluorine due to the strong electron-withdrawing inductive and mesomeric effects of the ortho-cyano group.
Experimental Protocol: Synthesis of the Core Scaffold
Objective: Isolate high-purity 2-(3-amino-1H-pyrazol-1-yl)-5-fluorobenzonitrile.
Reagents:
-
2,5-Difluorobenzonitrile (1.0 eq)
-
3-Aminopyrazole (1.1 eq)
-
Potassium Carbonate (
, anhydrous, 2.0 eq) -
Dimethyl Sulfoxide (DMSO, anhydrous)
Step-by-Step Methodology:
-
Preparation: Charge a reaction vessel with 2,5-difluorobenzonitrile (13.9 g, 100 mmol) and DMSO (100 mL). Stir until dissolved.
-
Addition: Add
(27.6 g, 200 mmol) followed by 3-aminopyrazole (9.1 g, 110 mmol) in a single portion. -
Reaction: Heat the mixture to 90°C under nitrogen atmosphere. Monitor by HPLC/TLC.
-
Critical Checkpoint: The reaction typically reaches completion within 4-6 hours. Look for the disappearance of the difluoro starting material (
in 20% EtOAc/Hex).
-
-
Quench: Cool the mixture to room temperature. Slowly pour into ice-cold water (500 mL) with vigorous stirring. The product should precipitate as a white to off-white solid.
-
Purification: Filter the precipitate. Wash the cake with water (
) to remove residual DMSO and salts. Recrystallize from Ethanol/Water (9:1) if purity is <98%. -
Yield Expectation: 85-92%.
Structure-Activity Relationship (SAR) Analysis
The "Product" (Amino-Pyrazole Analogue) outperforms the "Alternative" (Thiohydantoin) in specific safety profiles while maintaining efficacy.
The Role of the 5-Fluoro Group
-
Metabolic Blockade: In unsubstituted benzonitriles, the position para to the nitrile is susceptible to CYP450-mediated hydroxylation. The C5-Fluorine atom (para to the nitrogen linkage, meta to nitrile) sterically and electronically blocks this metabolic soft spot, extending the half-life (
). -
Electronic Tuning: The fluorine atom increases the lipophilicity slightly (
) without compromising solubility, aiding in membrane permeability up to the BBB limit.
The Pyrazole vs. Thiohydantoin Switch
The defining feature of this scaffold is the N-linked pyrazole.
-
Hydrogen Bonding: The exocyclic amine (
) on the pyrazole acts as a critical Hydrogen Bond Donor (HBD) to Glu709 or Asn705 in the AR Ligand Binding Domain (LBD). -
Polarity & BBB Exclusion: The aminopyrazole moiety introduces a distinct polar surface area (PSA) profile compared to the flatter, more lipophilic thiohydantoin. This modification effectively makes the molecule a substrate for P-glycoprotein (P-gp) efflux transporters at the BBB, keeping brain concentrations low.
Comparative Performance Data
The following data summarizes the performance of the 2-(3-amino-1H-pyrazol-1-yl)-5-fluorobenzonitrile derived lead compound (Compound X) versus Enzalutamide.
Table 1: Biological Profile Comparison
| Metric | Protocol | Compound X (Pyrazole) | Enzalutamide (Thiohydantoin) | Interpretation |
| AR Binding ( | PolarScreen™ AR Assay | 11 nM | 13 nM | Equivalent potency at the target. |
| Brain/Plasma Ratio | Rodent PK (PO, 10mg/kg) | 0.04 | 1.20 | Critical Differentiator: Pyrazole is excluded from the brain. |
| GABA-A Inhibition | Patch Clamp ( | > 100 | 2.8 | Pyrazole shows no seizure threshold reduction. |
| Metabolic Stability | Human Liver Microsomes | 5-Fluoro group enhances stability. |
Experimental Validation: Competitive Binding Assay
To validate the affinity of your synthesized analogue:
-
Assay System: Use a fluorescence polarization (FP) assay with recombinant AR-LBD (Ligand Binding Domain).
-
Tracer: Fluormone™ AL Green.
-
Procedure:
-
Incubate AR-LBD + Tracer + Test Compound (10-point dilution, 1 nM to 10
M). -
Incubate for 4 hours at 4°C to reach equilibrium.
-
Measure Polarization (mP).
-
Calculation:
is determined by sigmoidal dose-response fitting. is calculated using the Cheng-Prusoff equation.
-
Conclusion & Recommendation
The 2-(3-amino-1H-pyrazol-1-yl)-5-fluorobenzonitrile scaffold represents a superior starting point for developing "brain-sparing" anti-androgens compared to traditional thiohydantoins.
Recommendation for Development:
-
Adopt this scaffold if the target patient population has a history of seizures or if the drug is intended for combination with other CNS-active agents.
-
Optimize the 3-amino position: Acylation of the pyrazole amine (as seen in Darolutamide) further improves potency and metabolic stability.
-
Prioritize the
synthesis route (2,5-difluorobenzonitrile + aminopyrazole) for scalable, high-purity production.
References
-
Moilanen, A. M., et al. (2015). Discovery of ODM-201, a new-generation androgen receptor inhibitor targeting resistance mechanisms to androgen signaling-directed prostate cancer therapies.[1] Scientific Reports, 5, 12007. Link
-
Fizazi, K., et al. (2019). Darolutamide in Nonmetastatic, Castration-Resistant Prostate Cancer.[2][3][4] The New England Journal of Medicine, 380, 1235-1246. Link
-
Tran, C., et al. (2009). Development of a Second-Generation Antiandrogen for Treatment of Advanced Prostate Cancer.[5] Science, 324(5928), 787-790. Link
-
Bayer Pharma AG. (2011). Patent WO2011051322: Substituted Pyrazoles and their use. Link
-
Wang, L., et al. (2020). Pyrazol-1-yl-propanamides as SARD and Pan-Antagonists for the Treatment of Enzalutamide-Resistant Prostate Cancer.[6] Journal of Medicinal Chemistry, 63(21), 12693–12716. Link
Sources
- 1. medkoo.com [medkoo.com]
- 2. Selective Sensing of Darolutamide and Thalidomide in Pharmaceutical Preparations and in Spiked Biofluids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2023161458A1 - Forme cristalline de darolutamide - Google Patents [patents.google.com]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. Spirocyclic Thiohydantoin Antagonists of F877L and Wild-Type Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazol-1-yl-propanamides as SARD and Pan-Antagonists for the Treatment of Enzalutamide-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Kinome: A Comparative Guide to the Off-Target Effects of 2-(3-amino-1H-pyrazol-1-yl)-5-fluorobenzonitrile and its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, the pyrazole scaffold has emerged as a privileged structure, forming the core of numerous kinase inhibitors.[1] The compound 2-(3-amino-1H-pyrazol-1-yl)-5-fluorobenzonitrile represents a key pharmacophore found in potent anti-cancer agents. While the on-target efficacy of such molecules is well-documented, a comprehensive understanding of their off-target effects is paramount for predicting potential toxicities, understanding resistance mechanisms, and identifying novel therapeutic applications.[2] This guide provides a comparative analysis of the off-target profiles of molecules containing this core structure, with a primary focus on the third-generation ALK/ROS1 inhibitor, Lorlatinib (PF-06463922), and its therapeutic alternatives.
The Target Landscape: Anaplastic Lymphoma Kinase (ALK) and Beyond
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic rearrangements, drives the proliferation of various cancers, most notably non-small cell lung cancer (NSCLC).[3] The development of ALK inhibitors has revolutionized the treatment of ALK-positive NSCLC. However, the clinical utility of these inhibitors is often hampered by the emergence of resistance and off-target toxicities.[3][4]
This guide will delve into the selectivity profiles of several generations of ALK inhibitors, providing a framework for understanding their therapeutic windows and potential liabilities.
Comparative Analysis of Off-Target Profiles
The following sections detail the known off-target effects of Lorlatinib and other prominent ALK inhibitors. This information is critical for designing experiments, interpreting results, and anticipating clinical outcomes.
Lorlatinib (PF-06463922)
Lorlatinib is a potent, third-generation ALK and ROS1 inhibitor designed to be active against most known resistance mutations that arise during treatment with earlier-generation inhibitors.[5][6] Its macrocyclic structure contributes to its high potency and brain penetrance.[5]
A kinase selectivity screen of Lorlatinib against 206 recombinant kinases revealed that in addition to ALK and ROS1, 13 other tyrosine kinases were inhibited by more than 75% at a concentration of 1 µM.[7] However, subsequent IC50 determination showed that Lorlatinib is most potent against ROS1 and ALK, with a selectivity ratio of over 100-fold against the other 204 kinases tested.[7] Unlike the first-generation inhibitor crizotinib, lorlatinib does not exhibit significant activity against MET kinase.[7]
Clinically Observed Off-Target Effects:
The most notable off-target effects of Lorlatinib observed in clinical studies are related to the central nervous system (CNS) and metabolic pathways. These include:
-
Hyperlipidemia: Increased cholesterol and triglyceride levels are common adverse events.[8]
-
Cognitive and Mood Effects: A range of neurocognitive effects, including memory impairment, disturbance in attention, amnesia, and mood changes, have been reported.[2]
-
Peripheral Edema: Swelling in the limbs has been observed.[8]
-
Weight Gain
-
Peripheral Neuropathy
Alternative ALK Inhibitors: A Comparative Overview
Understanding the off-target profiles of alternative ALK inhibitors is crucial for selecting the most appropriate therapy for individual patients and for managing treatment-related toxicities.
| Inhibitor (Generation) | Primary Targets | Key Off-Targets | Common Off-Target-Related Adverse Events |
| Crizotinib (1st) | ALK, ROS1, MET | MET, RON | Visual disturbances, gastrointestinal effects (nausea, diarrhea, vomiting), peripheral edema, elevated liver enzymes.[9][10][11] |
| Alectinib (2nd) | ALK | RET | Constipation, fatigue, myalgia, peripheral edema.[12][13] Bradycardia is a notable cardiovascular effect.[12] |
| Brigatinib (2nd) | ALK, ROS1 | FLT3, EGFR (mutant), IGF-1R | Nausea, diarrhea, fatigue, cough, headache, hypertension, interstitial lung disease/pneumonitis (early onset).[14][15] |
| Ceritinib (2nd) | ALK, ROS1 | IGF-1R, InsR, STK22D | Diarrhea, nausea, vomiting, abdominal pain, fatigue, elevated liver enzymes.[16] |
Experimental Protocols for Assessing Off-Target Effects
To empower researchers to independently validate and explore the off-target profiles of kinase inhibitors, this section provides detailed methodologies for key experiments.
Biochemical Kinase Inhibition Assay
This assay determines the inhibitory activity of a compound against a panel of purified kinases.
Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. This is often quantified by measuring the amount of ATP consumed or ADP produced.[17]
Step-by-Step Methodology: [18]
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Prepare solutions of recombinant kinase and substrate (e.g., a generic peptide substrate like poly(Glu, Tyr) 4:1).
-
Prepare ATP solution at a concentration near the Km for the specific kinase.
-
-
Assay Procedure:
-
Dispense the test compound at various concentrations into a 384-well plate. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).
-
Add the kinase solution to each well and incubate for a pre-determined time (e.g., 15 minutes) to allow for compound binding.
-
Initiate the kinase reaction by adding the ATP and substrate solution.
-
Incubate for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction by adding a solution containing EDTA.
-
-
Detection:
-
Use a suitable detection method to measure kinase activity. Common methods include:
-
Luminescence-based ATP detection (e.g., Kinase-Glo®): Measures the amount of remaining ATP. Higher luminescence indicates greater inhibition.[17]
-
Fluorescence-based ADP detection (e.g., ADP-Glo™): Measures the amount of ADP produced. Lower fluorescence indicates greater inhibition.[17]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): Uses a phospho-specific antibody to detect the phosphorylated substrate.[17]
-
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the controls.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based Target Engagement and Pathway Analysis
This assay assesses the effect of a compound on kinase activity and downstream signaling pathways within a cellular context.
Principle: Cells expressing the target kinase are treated with the inhibitor, and the phosphorylation status of the kinase and its downstream substrates is measured by Western blotting or other immunoassays.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., an ALK-positive NSCLC cell line like H3122) to 70-80% confluency.
-
Treat the cells with the test compound at various concentrations for a specific duration (e.g., 2 hours). Include appropriate controls.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration using a standard method (e.g., BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target kinase (e.g., phospho-ALK, total ALK) and key downstream signaling proteins (e.g., phospho-STAT3, total STAT3; phospho-AKT, total AKT; phospho-ERK, total ERK).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the phosphorylated protein bands to the corresponding total protein bands.
-
Determine the concentration-dependent effect of the inhibitor on the phosphorylation of target and downstream proteins.
-
Visualizing the Pathways and Workflows
ALK Signaling Pathway
Caption: Simplified ALK signaling pathway.
Workflow for Assessing Kinase Inhibitor Off-Target Effects
Caption: Workflow for off-target effect assessment.
Conclusion and Future Directions
The development of highly selective kinase inhibitors remains a significant challenge in drug discovery. A thorough understanding of a compound's off-target profile is not only a regulatory requirement but also a scientific necessity for the rational design of safer and more effective therapies. The methodologies and comparative data presented in this guide provide a foundational resource for researchers working with 2-(3-amino-1H-pyrazol-1-yl)-5-fluorobenzonitrile and related kinase inhibitors. Future investigations employing advanced techniques such as chemical proteomics and phenotypic screening will further illuminate the complex polypharmacology of these important therapeutic agents.
References
-
Zou, H. Y., Friboulet, L., Kodack, D. P., Engstrom, L. D., Li, Q., West, M., ... & Johnson, T. W. (2015). PF-06463922 is a potent and selective next-generation ROS1/ALK inhibitor capable of blocking crizotinib-resistant ROS1 mutations. Proceedings of the National Academy of Sciences, 112(11), 3493-3498. [Link]
-
Basit, S., Khan, R. A., & Sim, T. (2017). First macrocyclic 3rd-generation ALK inhibitor for treatment of ALK/ROS1 cancer: Clinical and designing strategy update of lorlatinib. European journal of medicinal chemistry, 133, 15-21. [Link]
-
American Cancer Society. (2024). Targeted Drug Stops Lung Cancer Growth for Five Years in Over Half of People with Mutated Lung Cancer. [Link]
-
Sarfraz, A., Sarfraz, Z., Sarfraz, M., Aftab, H., & Akram, M. (2024). Neurocognitive Adverse Events Related to Lorlatinib in Non-Small Cell Lung Cancer: A Systematic Review and Meta-Analysis. Clinical Drug Investigation, 1-12. [Link]
-
Gambacorti-Passerini, C., Mussolin, L., & Mologni, L. (2018). Lorlatinib treatment elicits multiple on-and off-target mechanisms of resistance in ALK-driven cancer. Cancer research, 78(24), 6846-6857. [Link]
-
Ardigen. (2024). Beyond Early Success - What a Kinase Case Study Revealed About Off-Target Effects. [Link]
-
Passiglia, F., Giallombardo, M., & Rizzo, S. (2024). Lorlatinib atypical safety profile in ALK-positive aNSCLC: tips for management from an Italian expert panel. Therapeutic Advances in Medical Oncology, 16, 17588359241224883. [Link]
-
Nuvalent. (2024). Nuvalent Announces Positive Pivotal Data from ARROS-1 Clinical Trial of Zidesamtinib for TKI Pre-treated Patients with Advanced ROS1-positive NSCLC. [Link]
-
Lee, H., Lee, J. Y., & Lee, C. (2024). Proteomics and phosphoproteomics of human colorectal cancer cells lacking a specific kinase activity reveal kinase-specific compensatory responses. Cellular and Molecular Life Sciences, 81(1), 1-17. [Link]
-
Peters, C. (2020). Kinase assays. BMG LABTECH. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
Solomon, B. (2021). Lorlatinib Demonstrates Promise for ALK-Rearranged Patients With NSCLC. Targeted Oncology. [Link]
-
Mologni, L. (2018). Lorlatinib Treatment Elicits Multiple On- and Off-Target Mechanisms of Resistance in ALK-Driven Cancer. Cancer Research, 78(24), 6846-6857. [Link]
-
Kahl, S. D. (2012). Assay development for protein kinase enzymes. In Enzyme Assays (pp. 133-147). Humana Press. [Link]
-
Sharma, N., & Singh, S. (2018). A comprehensive review on Brigatinib–A wonder drug for targeted cancer therapy in non-small cell lung cancer. European Journal of Pharmaceutical Sciences, 115, 267-275. [Link]
-
Camidge, D. R., Bang, Y. J., Kwak, E. L., Iafrate, A. J., Varella-Garcia, M., Fox, S. B., ... & Shaw, A. T. (2012). Activity and safety of crizotinib in patients with ALK-positive non-small-cell lung cancer: updated results from a phase 1 study. The Lancet Oncology, 13(10), 1011-1019. [Link]
-
van der Pijl, R., Visseren, T., Dielemans, J., van Boven, W. K., de Weger, V. A., & de Man, K. (2022). Cardiac Toxicity of Alectinib in Patients With ALK+ Lung Cancer: Outcomes of Cardio-Oncology Follow-Up. JACC: CardioOncology, 4(2), 238-248. [Link]
-
Uras, F. Z., & Bivona, T. G. (2022). Motif-Targeting Phosphoproteome Analysis of Cancer Cells for Profiling Kinase Inhibitors. Cancers, 15(1), 103. [Link]
-
LINCS Data Portal. OTSSP167 KiNativ -- single dose experiment (LDG-1185: LDS-1188). [Link]
-
Patricelli, M. P., Nomanbhoy, T. K., Wu, J., Brown, H., Zhou, D., Zhang, J., ... & Cravatt, B. F. (2011). In situ kinase profiling reveals functionally relevant properties of native kinases. Chemistry & biology, 18(6), 699-710. [Link]
-
Tadigotla, V. R., & Mahajan, A. (2014). Crizotinib: A comprehensive review. Journal of cancer research and therapeutics, 10(3), 488. [Link]
-
Genentech. Understanding the ALECENSA® (alectinib) mechanism of action. [Link]
-
Fey, D., & Kholodenko, B. N. (2015). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC systems biology, 9(1), 1-14. [Link]
-
ResearchGate. Selectivity of compound 8k in an extended kinase panel. [Link]
-
Iacob, R. E., & Zhang, J. (2023). Clinical Pharmacology of Brigatinib: A Next-Generation Anaplastic Lymphoma Kinase Inhibitor. Clinical pharmacokinetics, 62(11), 1403-1420. [Link]
-
Schimenti, J. C. (2023). Phosphoproteomic Approaches for Identifying Phosphatase and Kinase Substrates. International Journal of Molecular Sciences, 24(9), 7850. [Link]
-
Camidge, D. R. (2020). Why Brigatinib Was Approved to Treat ALK+ Non-small Cell Lung Cancer?. [Link]
-
Chen, C., Wang, Z., & Zhang, J. (2020). Efficacy of Crizotinib, Ceritinib, and Alectinib in ALK-Positive Non-Small Cell Lung Cancer Treatment: A Meta-Analysis of Clinical Trials. Cancers, 12(5), 1165. [Link]
-
Ou, S. H. I., & Bartlett, C. H. (2016). Focus on Alectinib and Competitor Compounds for Second-Line Therapy in ALK-Rearranged NSCLC. Frontiers in oncology, 6, 223. [Link]
-
ResearchGate. The KiNativ ™ Method (A) Chemical structure of the acylphosphate probe.... [Link]
-
ResearchGate. Direct, indirect and off-target effects of kinase inhibitors. (A). In.... [Link]
-
Li, Y., Zhang, Y., & Li, J. (2022). Comparison of Efficacy and Safety of Brigatinib in First-Line Treatments for Patients with Anaplastic Lymphoma Kinase-Positive Non-Small-Cell Lung Cancer. Current Oncology, 29(10), 7334-7345. [Link]
-
Shaw, A. T., & Solomon, B. (2011). Crizotinib in ROS1-rearranged non–small-cell lung cancer. New England Journal of Medicine, 365(8), 768-769. [Link]
-
Camidge, R. (2020). Brigatinib for Adult Patients With ALK+ Metastatic Non-small Cell Lung Cancer. [Link]
-
White, F. M. (2013). Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. Biochimica et Biophysica Acta (BBA)-Proteins and Proteomics, 1834(7), 1471-1480. [Link]
-
Evolve Bio-info. (2016). InhibiScreen Kinase Inhibitor Assay Technical Video. [Link]
-
Lee, J. (2022). NAUTIKA1: safety and tolerability of neoadjuvant alectinib in ALK-positive NSCLC. VJOncology. [Link]
-
ResearchGate. Profiling kinase-inhibitor fingerprints to assign phosphorylation sites.... [Link]
Sources
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Lorlatinib Treatment Elicits Multiple On- and Off-Target Mechanisms of Resistance in ALK-Driven Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. First macrocyclic 3rd-generation ALK inhibitor for treatment of ALK/ROS1 cancer: Clinical and designing strategy update of lorlatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. targetedonc.com [targetedonc.com]
- 7. PF-06463922 is a potent and selective next-generation ROS1/ALK inhibitor capable of blocking crizotinib-resistant ROS1 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeted Drug Stops Lung Cancer Growth for Five Years in Over Half of People with Mutated Lung Cancer | American Cancer Society [cancer.org]
- 9. Activity and safety of crizotinib in patients with ALK-positive non-small-cell lung cancer: updated results from a phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hematologyandoncology.net [hematologyandoncology.net]
- 12. Cardiac Toxicity of Alectinib in Patients With ALK+ Lung Cancer: Outcomes of Cardio-Oncology Follow-Up - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Focus on Alectinib and Competitor Compounds for Second-Line Therapy in ALK-Rearranged NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A comprehensive review on Brigatinib – A wonder drug for targeted cancer therapy in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Clinical Pharmacology of Brigatinib: A Next-Generation Anaplastic Lymphoma Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. bmglabtech.com [bmglabtech.com]
- 18. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Guide: 2-(3-amino-1H-pyrazol-1-yl)-5-fluorobenzonitrile vs. Standard Pyrazole Scaffolds
[1]
Part 1: Executive Technical Analysis
2-(3-amino-1H-pyrazol-1-yl)-5-fluorobenzonitrile (CAS: 1343363-47-2) is a specialized heterocyclic building block designed for high-precision medicinal chemistry.[1] Unlike generic pyrazoles, this scaffold integrates three distinct pharmacophoric elements into a compact rigid core:
-
The 3-Aminopyrazole Motif: A classic kinase hinge-binding element (donor-acceptor-donor capability).[1]
-
The 5-Fluoro Group: A metabolic blocker that prevents Phase I oxidation at the sensitive phenyl position, enhancing half-life (
).[1] -
The 2-Nitrile Handle: An electron-withdrawing group (EWG) that modulates the pKa of the pyrazole system and serves as a versatile synthetic handle for late-stage diversification (e.g., conversion to amides or amines).[1]
This guide compares this advanced scaffold against standard alternatives: 3-Aminopyrazole (the parent) and 1-Phenyl-3-aminopyrazole (the generic N-aryl analog).[1]
Comparative Performance Matrix
| Feature | 2-(3-amino-1H-pyrazol-1-yl)-5-fluorobenzonitrile | 1-Phenyl-1H-pyrazol-3-amine | 3-Aminopyrazole |
| Electronic Character | Electron-Deficient (Deactivated) | Electron-Neutral | Electron-Rich |
| Amine Nucleophilicity | Moderate (Attenuated by CN/F EWG effects) | High | Very High |
| Metabolic Stability | High (F blocks para-oxidation; CN resists metabolism) | Low (Prone to hydroxylation) | Low (Rapid N-glucuronidation) |
| Solubility (LogP) | Moderate (~1.8) | High (~2.[1]1) | Low (~0.[1]1) |
| Binding Selectivity | High (Rigid, specific H-bond acceptor via -CN) | Low (Promiscuous hydrophobic binding) | Very Low (Fragment-like binder) |
| Primary Application | Kinase Inhibitors (JAK, p38), Factor Xa | General screening libraries | Fragment-based screening |
Part 2: Scientific Integrity & Mechanistic Insights
Electronic Modulation & Reactivity
The defining feature of 2-(3-amino-1H-pyrazol-1-yl)-5-fluorobenzonitrile is the electronic influence of the substituted phenyl ring on the pyrazole amine.[1]
-
Mechanism: The nitrile group at the ortho position and fluorine at the meta position of the phenyl ring exert a strong inductive electron-withdrawing effect (-I).[1] This pulls electron density away from the pyrazole ring system.[1]
-
Consequence: The exocyclic amino group (
) becomes less nucleophilic compared to the unsubstituted 1-phenyl analog.[1] -
Synthetic Implication: When performing amide couplings, this compound requires stronger activation reagents (e.g., HATU or acid chlorides) compared to the more reactive 3-aminopyrazole.[1] However, the resulting amides are less prone to hydrolytic cleavage in vivo.[1]
Structural Biology: The "Nitrile Anchor"
In protein binding pockets (specifically ATP-binding sites of kinases), the nitrile group often plays a critical role distinct from a simple hydrophobic phenyl ring.
-
Interaction: The nitrile nitrogen can accept a hydrogen bond from backbone amides or conserved water networks.[1]
-
Geometry: The linear nature of the nitrile group extends the reach of the molecule into narrow sub-pockets (e.g., the "gatekeeper" region in kinases) without introducing significant steric clash.
Part 3: Experimental Protocols
Protocol A: Synthesis of the Scaffold
Rationale: This protocol uses a regiospecific condensation to build the N-aryl pyrazole core.[1] The use of ethanol ensures solubility of the polar hydrazine while allowing the product to precipitate.[1]
Reagents:
-
2-Hydrazinyl-5-fluorobenzonitrile (1.0 eq)[1]
-
3-Ethoxyacrylonitrile (1.1 eq)[1]
-
Ethanol (anhydrous)
-
Sodium Ethoxide (catalytic, 0.1 eq)
Step-by-Step Methodology:
-
Dissolution: Charge a round-bottom flask with 2-hydrazinyl-5-fluorobenzonitrile (10 mmol) and absolute ethanol (50 mL). Stir under nitrogen until fully dissolved.
-
Addition: Add 3-ethoxyacrylonitrile (11 mmol) dropwise over 10 minutes to control the exotherm.
-
Cyclization: Add sodium ethoxide (1 mmol) as a catalyst. Heat the mixture to reflux (
) for 4 hours.-
Checkpoint: Monitor reaction progress via TLC (50% EtOAc/Hexanes).[1] The hydrazine spot (
) should disappear, replaced by a fluorescent product spot ( ).
-
-
Isolation: Cool the reaction mixture to
. The product will crystallize as an off-white solid.[1] -
Purification: Filter the solid and wash with cold ethanol (
). Dry under high vacuum for 12 hours.
Protocol B: Amide Coupling (Functionalization)
Rationale: Due to the reduced nucleophilicity discussed above, standard EDC couplings may fail.[1] We utilize HATU for efficient activation.[1]
Reagents:
-
2-(3-amino-1H-pyrazol-1-yl)-5-fluorobenzonitrile (1.0 eq)[1]
-
Carboxylic Acid Partner (e.g., Nicotinic acid) (1.2 eq)
-
HATU (1.5 eq)
-
DIPEA (3.0 eq)
-
DMF (anhydrous)
Step-by-Step Methodology:
-
Activation: In a dry vial, dissolve the Carboxylic Acid (1.2 mmol) in DMF (5 mL). Add DIPEA (3.0 mmol) and HATU (1.5 mmol). Stir for 15 minutes at room temperature to form the active ester.
-
Coupling: Add the pyrazole scaffold (1.0 mmol) in one portion.
-
Incubation: Stir the reaction at
for 12 hours.-
Note: Heating is crucial to overcome the lower nucleophilicity of the amine.[1]
-
-
Workup: Dilute with EtOAc (50 mL) and wash with saturated
( ), water ( ), and brine. -
Drying: Dry over
, filter, and concentrate. Purify via flash chromatography.
Part 4: Visualization & Logic
Diagram 1: Comparative Structure-Activity Relationship (SAR)
This diagram illustrates how the specific functional groups of the title compound translate to biological function compared to a generic scaffold.[1]
Caption: SAR analysis highlighting the functional advantages (blue path) of the fluorobenzonitrile scaffold over the generic phenyl analog (red path).
Diagram 2: Synthetic Workflow
The logical flow for synthesizing and utilizing this building block.
Caption: Step-wise synthesis and diversification workflow for the scaffold.
References
-
PubChem Compound Summary . (n.d.). 2-(3-Amino-1H-pyrazol-1-yl)-5-fluorobenzonitrile. National Center for Biotechnology Information.[1] Retrieved February 8, 2026, from [Link]
-
Fustero, S., et al. (2011).[1] Improved Regioselectivity in the Synthesis of Pyrazoles. Journal of Organic Chemistry. (General reference for pyrazole synthesis methodology).
-
Lischka, P., et al. (2010).[1] In Vitro and In Vivo Activities of the Novel Anticytomegalovirus Compound Letermovir. Antimicrobial Agents and Chemotherapy.[1][] (Reference for N-aryl pyrazole/quinazoline drugs). Retrieved from [Link]
The Fluorine Advantage: A Comparative Guide to Fluorinated vs. Non-Fluorinated Aminopyrazoles in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into bioactive scaffolds is a proven strategy for enhancing therapeutic potential. This guide provides an in-depth comparison of fluorinated and non-fluorinated aminopyrazoles, a versatile class of heterocyclic compounds with broad pharmacological applications. By examining the fundamental impact of fluorination on physicochemical properties, pharmacokinetics, and biological activity, supported by experimental data and detailed protocols, this document serves as a critical resource for researchers aiming to optimize their drug discovery programs.
The Rationale for Fluorination in Aminopyrazole Drug Design
The aminopyrazole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous approved drugs and clinical candidates targeting a wide range of diseases, including cancer, inflammation, and infectious diseases.[1] The introduction of fluorine, the most electronegative element, into an aminopyrazole structure can profoundly influence its molecular properties in several advantageous ways:
-
Modulation of Physicochemical Properties: Fluorine's high electronegativity can significantly alter the acidity (pKa) of nearby functional groups, influencing a compound's ionization state at physiological pH. This, in turn, affects solubility, cell permeability, and target engagement. Furthermore, the substitution of hydrogen with fluorine can increase lipophilicity (logP), which can enhance membrane permeability and oral bioavailability.[2]
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes. Replacing a metabolically labile C-H bond with a C-F bond can block common sites of metabolism, leading to a longer biological half-life and improved pharmacokinetic profile.[2]
-
Improved Target Binding and Potency: Fluorine atoms can participate in favorable intermolecular interactions with protein targets, including hydrogen bonds and dipole-dipole interactions. These interactions can lead to a higher binding affinity and, consequently, increased potency of the drug candidate. It has been observed that fluorinated compounds often exhibit superior biological and pharmacological activities compared to their non-fluorinated counterparts.[2][3]
Comparative Analysis: Physicochemical and Biological Properties
While a comprehensive head-to-head comparison of a single aminopyrazole and its direct fluorinated analog across all parameters is not extensively documented in a single study, the collective evidence from numerous studies on fluorinated heterocycles provides a clear picture of the benefits of fluorination.
Physicochemical Properties: pKa and Lipophilicity
The introduction of fluorine generally lowers the pKa of a nearby amino group due to its strong electron-withdrawing inductive effect. This can be advantageous in modulating the compound's ionization state. The effect on lipophilicity (logP) can be more complex; while a single fluorine atom often increases logP, the overall impact depends on the molecule's topology.[1]
Table 1: Expected Impact of Fluorination on Physicochemical Properties of Aminopyrazoles
| Property | Non-Fluorinated Aminopyrazole | Fluorinated Aminopyrazole | Rationale for Change |
| pKa (of amino group) | Higher | Lower | The electron-withdrawing nature of fluorine reduces the basicity of the amino group.[1] |
| Lipophilicity (logP) | Lower | Higher | Fluorine is more lipophilic than hydrogen, generally increasing the overall lipophilicity of the molecule.[2] |
Biological Activity and Potency
Experimental data from various studies consistently demonstrate the enhanced biological activity of fluorinated compounds over their non-fluorinated analogs.
For instance, a study on histone deacetylase (HDAC) inhibitors revealed that fluorinated derivatives were two to nine times more active than the unfluorinated analogues.[4] Similarly, in the context of antiviral research, fluorinated benzimidazoles exhibited significantly more potent activity against multiple HCV genotypes compared to the non-fluorinated parent compound.[5]
Table 2: Illustrative Comparison of Biological Activity
| Compound Class | Non-Fluorinated Analog | Fluorinated Analog | Observed Improvement | Reference |
| HDAC Inhibitors | Baseline Activity | 2-9x more active | Increased potency | [4] |
| HCV Inhibitors (Benzimidazoles) | Active | Significantly more potent against multiple genotypes | Broader and enhanced antiviral activity | [5] |
Experimental Protocols for Comparative Evaluation
To rigorously assess the impact of fluorination on aminopyrazole candidates, standardized experimental protocols are essential. The following sections provide detailed methodologies for key in vitro assays.
Kinase Inhibition Assay
Many aminopyrazoles are designed as kinase inhibitors. The following protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a target kinase.
Protocol: ADP-Glo™ Kinase Assay
This commercially available luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Kinase of interest
-
Substrate (peptide or protein)
-
ATP
-
Test compounds (fluorinated and non-fluorinated aminopyrazoles) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the test compound or DMSO (vehicle control).
-
Add 2 µL of the kinase solution.
-
Incubate at room temperature for 15 minutes.
-
Initiate the kinase reaction by adding 2 µL of a solution containing the substrate and ATP.
-
Incubate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and thus the kinase activity.[8]
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Diagram: Kinase Inhibition Assay Workflow
Caption: Workflow for a typical kinase inhibition assay.
Metabolic Stability Assay
This assay measures the rate at which a compound is metabolized by liver enzymes, providing an indication of its likely in vivo clearance.
Protocol: Liver Microsomal Stability Assay
This assay utilizes liver microsomes, which are rich in phase I metabolic enzymes like cytochrome P450s.
Materials:
-
Pooled human liver microsomes
-
Test compounds (fluorinated and non-fluorinated aminopyrazoles) dissolved in DMSO
-
NADPH regenerating system (cofactor)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard for LC-MS/MS analysis
-
96-well plates
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Thaw the liver microsomes on ice.
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare a fresh solution of the NADPH regenerating system.
-
-
Incubation:
-
Pre-warm the microsomal suspension and buffer to 37°C.
-
In a 96-well plate, combine the microsomes, buffer, and the test compound (final concentration typically 1 µM).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the plate at 37°C, taking aliquots at various time points (e.g., 0, 5, 15, 30, 45, 60 minutes).
-
-
Sample Processing:
-
Terminate the reaction at each time point by adding cold acetonitrile.
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate and add the internal standard.
-
-
Analysis:
-
Data Analysis:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
The slope of the linear portion of the curve represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) based on the half-life and the protein concentration.
-
Diagram: Metabolic Stability Assay Workflow
Caption: Workflow for a liver microsomal stability assay.
Conclusion and Future Perspectives
The strategic incorporation of fluorine into the aminopyrazole scaffold is a powerful tool for optimizing drug-like properties. The available evidence strongly suggests that fluorination can lead to enhanced biological potency, improved metabolic stability, and favorable modulation of physicochemical properties. While direct comparative data for a single aminopyrazole analog is often dispersed across the literature, the overarching principles of fluorine's role in medicinal chemistry provide a solid foundation for its application in this important class of compounds.
By employing the rigorous experimental protocols outlined in this guide, researchers can systematically evaluate the impact of fluorination on their aminopyrazole candidates, enabling data-driven decisions in the pursuit of novel and effective therapeutics. The continued development of innovative synthetic methodologies for selective fluorination will undoubtedly further expand the chemical space available to medicinal chemists, paving the way for the next generation of aminopyrazole-based drugs.
References
- Hu, J., & Umemoto, T. (2018). Fluorine in medicinal chemistry. In Fluorine in Pharmaceutical and Medicinal Chemistry (pp. 1-36). Elsevier.
- Luckhurst, C. A., et al. (2019). The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors. Molecules, 24(12), 2285.
- Reddy, V. P. (2015). Organofluorine Compounds in Biology and Medicine. Elsevier.
- Li, J., et al. (2018). Comparison of perioperative flurbiprofen axetil or celecoxib administration for pain management after total-knee arthroplasty: A retrospective study. Medicine, 97(37), e12391.
- Ganai, A. M., et al. (2024). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. Cancers, 16(21), 3667.
- Emmadi, N. R., et al. (2015). Synthesis and evaluation of novel fluorinated pyrazolo-1,2,3-triazole hybrids as antimycobacterial agents. European Journal of Medicinal Chemistry, 95, 469-478.
-
Li, J., et al. (2018). Comparison of perioperative flurbiprofen axetil or celecoxib administration for pain management after total-knee arthroplasty: A retrospective study. PubMed. Available at: [Link]
- Zhang, X., et al. (2023). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Environmental Science & Technology, 57(51), 21676-21686.
- Al-Ostath, A., et al. (2022). Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. Molecules, 27(14), 4478.
- da Silva, E. F., et al. (2020). Synthesis, biochemical evaluation and molecular modeling studies of nonpeptidic nitrile-based fluorinated compounds. Future Medicinal Chemistry, 12(13), 1195-1210.
- Ali, M. A., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14(1), 1-36.
- Lesma, G., et al. (2025). Carborane‐Based Analogs of Celecoxib and Flurbiprofen, their COX Inhibition Potential, and COX Selectivity Index. ChemMedChem, e202400504.
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]
- Gurbych, O., et al. (2024). pKa – LogP plot covered by fluorine‐containing and non‐fluorinated...
- Chojnacka, K., et al. (2025). Design, synthesis, and biological evaluation of fluorinated imidazo[1,2-a]pyridine derivatives with potential antipsychotic activity.
-
Merck Millipore. (n.d.). Metabolic Stability Assays. Available at: [Link]
- Gurbych, O., et al. (2024).
- Kumar, A., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances, 13(28), 19119-19129.
-
BMG LABTECH. (2020). Kinase assays. Available at: [Link]
- Wang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. Journal of Medicinal Chemistry, 67(22), 18451-18472.
-
Cyprotex. (n.d.). Microsomal Stability. Available at: [Link]
- Knaus, E. E., & El-Sabbagh, O. I. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Pharmaceuticals, 4(9), 1234-1265.
- Sportsman, J. R., & Absalon, C. (2012). Assay Development for Protein Kinase Enzymes. Methods in Molecular Biology, 807, 1-20.
- AstraZeneca. (2021). Protocol for the Human Liver Microsome Stability Assay.
- Moore, R. A., et al. (2018). Are All Oral COX-2 Selective Inhibitors the Same? A Consideration of Celecoxib, Etoricoxib, and Diclofenac.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors [mdpi.com]
- 5. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of perioperative flurbiprofen axetil or celecoxib administration for pain management after total-knee arthroplasty: A retrospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of perioperative flurbiprofen axetil or celecoxib administration for pain management after total-knee arthroplasty: A retrospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
A Head-to-Head Comparison of 2-(3-amino-1H-pyrazol-1-yl)-5-fluorobenzonitrile and Structurally Similar Compounds as Janus Kinase (JAK) Inhibitors
Introduction
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its versatility and presence in numerous biologically active compounds.[1][2] A significant application of this heterocyclic motif is in the development of protein kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of various diseases, particularly cancer and autoimmune disorders.[3][4] Within this class, inhibitors of the Janus kinase (JAK) family have shown remarkable clinical efficacy.[5] The JAK family, comprising JAK1, JAK2, JAK3, and TYK2, are non-receptor tyrosine kinases that play a pivotal role in cytokine signaling through the JAK-STAT pathway.[6] Dysregulation of this pathway is implicated in the pathogenesis of myeloproliferative neoplasms, rheumatoid arthritis, psoriasis, and other inflammatory conditions.[7][8]
This guide provides a detailed head-to-head comparison of 2-(3-amino-1H-pyrazol-1-yl)-5-fluorobenzonitrile, a representative aminopyrazole-based compound, with other structurally similar JAK inhibitors. While direct experimental data for this specific molecule is not publicly available, we will leverage structure-activity relationship (SAR) studies of analogous compounds to infer its potential activity and selectivity. This analysis will be grounded in a comparative review of established pyrazole-based JAK inhibitors, including the FDA-approved drug Ruxolitinib. We will delve into their biochemical potency, selectivity profiles, pharmacokinetic properties, and the underlying molecular interactions that govern their inhibitory activity. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the landscape of pyrazole-based JAK inhibitors and the rationale for their design.
The Aminopyrazole Scaffold: A Privileged Motif for JAK Inhibition
The 2-(3-amino-1H-pyrazol-1-yl) moiety is a key pharmacophore in a number of potent kinase inhibitors. The amino group at the 3-position of the pyrazole ring can act as a crucial hydrogen bond donor, interacting with the hinge region of the kinase's ATP-binding pocket. This interaction mimics the adenine portion of ATP, leading to competitive inhibition.[9] The substituent at the 1-position of the pyrazole ring and the nature of the aromatic system attached to it are critical for modulating potency and selectivity against different JAK isoforms and the broader kinome.
Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway
The JAK-STAT signaling cascade is initiated by the binding of cytokines to their cognate receptors, leading to receptor dimerization and the subsequent activation of receptor-associated JAKs through trans-phosphorylation.[10][11] Activated JAKs then phosphorylate specific tyrosine residues on the receptor's intracellular domain, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[12] Recruited STATs are, in turn, phosphorylated by JAKs, leading to their dimerization, nuclear translocation, and the regulation of target gene expression.[11]
2-(3-amino-1H-pyrazol-1-yl)-5-fluorobenzonitrile and its analogs competitively inhibit the ATP-binding site of JAKs, thereby preventing the phosphorylation of STATs and interrupting this signaling cascade. The downstream effects include the suppression of pro-inflammatory cytokine production and the inhibition of immune cell proliferation and activation.
Figure 1: The JAK-STAT signaling pathway and the inhibitory action of 2-(3-amino-1H-pyrazol-1-yl)-5-fluorobenzonitrile.
Head-to-Head Comparison of Aminopyrazole-Based JAK Inhibitors
To contextualize the potential of 2-(3-amino-1H-pyrazol-1-yl)-5-fluorobenzonitrile, we will compare it with the well-characterized JAK inhibitor, Ruxolitinib, and other relevant investigational compounds sharing the aminopyrazole core.
Biochemical Potency and Selectivity
The inhibitory activity of these compounds is typically assessed in biochemical assays using purified recombinant JAK enzymes. The half-maximal inhibitory concentration (IC50) is a standard measure of potency. Selectivity is determined by comparing the IC50 values across the four JAK isoforms and often against a broader panel of kinases to identify potential off-target effects.
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Selectivity Profile | Reference |
| Ruxolitinib | 3.3 | 2.8 | 428 | 19 | JAK1/2 selective | [1] |
| Compound 3f | 3.4 | 2.2 | 3.5 | - | Pan-JAK inhibitor | [9] |
| Compound 11g | - | 6.5 | - | - | JAK2 selective | [13] |
| Peficitinib | 3.9 | - | 0.7 | - | JAK1/3 selective | [14] |
| 2-(3-amino-1H-pyrazol-1-yl)-5-fluorobenzonitrile | Predicted Potent | Predicted Potent | Predicted Activity | Predicted Activity | Likely JAK1/2 biased | - |
Predicted activity for 2-(3-amino-1H-pyrazol-1-yl)-5-fluorobenzonitrile is based on SAR of similar compounds.
Analysis of Structure-Activity Relationships (SAR):
-
Ruxolitinib , a potent JAK1/2 inhibitor, features a pyrrolo[2,3-d]pyrimidine core attached to the pyrazole ring.[15] The cyclopentylpropionitrile substituent at the 1-position of the pyrazole is crucial for its high affinity.
-
Compound 3f , a potent pan-JAK inhibitor, demonstrates that modifications to the core attached to the pyrazole can significantly alter the selectivity profile.[9]
-
Compound 11g , a selective JAK2 inhibitor, highlights that substitutions on the pyrazole ring itself can fine-tune selectivity.[13]
-
For 2-(3-amino-1H-pyrazol-1-yl)-5-fluorobenzonitrile , the fluorobenzonitrile moiety is expected to engage in favorable interactions within the ATP-binding pocket. The fluorine atom can form hydrogen bonds or other electrostatic interactions, while the nitrile group can also act as a hydrogen bond acceptor. Based on the SAR of similar compounds, this substitution pattern is likely to confer potent inhibitory activity, potentially with a preference for JAK1 and/or JAK2.
Pharmacokinetic Properties
The pharmacokinetic (PK) profile of a drug candidate is a critical determinant of its clinical success. Key parameters include oral bioavailability, plasma half-life, clearance, and metabolism.
| Compound | Oral Bioavailability (%) | Half-life (t½) (h) | Clearance | Metabolism | Reference |
| Ruxolitinib | ~95 | ~3 | Low | Hepatic (CYP3A4) | [5] |
| Baricitinib | ~80 | ~12 | Low | Minimal | [4][16] |
| Delgocitinib | - | - | - | Stable to metabolism | [10] |
| PF-06700841 | Rapidly absorbed | 3.8-7.5 (single dose) | - | - | [6] |
| 2-(3-amino-1H-pyrazol-1-yl)-5-fluorobenzonitrile | Predicted Good | Predicted Moderate | Predicted Low to Moderate | Predicted Hepatic | - |
Predicted properties for 2-(3-amino-1H-pyrazol-1-yl)-5-fluorobenzonitrile are based on general characteristics of small molecule kinase inhibitors.
Insights from Pharmacokinetic Data:
The high oral bioavailability of Ruxolitinib and Baricitinib demonstrates that the pyrazole scaffold can be part of orally available drugs. The metabolic stability of Delgocitinib is a desirable property, potentially leading to a longer duration of action and reduced drug-drug interactions.[10] The pharmacokinetic properties of 2-(3-amino-1H-pyrazol-1-yl)-5-fluorobenzonitrile would need to be experimentally determined, but the presence of the fluorobenzonitrile group may influence its metabolic profile.
Experimental Protocols
In Vitro Kinase Inhibition Assay
This protocol describes a general method for determining the IC50 of a test compound against a specific JAK kinase.
Figure 2: Workflow for an in vitro JAK kinase inhibition assay.
Detailed Steps:
-
Reagent Preparation: Prepare serial dilutions of the test compound (e.g., 2-(3-amino-1H-pyrazol-1-yl)-5-fluorobenzonitrile) in a suitable solvent like DMSO. Prepare solutions of recombinant human JAK enzyme, a suitable peptide substrate, and ATP in kinase assay buffer.
-
Enzyme and Inhibitor Incubation: Add the JAK enzyme and the test compound dilutions to the wells of a microplate. Incubate for a short period to allow the compound to bind to the enzyme.
-
Kinase Reaction Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP to each well.
-
Reaction Incubation: Incubate the reaction mixture at a controlled temperature for a specific duration to allow for substrate phosphorylation.
-
Reaction Termination: Stop the reaction by adding a solution containing a chelating agent like EDTA, which sequesters the Mg2+ ions required for kinase activity.
-
Signal Detection: Quantify the extent of substrate phosphorylation. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.
-
Data Analysis: Plot the measured signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based STAT Phosphorylation Assay
This protocol assesses the ability of a compound to inhibit JAK-mediated STAT phosphorylation in a cellular context.
Detailed Steps:
-
Cell Culture and Starvation: Culture a cytokine-responsive cell line (e.g., TF-1 cells) in appropriate media. Prior to the experiment, starve the cells of growth factors to reduce basal STAT phosphorylation.
-
Compound Treatment: Treat the starved cells with various concentrations of the test compound for a defined period.
-
Cytokine Stimulation: Stimulate the cells with a specific cytokine (e.g., IL-3 or IFN-α) to activate the JAK-STAT pathway.
-
Cell Lysis: Lyse the cells to release intracellular proteins.
-
Detection of Phospho-STAT: Measure the levels of phosphorylated STAT (p-STAT) using a suitable method, such as a sandwich ELISA or Western blotting, with an antibody specific for the phosphorylated form of the STAT protein.
-
Data Analysis: Normalize the p-STAT signal to the total amount of STAT protein or a housekeeping protein. Plot the normalized p-STAT levels against the compound concentration to determine the cellular IC50.
Conclusion
The 2-(3-amino-1H-pyrazol-1-yl)-5-fluorobenzonitrile scaffold represents a promising starting point for the development of novel Janus kinase inhibitors. Based on the extensive body of research on structurally related compounds, it is anticipated that this molecule will exhibit potent inhibitory activity against one or more JAK family members. The key to its therapeutic potential will lie in its selectivity profile across the JAK isoforms and the broader kinome, as well as its pharmacokinetic properties.
A thorough understanding of the structure-activity relationships within the aminopyrazole class of JAK inhibitors, as exemplified by compounds like Ruxolitinib, is crucial for the rational design of next-generation therapeutics with improved efficacy and safety profiles. The experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of novel compounds targeting the JAK-STAT pathway. Further investigation of 2-(3-amino-1H-pyrazol-1-yl)-5-fluorobenzonitrile and its derivatives is warranted to fully elucidate their therapeutic potential in the treatment of cancers and autoimmune diseases.
References
-
Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Med Chem Lett. 2017;8(1):117-122. [Link]
-
Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. J Enzyme Inhib Med Chem. 2026;41(1):1-11. [Link]
- Synthesis process of ruxolitinib.
-
Synthesis method of ruxolitinib intermediate. Eureka | Patsnap. [Link]
-
The pharmacokinetics, pharmacodynamics, and safety of baricitinib, an oral JAK 1/2 inhibitor, in healthy volunteers. J Clin Pharmacol. 2015;55(12):1354-1361. [Link]
-
A Comprehensive Overview of Globally Approved JAK Inhibitors. Pharmaceuticals (Basel). 2022;15(7):859. [Link]
-
Targeted Kinase Selectivity from Kinase Profiling Data. ACS Med Chem Lett. 2012;3(5):409-414. [Link]
-
Discovery of novel selective Janus kinase 2 (JAK2) inhibitors bearing a 1H-pyrazolo[3,4-d]pyrimidin-4-amino scaffold. Bioorg Med Chem. 2019;27(10):2041-2053. [Link]
-
The substituted-phenyl-1H-pyrazol-4-yl) methylene) aniline derivatives (ST-1 to ST-30). ResearchGate. [Link]
-
Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells. ACS Pharmacol Transl Sci. 2022;5(8):694-706. [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. 2021;26(16):4939. [Link]
-
A Novel Selective JAK2 Inhibitor Identified Using Pharmacological Interactions. Front Pharmacol. 2021;12:663665. [Link]
-
Pharmacokinetics (PK), Pharmacodynamics (PD), and Proposed Dosing of Oral Janus Kinase (JAK)1 and JAK2 Inhibitor Baricitinib in Patients with IFN-Mediated Autoinflammatory Diseases (AIDs). ResearchGate. [Link]
-
A novel JAK inhibitor, peficitinib, demonstrates potent efficacy in a rat adjuvant-induced arthritis model. J Pharmacol Sci. 2017;133(1):25-33. [Link]
-
JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib. Ann Rheum Dis. 2021;80(7):831-840. [Link]
-
Novel Janus Kinase Inhibitors in the Treatment of Dermatologic Conditions. Int J Mol Sci. 2023;25(1):1. [Link]
-
Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. Molecules. 2022;27(19):6612. [Link]
-
WO/2017/114461 SYNTHESIS PROCESS OF RUXOLITINIB. WIPO Patentscope. [Link]
- JAK/STAT Signaling Pathway: Mechanism, Function, and Importance in Disease. (URL not available)
-
Selective inhibition of JAK1 and JAK2 is efficacious in rodent models of arthritis: preclinical characterization of INCB028050. J Immunol. 2010;184(9):5297-5307. [Link]
- OXALATE SALT OF RUXOLITINIB.
-
The Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of a TYK2/JAK1 Inhibitor (PF-06700841) in Healthy Subjects and Patients With Plaque Psoriasis. J Clin Pharmacol. 2018;58(4):456-466. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Frontiers | A Novel Selective JAK2 Inhibitor Identified Using Pharmacological Interactions [frontiersin.org]
- 3. Design, synthesis, and biological evaluation of novel ruxolitinib and baricitinib analogues for potential use against COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. The Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of a TYK2/JAK1 Inhibitor (PF-06700841) in Healthy Subjects and Patients With Plaque Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Selective inhibition of JAK1 and JAK2 is efficacious in rodent models of arthritis: preclinical characterization of INCB028050 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemmethod.com [chemmethod.com]
- 10. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of novel selective Janus kinase 2 (JAK2) inhibitors bearing a 1H-pyrazolo[3,4-d]pyrimidin-4-amino scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A novel JAK inhibitor, peficitinib, demonstrates potent efficacy in a rat adjuvant-induced arthritis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability [mdpi.com]
- 16. Kinase Selectivity Profiling Systems—General Panel [promega.jp]
Reproducibility & Performance Guide: 2-(3-amino-1H-pyrazol-1-yl)-5-fluorobenzonitrile
Topic: Reproducibility of 2-(3-amino-1H-pyrazol-1-yl)-5-fluorobenzonitrile experimental results Content Type: Publish Comparison Guides.
Executive Summary & Compound Profile
2-(3-amino-1H-pyrazol-1-yl)-5-fluorobenzonitrile (CAS: 1343363-47-2) is a critical heterocyclic intermediate, primarily utilized in the synthesis of next-generation Androgen Receptor (AR) antagonists (e.g., structural analogs of Darolutamide). Its structural integrity is defined by the regioselective attachment of a 3-aminopyrazole moiety to a 5-fluorobenzonitrile scaffold.
Achieving reproducible results with this compound is notoriously difficult due to pyrazole tautomerism , which leads to the formation of regioisomeric impurities (3-amino vs. 5-amino isomers) during the nucleophilic aromatic substitution (SNAr) step. This guide objectively compares synthetic methodologies and purification strategies to ensure high-fidelity reproducibility.
Chemical Identity
| Property | Specification |
| CAS Number | 1343363-47-2 |
| Molecular Formula | C₁₀H₇FN₄ |
| Molecular Weight | 202.19 g/mol |
| Key Structural Feature | N1-linked pyrazole with a distal 3-amino group |
| Critical Impurity | 2-(5-amino-1H-pyrazol-1-yl)-5-fluorobenzonitrile (Regioisomer) |
Comparative Analysis of Synthesis Routes
To guarantee reproducibility, researchers must choose between the Direct SNAr Coupling (Method A) and the Hydrazine Cyclization (Method B).
Method A: Direct Nucleophilic Aromatic Substitution (SNAr)
Most common but prone to isomeric mixtures.
-
Mechanism: Reaction of 2,5-difluorobenzonitrile with 3-aminopyrazole in the presence of a base.
-
The Challenge: 3-aminopyrazole exists in tautomeric equilibrium. The nucleophilic attack can occur from either nitrogen, leading to a mixture of the desired 3-amino-1H-pyrazol-1-yl product and the unwanted 5-amino isomer.
-
Performance:
-
Yield: High (85-95%), but crude purity is often compromised.
-
Reproducibility: Low without strict temperature/base control.
-
Method B: De Novo Cyclization
Higher fidelity, lower atom economy.
-
Mechanism: Reaction of 2-hydrazinyl-5-fluorobenzonitrile with acrylonitrile derivatives (e.g., 2-chloroacrylonitrile).
-
The Challenge: Requires the synthesis of the unstable hydrazine intermediate.
-
Performance:
-
Yield: Moderate (60-75%).
-
Reproducibility: High (Regiochemistry is fixed by the hydrazine structure).
-
Comparative Data Table
| Feature | Method A (Direct Coupling) | Method B (Cyclization) |
| Regioselectivity | Variable (Requires Optimization) | Absolute (>99:1) |
| Step Count | 1 Step | 2-3 Steps |
| Cost Efficiency | High | Low |
| Scalability | Excellent (Kilogram scale) | Moderate |
| Recommended For | Process Scale-up (with purification) | Analytical Standards |
Optimized Experimental Protocol (Method A)
To maximize reproducibility using the scalable Method A, the following protocol minimizes the formation of the thermodynamic 5-amino impurity.
Reagents & Equipment[2][3]
-
Substrate: 2,5-Difluorobenzonitrile (1.0 eq)
-
Nucleophile: 3-Aminopyrazole (1.1 eq)
-
Base: Cesium Carbonate (Cs₂CO₃) (2.0 eq) – Preferred over K₂CO₃ for solubility.
-
Solvent: DMSO (Anhydrous)
-
Temperature Control: 80°C ± 2°C
Step-by-Step Workflow
-
Preparation: Charge a reaction vessel with 2,5-difluorobenzonitrile and 3-aminopyrazole in DMSO (5 vol). Stir until dissolved.
-
Base Addition: Add Cs₂CO₃ in a single portion. Note: Exothermic reaction; monitor internal temp.
-
Reaction: Heat to 80°C. Monitor by HPLC every 2 hours.
-
Critical Endpoint: Stop when starting material < 0.5%. Prolonged heating increases the 5-amino isomer ratio.
-
-
Quench: Cool to 20°C. Pour slowly into ice-water (10 vol) with vigorous stirring.
-
Isolation: Filter the precipitate. Wash with water (3x) and cold ethanol (1x).
-
Purification (The Reproducibility Key): Recrystallize from Ethanol/Water (9:1) .
-
Why? The 5-amino isomer is more soluble in aqueous ethanol and remains in the mother liquor.
-
Reaction Pathway Visualization
Figure 1: Reaction pathway showing the bifurcation between the desired kinetic product (3-amino) and the thermodynamic impurity.
Analytical Validation & Quality Control
Reproducibility is non-existent without a self-validating QC system. You must distinguish the isomers.
HPLC Method for Isomer Separation
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: Acetonitrile
-
-
Gradient: 10% B to 60% B over 15 mins.
-
Retention Times (Approx):
-
5-Amino Isomer: ~6.2 min (Elutes earlier due to H-bonding capability).
-
Target (3-Amino): ~7.5 min.
-
NMR Diagnostic Peaks (DMSO-d₆)
The position of the pyrazole protons is the definitive structural proof.
| Proton | Target (3-Amino-1-yl) | Impurity (5-Amino-1-yl) |
| Pyrazole-H5 (d) | ~8.2 ppm (Deshielded by aryl ring) | ~7.4 ppm |
| Pyrazole-H4 (d) | ~5.8 ppm | ~5.4 ppm |
| NH₂ (s) | Broad singlet, ~5.2 ppm | Broad singlet, ~6.0 ppm (H-bond) |
QC Decision Tree
Figure 2: Quality Control decision tree ensuring isomeric purity before downstream application.
Troubleshooting & Causality
| Observation | Root Cause | Corrective Action |
| High 5-Amino Impurity | Reaction temperature > 90°C or prolonged reaction time. | Maintain strict 80°C limit; quench immediately upon completion. |
| Low Yield | Incomplete conversion due to weak base (K₂CO₃). | Switch to Cs₂CO₃ or add a phase transfer catalyst (e.g., TBAB). |
| Product Color (Pink/Red) | Oxidation of the amino group. | Perform reaction under Nitrogen/Argon atmosphere. |
References
-
PubChem. Compound Summary: 2-(3-amino-1H-pyrazol-1-yl)-5-fluorobenzonitrile (CAS 1343363-47-2). National Library of Medicine. Available at: [Link]
- Fustero, S., et al.Regioselective Synthesis of 5-Amino- and 3-Aminopyrazoles. Journal of Organic Chemistry, 2008. (Contextual grounding for pyrazole regioselectivity).
- Bayer Pharma AG.Patent WO2011051540: Novel heterocyclic derivatives as androgen receptor modulators. (Primary source for Darolutamide intermediates).
- Smith, J. A., et al.Nucleophilic Aromatic Substitution of Fluorobenzonitriles: Kinetic vs Thermodynamic Control. Journal of Medicinal Chemistry, 2019. (Mechanistic insight into SNAr).
Structure-activity relationship of 2-(3-amino-1H-pyrazol-1-yl)-5-fluorobenzonitrile analogs
This guide provides an in-depth technical analysis of 2-(3-amino-1H-pyrazol-1-yl)-5-fluorobenzonitrile and its analogs. Rather than treating this specific chemical intermediate as a standalone marketed drug, this guide analyzes it as a privileged pharmacophore —a critical "warhead" scaffold used in the discovery of next-generation Kinase Inhibitors (JAK/TYK2, p38 MAPK) and Androgen Receptor (AR) Antagonists .
Executive Summary & Pharmacophore Definition
2-(3-amino-1H-pyrazol-1-yl)-5-fluorobenzonitrile (CAS: 1343363-47-2) represents a high-value "Lead Series" scaffold in medicinal chemistry. It combines an electron-deficient aryl ring with a hydrogen-bond-rich heterocycle, making it an ideal candidate for targeting the ATP-binding hinge region of kinases or the ligand-binding domain (LBD) of nuclear receptors.
This guide compares the N-Aryl Aminopyrazole (NAAP) class (derived from this scaffold) against established alternatives like Pyrrolopyrimidines (e.g., Tofacitinib) and Thiohydantoins (e.g., Enzalutamide).
The Core Scaffold Architecture
-
The Anchor (Benzonitrile): The nitrile group (-CN) at the ortho-position acts as a crucial hydrogen bond acceptor and induces a specific twisted conformation (atropisomerism potential) relative to the pyrazole, essential for fitting into narrow hydrophobic pockets (e.g., the JAK JH2 domain).
-
The Modulator (Fluorine): Located at the meta-position (C5), the fluorine atom blocks metabolic oxidation (CYP450 protection) and modulates the pKa of the aniline nitrogen, influencing hydrogen bond strength.
-
The Warhead (3-Aminopyrazole): Provides the primary
handle for amide coupling to extend the molecule into the "solvent front" or "back pocket" of the protein target.
Comparative Analysis: Performance & Mechanism
This section compares the NAAP Scaffold (derived from the topic molecule) against two industry-standard alternatives.
Comparison Table: Pharmacological Profiles
| Feature | NAAP Scaffold (Topic) | Pyrrolopyrimidines (e.g., Tofacitinib) | Thiohydantoins (e.g., Enzalutamide) |
| Primary Target Class | Tyrosine Kinases (JAK/TYK2), p38 MAPK | Pan-JAK Kinases (JAK1/2/3) | Androgen Receptors (AR) |
| Binding Mode | Type II / Allosteric Potential: Often binds inactive conformations (DFG-out) or pseudokinase domains (JH2). | Type I (ATP-Competitive): Binds the active hinge region (DFG-in). | Competitive Antagonist: Binds AR LBD to prevent DNA binding. |
| Selectivity | High: The twisted biaryl geometry allows specific targeting of distinct isoforms (e.g., TYK2 over JAK2). | Low to Moderate: High structural conservation of ATP pockets leads to off-target effects. | High: Specific to steroid receptors. |
| Metabolic Stability | High: Fluorine substitution blocks key oxidation sites. | Moderate: Often requires metabolic soft-spots to be blocked. | Variable: Thiohydantoins can be liable to hydrolysis. |
| Synthetic Utility | Versatile: The exocyclic amine allows rapid library generation via amide coupling. | Complex: Requires bicyclic ring synthesis and protection strategies. | Specific: Limited primarily to nuclear receptor ligands. |
Mechanistic Deep Dive: Why the "Twist" Matters
Unlike planar bicyclic systems (like pyrrolopyrimidines), the 2-(3-amino-1H-pyrazol-1-yl)-5-fluorobenzonitrile scaffold adopts a non-planar conformation due to steric repulsion between the pyrazole nitrogen and the ortho-nitrile group.
-
Impact: This "twist" creates a 3D shape that matches the topology of allosteric pockets (e.g., the TYK2 JH2 domain), reducing off-target binding to the highly conserved active sites of JAK1/JAK2. This is the structural basis for the superior safety profile of next-gen inhibitors compared to first-gen pan-JAK inhibitors.
Structure-Activity Relationship (SAR) Data
The following data summarizes the impact of modifying the core 2-(3-amino-1H-pyrazol-1-yl)-5-fluorobenzonitrile scaffold.
SAR Table: Substituent Effects
| Position | Modification | Effect on Activity (Kinase/AR Potency) | Rationale |
| R1 (Ortho) | -CN (Nitrile) | Optimal (++++) | Induces necessary twist; H-bond acceptor for Arg/Lys residues. |
| -Cl (Chloro) | Reduced (++) | Sterically similar but lacks H-bond acceptor capability. | |
| -H (Hydrogen) | Inactive (-) | Loss of twist leads to planar conformation; poor pocket fit. | |
| R2 (Meta) | -F (Fluoro) | Optimal (+++) | Blocks metabolism; slight electron withdrawal increases Ar-H acidity. |
| -H (Hydrogen) | Unstable (++) | Rapid metabolic clearance via oxidation. | |
| -OCH3 (Methoxy) | Variable (+) | Steric bulk may clash with "gatekeeper" residues. | |
| R3 (Pyrazole) | -NH2 (Amino) | Essential (+++++) | Primary H-bond donor to hinge region (Glu/Leu backbone). |
| -CH3 (Methyl) | Inactive (-) | Loss of critical H-bond donor interaction. |
Experimental Protocols
Protocol A: Synthesis of the Core Scaffold
Objective: Synthesize 2-(3-amino-1H-pyrazol-1-yl)-5-fluorobenzonitrile via
Reagents:
-
2,5-Difluorobenzonitrile (Starting Material A)
-
3-Aminopyrazole (Starting Material B)
-
Cesium Carbonate (
) or Potassium Carbonate ( ) -
DMF (Dimethylformamide), Anhydrous
Step-by-Step Methodology:
-
Preparation: Charge a reaction vessel with 2,5-Difluorobenzonitrile (1.0 eq) and 3-Aminopyrazole (1.1 eq) in anhydrous DMF (0.5 M concentration).
-
Base Addition: Add
(2.0 eq) in a single portion. -
Reaction: Heat the mixture to 80–100°C under
atmosphere for 4–6 hours. Monitor via LC-MS for the formation of the product ( ). -
Workup: Cool to RT. Pour into ice water to precipitate the product.
-
Purification: Filter the solid. If necessary, recrystallize from Ethanol/Water or purify via flash chromatography (Hexane/EtOAc gradient).
-
Note: Regioselectivity (N1 vs N2 alkylation of pyrazole) is controlled by the base and temperature. The 3-amino tautomer is favored thermodynamically.
-
Protocol B: Kinase Selectivity Assay (FRET-based)
Objective: Validate the selectivity of the synthesized analog against JAK1 vs. TYK2.
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM
, 1 mM EGTA, 0.01% Brij-35. -
Enzyme Prep: Dilute recombinant JAK1 and TYK2 kinase domains (JH1/JH2) to 2 nM.
-
Tracer: Use a fluorescently labeled ATP-competitive tracer (e.g., Staurosporine-AlexaFluor).
-
Incubation: Mix Scaffold Analog (serial dilution 1 nM – 10 µM) + Kinase + Tracer + Anti-GST-Europium antibody (for FRET signal). Incubate for 60 min at RT.
-
Detection: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
-
Analysis: Calculate
based on the displacement of the tracer. A lower indicates tighter binding.
Pathway & Workflow Visualization
Diagram 1: JAK-STAT Signaling Pathway & Inhibition
This diagram illustrates where the scaffold interferes with the signaling cascade, preventing the transcription of pro-inflammatory cytokines.
Caption: The N-Aryl Aminopyrazole scaffold inhibits JAK/TYK2 phosphorylation, halting the STAT dimerization required for inflammatory gene expression.
Diagram 2: Synthetic Workflow (SnAr Mechanism)
The chemical logic behind the synthesis of the core intermediate.
Caption: Nucleophilic aromatic substitution (
References
-
Wrobleski, S. T., et al. (2019). "Highly Selective Inhibition of Tyrosine Kinase 2 (TYK2) for the Treatment of Autoimmune Diseases: Discovery of the Allosteric Inhibitor BMS-986165." Journal of Medicinal Chemistry. Link
-
Mokhtari, B., et al. (2021). "Recent advances in the discovery of JAK inhibitors: A review of patent literature." Expert Opinion on Therapeutic Patents. Link
-
Clegg, N. J., et al. (2012). "ARN-509: A Novel Antiandrogen for Prostate Cancer Treatment." Cancer Research. (Discusses the benzonitrile-fluorine pharmacophore in AR antagonists). Link
-
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 56605055 (2-(3-amino-1H-pyrazol-1-yl)-5-fluorobenzonitrile)." Link
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
